Ebio2
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C17H19F2N3O2 |
|---|---|
分子量 |
335.35 g/mol |
IUPAC名 |
N-[7-(difluoromethoxy)-1-prop-2-ynylindazol-3-yl]-3,3-dimethylbutanamide |
InChI |
InChI=1S/C17H19F2N3O2/c1-5-9-22-14-11(7-6-8-12(14)24-16(18)19)15(21-22)20-13(23)10-17(2,3)4/h1,6-8,16H,9-10H2,2-4H3,(H,20,21,23) |
InChIキー |
GKEXCIJSZUBAKE-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
The Role of EBI2 in Orchestrating B Cell Migration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Epstein-Barr virus-induced G protein-coupled receptor 2 (EBI2), also known as GPR183, is a critical regulator of B cell migration and positioning within secondary lymphoid organs. This technical guide provides an in-depth examination of the molecular mechanisms and cellular consequences of EBI2 signaling in B lymphocytes. Through a comprehensive review of current literature, we detail the EBI2 signaling cascade, its oxysterol ligands, and its dynamic expression during B cell activation and differentiation. This guide summarizes key quantitative data, outlines detailed experimental protocols for studying EBI2 function, and presents visual diagrams of the associated signaling pathways and experimental workflows to facilitate a deeper understanding and future research in this area.
Introduction
The precise positioning of B cells within the intricate microarchitecture of secondary lymphoid organs is paramount for the initiation and development of robust humoral immune responses. B cells must navigate through distinct anatomical compartments to encounter antigens, receive T cell help, and ultimately differentiate into antibody-secreting plasma cells or memory B cells. The G protein-coupled receptor EBI2 has emerged as a key orchestrator of these migratory events.[1][2][3] Initially identified as a gene upregulated by Epstein-Barr virus (EBV) infection, EBI2 and its endogenous oxysterol ligands are now recognized as a fundamental chemotactic axis governing B cell localization.[4][5][6][7]
This guide will explore the multifaceted role of EBI2 in B cell migration, from the initial positioning of naive B cells to the dynamic movements of activated and germinal center B cells. We will delve into the signaling pathways, the quantitative aspects of EBI2-mediated chemotaxis, and the experimental methodologies employed to elucidate its function.
EBI2 and its Ligands: The Oxysterol Axis
EBI2 is a G protein-coupled receptor that, for a long time, was considered an orphan receptor.[1] Subsequent research has identified a class of oxidized cholesterol molecules, known as oxysterols, as its natural ligands.[4][5]
The Primary Ligand: 7α,25-Dihydroxycholesterol
The most potent endogenous ligand for EBI2 is 7α,25-dihydroxycholesterol (7α,25-OHC).[4][5] This oxysterol is synthesized through a two-step enzymatic process involving cholesterol 25-hydroxylase (CH25H) and oxysterol 7α-hydroxylase (CYP7B1).[5] The distribution of these enzymes within lymphoid tissues creates a chemotactic gradient that EBI2-expressing B cells can follow.[6]
Ligand Binding and Receptor Activation
The interaction between 7α,25-OHC and EBI2 is characterized by high affinity. Upon ligand binding, EBI2 undergoes a conformational change, leading to the activation of intracellular signaling pathways.[4][5]
EBI2 Signaling Pathway
EBI2 primarily signals through the Gαi subunit of heterotrimeric G proteins.[6] Activation of EBI2 by its oxysterol ligand initiates a signaling cascade that ultimately leads to cytoskeletal rearrangements and directed cell movement.
Expression and Function of EBI2 in B Cell Subsets
The expression of EBI2 is dynamically regulated throughout the lifecycle of a B cell, dictating its migratory behavior at different stages of the immune response.[2][8]
Naive B Cells
Naive B cells express EBI2, which contributes to their positioning in the outer follicular regions of secondary lymphoid organs.[1][9] This localization is thought to facilitate the initial encounter with antigens.
Activated B Cells
Upon antigen encounter and initial activation, B cells rapidly upregulate EBI2 expression.[1][8] This increased expression, in concert with the upregulation of CCR7, guides activated B cells to the T-B border, a critical site for receiving T cell help.[1][10] Subsequently, as CCR7 expression wanes, the sustained high levels of EBI2 direct the B cells towards the interfollicular and outer follicular regions.[1][11]
Germinal Center (GC) B Cells
A key event in the germinal center reaction is the downregulation of EBI2 in B cells.[2][8][12] This is mediated by the transcriptional repressor B-cell lymphoma 6 (Bcl6). The absence of EBI2 signaling is essential for the confinement of B cells within the germinal center, where they undergo somatic hypermutation and affinity maturation.[12] Conversely, upregulation of EBI2 is required for B cells to exit the germinal center.[13]
Plasma Cells and Memory B Cells
Following the germinal center reaction, differentiating plasma cells and memory B cells re-express EBI2, which likely contributes to their migration to and retention in specific niches, such as the bone marrow or mucosal tissues.[8]
Quantitative Data on EBI2 Function
The following tables summarize key quantitative data related to EBI2 and its role in B cell migration.
| Parameter | Value | Species | Reference |
| Dissociation Constant (Kd) of 7α,25-OHC for EBI2 | 450 pM | Porcine | [4] |
| EC50 of 7α,25-OHC for B cell migration | ~500 pM | Mouse | [4] |
| Average migration velocity of naive B cells in follicles | 6 µm/min | Mouse | [1] |
| Table 1: Ligand Binding and Chemotactic Potency. |
| B Cell Stage | EBI2 Expression Level | Primary Location | Reference |
| Naive B Cell | Moderate | Outer Follicle | [1][9] |
| Activated B Cell (early) | High | T-B Border | [1][8] |
| Activated B Cell (late) | High | Interfollicular/Outer Follicle | [8][11] |
| Germinal Center B Cell | Low/Negative | Follicle Center | [2][8][12] |
| Plasma Cell | Moderate-High | Extrafollicular | [8] |
| Table 2: EBI2 Expression and B Cell Localization. |
Experimental Protocols
The study of EBI2-mediated B cell migration relies on a variety of in vitro and in vivo experimental techniques.
In Vitro Chemotaxis Assay (Transwell Assay)
This assay is used to measure the directed migration of B cells towards a chemoattractant.[5][14][15]
Protocol:
-
Cell Preparation: Isolate B cells from mouse spleen or lymph nodes. The purity of the B cell population can be enriched using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Assay Setup: Use a transwell plate with a porous membrane (typically 5 µm pores for lymphocytes).
-
Chemoattractant Gradient: Add medium containing the oxysterol ligand (e.g., 7α,25-OHC) to the lower chamber. Add B cell suspension to the upper chamber (the insert).
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a period of 2-4 hours.
-
Quantification: Count the number of cells that have migrated to the lower chamber using a hemocytometer or flow cytometry.
-
Data Analysis: Calculate the chemotactic index by dividing the number of migrated cells in the presence of the chemoattractant by the number of migrated cells in the presence of control medium.
References
- 1. EBI2 guides serial movements of activated B cells and ligand activity is detectable in lymphoid and non-lymphoid tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EBI2 mediates B cell segregation between the outer and centre follicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Oxysterols direct B-cell migration through EBI2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxysterols direct immune cell migration through EBI2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxysterol-EBI2 signaling in immune regulation and viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EBI2 expression in B lymphocytes is controlled by the Epstein-Barr virus transcription factor, BRRF1 (Na), during viral infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. m.youtube.com [m.youtube.com]
- 11. B cell localization: regulation by EBI2 and its oxysterol ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GERMINAL CENTER B CELL DYNAMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GPR183 - Wikipedia [en.wikipedia.org]
- 14. In Vitro and In Vivo Assays of B-Lymphocyte Migration | Springer Nature Experiments [experiments.springernature.com]
- 15. ibidi.com [ibidi.com]
EBI2 (GPR183) Signaling in the Immune Response: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Epstein-Barr virus-induced G protein-coupled receptor 2 (EBI2), also known as GPR183, is a critical regulator of immune cell trafficking and positioning. Activated by specific oxysterols, EBI2 signaling orchestrates the precise localization of B cells, T cells, and dendritic cells within secondary lymphoid organs, a process essential for the initiation and maturation of adaptive immune responses. This document provides an in-depth technical overview of the EBI2 signaling axis, including its molecular components, downstream signaling pathways, and functional roles in immunity. It summarizes key quantitative data, details relevant experimental protocols, and explores the therapeutic potential of targeting this pathway for various immunological disorders.
The EBI2 Signaling Axis
The function of EBI2 is dictated by a tightly regulated system comprising the receptor, its endogenous ligands, and the enzymes responsible for creating a chemotactic gradient.
2.1 The Receptor: EBI2 (GPR183) EBI2 is a class A, rhodopsin-like G protein-coupled receptor (GPCR) primarily expressed on the surface of immune cells, including B cells, T cells, and dendritic cells.[1][2] Its expression is dynamically regulated during immune cell maturation and activation. For instance, EBI2 is upregulated in mature B cells but sharply downregulated in germinal center (GC) B cells, a modulation that is crucial for proper antibody responses.[3]
2.2 The Ligands: Oxysterols The primary endogenous ligands for EBI2 are oxysterols, which are hydroxylated derivatives of cholesterol. The most potent and well-characterized agonist is 7α,25-dihydroxycholesterol (7α,25-OHC) .[1][3][4] Other related oxysterols, such as 7α,27-dihydroxycholesterol (7α,27-OHC), can also activate the receptor, though typically with lower potency.[2][3] The specific stereochemistry of the hydroxyl groups on the cholesterol backbone is critical for high-affinity binding and potent receptor activation.[2]
2.3 The Chemotactic Gradient The directed migration of immune cells is not driven by the mere presence of oxysterols but by a precise concentration gradient established by the spatial organization of ligand-synthesizing and -degrading enzymes within lymphoid tissues.[3]
-
Synthesis: 7α,25-OHC is generated in a two-step enzymatic process. First, Cholesterol 25-hydroxylase (CH25H) converts cholesterol to 25-hydroxycholesterol (B127956) (25-HC). Subsequently, 25-hydroxycholesterol 7α-hydroxylase (CYP7B1) converts 25-HC into 7α,25-OHC.[4][5] These enzymes are highly expressed by non-hematopoietic stromal cells in specific locations, such as the outer and interfollicular regions of B cell follicles.[1]
-
Degradation: The gradient is sharpened by the activity of the degrading enzyme hydroxy-delta-5-steroid dehydrogenase (HSD3B7) , which inactivates 7α,25-OHC.[6]
This enzymatic arrangement creates high concentrations of 7α,25-OHC in areas where immune cells are guided to, and low concentrations in zones they should exit, such as the center of B cell follicles.[1]
Downstream Signaling Pathways
Upon binding 7α,25-OHC, EBI2 undergoes a conformational change, initiating intracellular signaling cascades primarily through two distinct pathways: a canonical Gαi-dependent pathway and a G protein-independent β-arrestin pathway.
3.1 Gαi-Dependent Signaling EBI2 couples to the inhibitory G protein, Gαi.[3] Activation of this pathway is sensitive to pertussis toxin (PTX). The dissociation of the Gαi subunit from the Gβγ complex leads to multiple downstream events that collectively promote cell migration and other cellular responses.
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Activation of PI3K/Akt Pathway: The released Gβγ complex can activate Phosphoinositide 3-kinase (PI3K), leading to the phosphorylation and activation of Akt. The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and motility.[7][8]
-
Activation of MAPK/ERK Pathway: EBI2 signaling also leads to the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically Extracellular signal-Regulated Kinase (ERK1/2).[9] This pathway is crucial for transmitting extracellular signals to the nucleus to control gene expression and cell fate.
-
Calcium Mobilization: Activation of EBI2 induces a measurable increase in intracellular calcium ([Ca2+]i), a key second messenger involved in chemotaxis.[1] This is likely mediated by Gβγ activation of Phospholipase C (PLC), which cleaves PIP2 into IP3 and DAG, with IP3 triggering Ca2+ release from intracellular stores.
3.2 β-Arrestin-Mediated Signaling In addition to G protein coupling, EBI2 activation recruits β-arrestins (β-arrestin-1 and -2).[2][3] This interaction is critical for:
-
Receptor Desensitization and Internalization: β-arrestin binding sterically hinders further G protein coupling, effectively turning off the signal.[10] It also targets the receptor for clathrin-mediated endocytosis, removing it from the cell surface.[10]
-
Scaffolding of Signaling Complexes: β-arrestins can act as scaffolds for various signaling proteins, including components of the MAPK cascade, initiating a second wave of signaling that can be spatially and temporally distinct from G protein-mediated signals.[10][11]
Quantitative Ligand-Receptor Interaction Data
The affinity and potency of various oxysterols for EBI2 have been quantified using several standard pharmacological assays. This data is crucial for understanding structure-activity relationships and for the development of synthetic modulators.
| Compound | Assay Type | Species | Potency / Affinity | Reference |
| 7α,25-OHC | Radioligand Binding (Kd) | Human | 25 ± 10 nM | [4] |
| 7α,25-OHC | Radioligand Binding (Kd) | Human | 450 pM | [12][13] |
| 7α,25-OHC | GTPγS Binding (EC50) | Human | 140 pM | [13] |
| 7α,25-OHC | GTPγS Binding (EC50) | CHO Cells | ~0.1 nM | [2] |
| 7α,25-OHC | Calcium Mobilization (EC50) | CHO Cells | ~4 nM | [1] |
| 7α,25-OHC | B Cell Migration (EC50) | Mouse | ~500 pM | [3][12] |
| 7α,25-OHC | cAMP Inhibition (IC50) | Human | 2 nM | [13] |
| 7α,25-OHC | β-Arrestin Recruitment (EC50) | CHO Cells | ~200 nM | [2][6] |
| 7β,25-OHC | Calcium Mobilization (EC50) | Human | ~50 nM | [1] |
| 7α,27-OHC | GTPγS Binding (EC50) | CHO Cells | ~5 nM | [2] |
Key Experimental Protocols
Studying the EBI2 signaling pathway involves a set of core functional assays to measure receptor activation, downstream signaling, and cellular responses.
5.1 Transwell Chemotaxis Assay This assay quantifies the directed migration of cells toward a chemoattractant.
-
Objective: To measure the chemotactic response of EBI2-expressing cells to oxysterols.
-
Materials:
-
24-well plate with Transwell inserts (typically 5 or 8 µm pore size).
-
EBI2-expressing cells (e.g., primary lymphocytes, U937 or RS11846 cell lines).
-
Chemoattractant: 7α,25-OHC serially diluted in serum-free or low-serum media.
-
Control medium (vehicle only).
-
-
Protocol:
-
Preparation: Starve cells in serum-free medium for several hours to reduce basal migration. Resuspend cells to a final concentration of 1-2.5 x 10^6 cells/mL.[14]
-
Assay Setup: Add 600 µL of medium containing the chemoattractant (or vehicle control) to the lower chambers of the 24-well plate.[14][15]
-
Cell Seeding: Place the Transwell inserts into the wells. Add 100-200 µL of the prepared cell suspension into the upper chamber of each insert.[15][16]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours. The optimal time depends on the cell type's migratory capacity.[14][16]
-
Quantification:
-
Carefully remove the inserts. The cells that have migrated through the pores into the lower chamber are collected.
-
Count the migrated cells using a flow cytometer (by acquiring a fixed volume or for a fixed time) or a hemocytometer.
-
Data is often presented as a chemotactic index (fold increase in migration over vehicle control).
-
-
5.2 Calcium Flux Assay This assay measures the mobilization of intracellular calcium following receptor activation.
-
Objective: To detect EBI2 activation by measuring changes in [Ca2+]i.
-
Materials:
-
EBI2-expressing cells.
-
Calcium-sensitive fluorescent dyes (e.g., Indo-1 AM, Fura-2 AM, or kits like Fluo-4).
-
Assay buffer (e.g., HBSS with Ca2+ and Mg2+).
-
Agonist (7α,25-OHC) and controls (e.g., ionomycin (B1663694) as a positive control).
-
Flow cytometer or fluorescence plate reader.
-
-
Protocol:
-
Cell Loading: Resuspend cells (e.g., 5-10 x 10^6 cells/mL) in assay buffer. Add the calcium indicator dye (e.g., Indo-1 AM to a final concentration of 1-5 µM).[5]
-
Incubation: Incubate cells for 30-45 minutes at 37°C in the dark to allow the dye to enter the cells and be cleaved by intracellular esterases.[5][17]
-
Washing: Wash the cells at least once with fresh assay buffer to remove extracellular dye. Resuspend in buffer at a final concentration of 1-2 x 10^6 cells/mL.[18]
-
Equilibration: Allow cells to equilibrate at 37°C for at least 30 minutes before analysis.[5]
-
Data Acquisition:
-
Acquire a baseline fluorescence signal for ~30-60 seconds using a flow cytometer or plate reader.
-
Add the agonist (7α,25-OHC) and immediately continue recording the fluorescence signal for several minutes to capture the transient increase in [Ca2+]i.
-
For ratiometric dyes like Indo-1, data is expressed as the ratio of calcium-bound to calcium-free fluorescence over time.
-
-
5.3 Radioligand Binding Assay This assay is used to determine the affinity (Kd) and density (Bmax) of receptors in a given cell or membrane preparation.
-
Objective: To quantify the binding characteristics of oxysterols to EBI2.
-
Materials:
-
Membrane preparations from cells overexpressing EBI2.
-
Radiolabeled ligand (e.g., [3H]-7α,25-OHC).[1]
-
Unlabeled competitor ligand (cold 7α,25-OHC) for competition assays and determination of non-specific binding.
-
Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).[19]
-
Glass fiber filters and a vacuum filtration manifold.
-
Scintillation counter.
-
-
Protocol:
-
Assay Setup: In a 96-well plate, combine the membrane preparation (e.g., 10-50 µg protein), radioligand at a fixed concentration, and varying concentrations of the unlabeled competitor. For saturation binding, use increasing concentrations of the radioligand.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to allow binding to reach equilibrium.[19]
-
Filtration: Rapidly terminate the binding reaction by vacuum filtering the contents of each well through a glass fiber filter. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from total binding. The data is then analyzed using non-linear regression to determine Kd and Bmax (for saturation) or Ki (for competition).[19]
-
Therapeutic Targeting and Drug Development
The central role of the EBI2-oxysterol axis in directing immune cell migration makes it an attractive target for therapeutic intervention in autoimmune diseases, chronic inflammation, and certain cancers.
-
Small Molecule Antagonists: Several small molecule antagonists of EBI2 have been developed and characterized, including NIBR189 .[20][21] These compounds can block 7α,25-OHC-induced signaling and cell migration, demonstrating the pathway's druggability.[20][21] In animal models of multiple sclerosis (experimental autoimmune encephalomyelitis, EAE), EBI2 antagonists have been shown to ameliorate disease by preventing the migration of pathogenic T cells into the central nervous system.[22]
-
Therapeutic Potential:
-
Autoimmunity: By inhibiting the aberrant migration and congregation of lymphocytes, EBI2 antagonists could offer a novel treatment for diseases like multiple sclerosis, rheumatoid arthritis, and systemic lupus erythematosus.[12]
-
Inflammation: Targeting EBI2 could modulate the influx of immune cells to sites of chronic inflammation.
-
Oncology: Given that EBI2 was first identified for its upregulation by the Epstein-Barr virus and can promote B-cell proliferation, targeting this receptor may have applications in certain B-cell malignancies.
-
Conclusion
The EBI2 signaling pathway is a sophisticated guidance system that leverages a gradient of endogenous oxysterols to precisely control immune cell choreography. Its activation through Gαi and β-arrestin pathways translates a chemotactic cue into directed cell migration, a process fundamental to adaptive immunity. The availability of quantitative data and robust experimental assays has illuminated the pathway's mechanism and function. With the development of potent small molecule modulators, the EBI2 receptor is emerging as a promising therapeutic target for a range of immune-mediated diseases, offering a focused approach to disrupting the pathological localization of immune cells.
References
- 1. Oxysterols direct immune cell migration through EBI2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxysterol-EBI2 signaling in immune regulation and viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular mechanism of β-arrestin-2 pre-activation by phosphatidylinositol 4,5-bisphosphate | EMBO Reports [link.springer.com]
- 5. bu.edu [bu.edu]
- 6. Biased agonism and allosteric modulation of G protein‐coupled receptor 183 – a 7TM receptor also known as Epstein–Barr virus‐induced gene 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long non-coding RNAs as the critical regulators of PI3K/AKT, TGF-β, and MAPK signaling pathways during breast tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/Akt and MAPK/ERK1/2 signaling pathways are involved in IGF-1-induced VEGF-C upregulation in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role and mechanism of β-arrestin2 in signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxysterols direct B-cell migration through EBI2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 15. researchhub.com [researchhub.com]
- 16. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Calcium Flux Using Calcium Green and Fura Red | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. Identification and characterization of small molecule modulators of the Epstein-Barr virus-induced gene 2 (EBI2) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The EBI2 signalling pathway plays a role in cellular crosstalk between astrocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. air.unimi.it [air.unimi.it]
The Role of EBI2 in T-Dependent Antibody Responses: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-dependent (TD) antibody responses are a cornerstone of adaptive immunity, leading to the generation of high-affinity, class-switched antibodies and long-lived immunological memory. This intricate process relies on the precise spatial and temporal coordination of various immune cells within secondary lymphoid organs. A key orchestrator of this cellular choreography is the G protein-coupled receptor, EBI2 (Epstein-Barr virus-induced gene 2), also known as GPR183. This technical guide provides a comprehensive overview of the critical role of EBI2 in TD antibody responses, detailing its signaling pathways, the impact of its signaling on immune cell migration, and the experimental methodologies used to elucidate its function.
EBI2 Signaling Pathway
EBI2 is a chemoreceptor that is activated by specific oxysterols, most potently by 7α,25-dihydroxycholesterol (7α,25-OHC). The production of 7α,25-OHC is a two-step enzymatic process. First, cholesterol is hydroxylated by cholesterol 25-hydroxylase (CH25H) to produce 25-hydroxycholesterol (B127956). Subsequently, 25-hydroxycholesterol is converted to the active ligand 7α,25-OHC by the enzyme 25-hydroxycholesterol 7α-hydroxylase (CYP7B1). The bioavailability of 7α,25-OHC is further regulated by the degrading enzyme 3β-hydroxysteroid dehydrogenase type 7 (HSD3B7). This enzymatic machinery creates a precise spatial gradient of 7α,25-OHC within lymphoid tissues, with high concentrations in the interfollicular and outer follicular regions and low concentrations in the follicle center.[1][2][3][4][5]
Upon binding its ligand, EBI2 couples to Gαi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This initiates a downstream signaling cascade that ultimately results in the activation of pathways promoting cell migration.[6][7]
Role of EBI2 in B Cell Positioning during T-Dependent Antibody Responses
The dynamic expression of EBI2 on B cells is crucial for their proper positioning during a TD antibody response.
-
Initial Activation and Migration: Upon encountering an antigen, naive B cells rapidly upregulate EBI2 expression.[8][9] This increased EBI2 expression, in concert with CCR7, guides the activated B cells to the T-B border, the interface between the B cell follicle and the T cell zone.[8][10] This migration is essential for the B cells to receive help from cognate T follicular helper (Tfh) cells.
-
Extrafollicular and Germinal Center Fates: Following T cell help, a portion of activated B cells maintains high EBI2 expression and migrates to extrafollicular sites, such as the outer follicle and bridging channels, where they differentiate into short-lived plasmablasts that provide an early source of antibodies.[3][11][12] Conversely, B cells destined for the germinal center (GC) reaction downregulate EBI2 expression.[6][13] This downregulation is critical for their entry into the B cell follicle center, where they undergo affinity maturation and class switching.
-
Germinal Center Exit: After the GC reaction, EBI2 expression is re-established on memory B cells and long-lived plasma cells, potentially guiding their exit from the germinal center and migration to survival niches.
The precise regulation of EBI2 expression, therefore, acts as a molecular switch that directs B cells to different microenvironments, ultimately shaping the quality and kinetics of the antibody response.
Role of EBI2 in T Follicular Helper (Tfh) Cell Positioning
EBI2 also plays a critical role in the positioning of Tfh cells, which are essential for providing help to B cells.
-
Migration to the Follicle-T Zone Interface: Following activation by dendritic cells (DCs), CD4+ T cells upregulate EBI2. This guides their migration to the follicle-T zone interface, a region with high concentrations of the EBI2 ligand 7α,25-OHC.[14][15][16]
-
Interaction with Dendritic Cells and Tfh Differentiation: At this location, the activated T cells interact with antigen-presenting DCs. This interaction, facilitated by EBI2-mediated positioning, is crucial for the differentiation of naive CD4+ T cells into Tfh cells.[14][17] These specialized DCs can also quench IL-2, a cytokine that inhibits Tfh differentiation, further promoting the Tfh cell fate.[14]
-
Germinal Center Entry: Similar to GC B cells, Tfh cells that enter the germinal center downregulate EBI2 expression, allowing them to migrate into the B cell follicle and provide sustained help to germinal center B cells.[17]
Quantitative Data on the Role of EBI2 in T-Dependent Antibody Responses
Studies using EBI2-deficient (EBI2-/-) mice have provided quantitative evidence for its critical role in TD antibody responses.
| Parameter | Wild-Type (WT) Mice | EBI2-/- Mice | Reference |
| Antigen-Specific IgG Titers | Normal | Significantly Reduced | [6][18] |
| Germinal Center B Cells | Present | Markedly Reduced or Absent | [6][10] |
| Plasmablast Formation (early) | Robust | Impaired | [3][12] |
| Tfh Cell Numbers | Normal | Reduced | [14] |
| Activated B Cell Positioning | Migration to outer follicle | Accumulation at follicle center | [6][8] |
| IgG1 Plasma Cell Response (Day 5 post-immunization) | Normal | ~3-fold reduction | [19] |
Key Experimental Methodologies
The following are detailed methodologies for key experiments used to study the role of EBI2 in TD antibody responses.
In Vitro B Cell Chemotaxis Assay
This assay measures the migration of B cells towards a gradient of an EBI2 ligand.
Protocol:
-
Cell Preparation: Isolate primary B cells from the spleens of wild-type and EBI2-/- mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS). Resuspend the cells in migration buffer (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 1 x 106 cells/mL.
-
Assay Setup: Use a 24-well plate with 5 µm pore size Transwell inserts.
-
Chemoattractant Gradient: Add 600 µL of migration buffer containing various concentrations of 7α,25-OHC (e.g., 0, 1, 10, 100, 1000 nM) to the lower chambers of the 24-well plate.
-
Cell Addition: Add 100 µL of the B cell suspension (1 x 105 cells) to the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
Quantification: Collect the cells that have migrated to the lower chamber. Count the cells using a hemocytometer or by flow cytometry. The results are typically expressed as the number of migrated cells or as a percentage of the input cells.
Immunohistochemistry for B Cell Localization
This technique is used to visualize the location of B cells within spleen sections.
Protocol:
-
Tissue Preparation: Isolate spleens from immunized wild-type and EBI2-/- mice at different time points post-immunization. Embed the spleens in optimal cutting temperature (OCT) compound and freeze them. Cut 5-7 µm thick cryosections and mount them on slides.
-
Fixation and Blocking: Fix the sections with cold acetone (B3395972) for 10 minutes. Block non-specific binding sites with a blocking buffer (e.g., PBS containing 5% normal goat serum) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the sections with primary antibodies overnight at 4°C. A typical antibody panel includes:
-
Anti-B220 (to identify B cells)
-
Anti-IgD (to delineate follicular mantle zones)
-
Anti-GL7 (to identify germinal center B cells)
-
Anti-CD3 (to identify T cells)
-
-
Secondary Antibody Incubation: Wash the sections and incubate with fluorescently labeled secondary antibodies (e.g., goat anti-rat IgG Alexa Fluor 488, goat anti-armenian hamster IgG Alexa Fluor 594) for 1 hour at room temperature.
-
Mounting and Imaging: Wash the sections, mount with a mounting medium containing DAPI (to stain nuclei), and visualize using a fluorescence or confocal microscope.
Quantitative PCR (qPCR) for Ebi2 Expression
This method is used to quantify the relative expression of the Ebi2 gene in B cells.
Protocol:
-
Cell Isolation and RNA Extraction: Isolate B cell subsets (e.g., naive, activated, germinal center B cells) by FACS. Extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, the cDNA template, and primers specific for Ebi2 and a housekeeping gene (e.g., Hprt or Gapdh) for normalization.
-
Example Mouse Ebi2 Primers:
-
Forward: 5'-CACTGCCGCTGCTCCTCACC-3'
-
Reverse: 5'-GGCAGCACGTAGCCCAGCAG-3'
-
-
-
Data Analysis: Run the qPCR reaction on a real-time PCR instrument. Analyze the data using the ΔΔCt method to determine the fold change in Ebi2 expression relative to the control group and normalized to the housekeeping gene.[8]
T-Dependent Antibody Response in Mice
This in vivo experiment assesses the ability of mice to mount an antibody response to a T-dependent antigen.
Protocol:
-
Immunization: Immunize wild-type and EBI2-/- mice (8-12 weeks old) intraperitoneally with 100 µg of a T-dependent antigen such as (4-hydroxy-3-nitrophenyl)acetyl-chicken gamma globulin (NP-CGG) precipitated in alum.
-
Blood Collection: Collect blood samples via tail bleed at various time points post-immunization (e.g., days 0, 7, 14, 21, and 28).
-
Serum Preparation: Allow the blood to clot and centrifuge to collect the serum.
-
ELISA for Antigen-Specific Antibodies:
-
Coat ELISA plates with NP-BSA.
-
Block the plates with a blocking buffer.
-
Add serial dilutions of the collected serum to the wells and incubate.
-
Wash the plates and add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG (or IgM, IgG1, etc.) detection antibody.
-
Wash the plates and add a TMB substrate solution.
-
Stop the reaction and measure the absorbance at 450 nm.
-
Calculate the antibody titers based on the dilution that gives a signal above the background.
-
Flow Cytometry for Germinal Center B Cell Analysis
This technique is used to identify and quantify germinal center B cells in lymphoid tissues.
Protocol:
-
Cell Suspension Preparation: Prepare single-cell suspensions from the spleens or lymph nodes of immunized mice.
-
Staining: Stain the cells with a cocktail of fluorescently labeled antibodies. A typical panel for identifying GC B cells includes:
-
Anti-B220 (or CD19) to identify B cells.
-
Anti-IgD and Anti-CD38 to distinguish different B cell subsets.
-
Anti-GL7 and Anti-Fas (CD95) to specifically identify germinal center B cells (GC B cells are typically GL7+Fas+).
-
-
Data Acquisition: Acquire the data on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software. Gate on live, single lymphocytes, then on B220+ B cells. Within the B cell population, identify the GC B cells based on their high expression of GL7 and Fas.
Conclusion
EBI2 has emerged as a central regulator of T-dependent antibody responses. Its dynamic expression and signaling in response to a spatially defined oxysterol gradient are critical for the precise positioning of both B cells and Tfh cells within secondary lymphoid organs. This intricate control over cellular migration ensures efficient cell-cell interactions, leading to the generation of robust and high-quality antibody responses. A thorough understanding of the EBI2 pathway and the experimental tools to study it are essential for researchers in immunology and for the development of novel therapeutics targeting humoral immunity. Further investigation into the regulation of EBI2 expression and the downstream signaling events will undoubtedly provide deeper insights into the complex orchestration of adaptive immunity.
References
- 1. Differential expression and modulation of EBI2 and 7α,25-OHC synthesizing (CH25H, CYP7B1) and degrading (HSD3B7) enzymes in mouse and human brain vascular cells | PLOS One [journals.plos.org]
- 2. Differential expression and modulation of EBI2 and 7α,25-OHC synthesizing (CH25H, CYP7B1) and degrading (HSD3B7) enzymes in mouse and human brain vascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential expression and modulation of EBI2 and 7α,25-OHC synthesizing (CH25H, CYP7B1) and degrading (HSD3B7) enzymes in mouse and human brain vascular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. EBI2 mediates B cell segregation between the outer and centre follicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxysterol-EBI2 signaling in immune regulation and viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EBI2 guides serial movements of activated B cells and ligand activity is detectable in lymphoid and non-lymphoid tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. EBI2 operates independently of but in cooperation with CXCR5 and CCR7 to direct B cell migration and organization in follicles and the germinal center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. B cell localization: regulation by EBI2 and its oxysterol ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Guidance of B cells by the orphan G protein-coupled receptor EBI2 shapes humoral immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GPR183 - Wikipedia [en.wikipedia.org]
- 14. EBI2 augments Tfh cell fate by promoting interaction with IL2-quenching dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. EBI2 augments Tfh cell fate by promoting interaction with IL-2-quenching dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 18. Structures of Oxysterol Sensor EBI2/GPR183, a Key Regulator of the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Oxysterols direct immune cell migration through EBI2 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Endogenous Ligands of the EBI2 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the endogenous ligands for the Epstein-Barr Virus Induced Gene 2 (EBI2), also known as GPR183. EBI2 is a G protein-coupled receptor (GPCR) that plays a pivotal role in the adaptive immune response, directing the migration of immune cells.[1][2] Its dysregulation has been linked to various inflammatory and autoimmune diseases, making it a promising therapeutic target.[3] This document details the discovery, characterization, and quantification of its endogenous ligands, along with the experimental protocols and signaling pathways central to its function.
The Endogenous Ligands: Oxysterols
The primary endogenous ligands for EBI2 are a class of oxidized cholesterol derivatives known as oxysterols.[4][5] The most potent and well-characterized of these is 7α,25-dihydroxycholesterol (7α,25-OHC) .[2][4] Several other closely related oxysterols have also been identified as EBI2 agonists, albeit with lower potencies.[1][4]
The discovery of oxysterols as EBI2 ligands was a significant breakthrough, as these molecules were previously primarily associated with the regulation of cholesterol metabolism through nuclear hormone receptors.[4] The identification of a specific GPCR for oxysterols opened up a new understanding of their role as signaling molecules in the immune system.[6]
Biosynthesis and Gradient Formation
The bioactive gradient of 7α,25-OHC that directs immune cell migration is established by the spatial organization of its synthesizing and metabolizing enzymes within lymphoid tissues.[4]
-
Synthesis: 7α,25-OHC is synthesized from cholesterol in a two-step enzymatic process involving cholesterol 25-hydroxylase (CH25H) and 25-hydroxycholesterol (B127956) 7α-hydroxylase (CYP7B1).[1][4]
-
Degradation: The gradient is sharpened by the activity of hydroxy-delta-5-steroid dehydrogenase, 3 beta- and steroid delta-isomerase 7 (HSD3B7), which metabolizes 7α,25-OHC.
Mice deficient in CH25H exhibit similar phenotypes to EBI2 knockout mice, with defects in B cell positioning and reduced plasma cell responses, confirming the in vivo relevance of this pathway.[1][2]
Quantitative Data: Ligand Binding and Functional Potency
The interaction of oxysterols with the EBI2 receptor has been quantified through various in vitro assays. The following tables summarize the key data for the most potent endogenous ligands.
| Ligand | Assay Type | Cell Line/System | Parameter | Value (nM) | Reference |
| 7α,25-dihydroxycholesterol (7α,25-OHC) | Radioligand Binding (Displacement) | CHO cells expressing EBI2 | IC50 | 70 ± 4 | [1] |
| Radioligand Binding (Saturation) | CHO cells expressing EBI2 | Kd | 25 ± 10 | [1] | |
| GTPγS Binding | CHO cells expressing EBI2 | EC50 | 2 ± 2 | [1] | |
| Calcium Mobilization | CHO cells expressing EBI2 | EC50 | 8 ± 4 | [1] | |
| 7α,27-dihydroxycholesterol (7α,27-OHC) | Radioligand Binding (Displacement) | CHO cells expressing EBI2 | IC50 | 362 ± 32 | [1] |
| GTPγS Binding | CHO cells expressing EBI2 | EC50 | 5 ± 4 | [1] | |
| Calcium Mobilization | CHO cells expressing EBI2 | EC50 | 5 ± 2 | [1] | |
| 7β,25-dihydroxycholesterol (7β,25-OHC) | Radioligand Binding (Displacement) | CHO cells expressing EBI2 | IC50 | 2632 ± 110 | [1] |
| GTPγS Binding | CHO cells expressing EBI2 | EC50 | 121 ± 54 | [1] | |
| Calcium Mobilization | CHO cells expressing EBI2 | EC50 | 221 ± 105 | [1] | |
| 7α-hydroxycholesterol (7α-OHC) | Radioligand Binding (Displacement) | CHO cells expressing EBI2 | IC50 | 3536 ± 431 | [1] |
| GTPγS Binding | CHO cells expressing EBI2 | EC50 | 1453 ± 1163 | [1] | |
| Calcium Mobilization | CHO cells expressing EBI2 | EC50 | 498 ± 267 | [1] | |
| 25-hydroxycholesterol (25-OHC) | Radioligand Binding (Displacement) | CHO cells expressing EBI2 | IC50 | >10000 | [1] |
| GTPγS Binding | CHO cells expressing EBI2 | EC50 | 3032 ± 2645 | [1] | |
| Calcium Mobilization | CHO cells expressing EBI2 | EC50 | 727 ± 232 | [1] |
Signaling Pathways
Upon ligand binding, EBI2 undergoes a conformational change and couples to pertussis toxin-sensitive Gαi proteins, initiating a downstream signaling cascade.
Caption: EBI2 signaling cascade upon 7α,25-OHC binding.
Key downstream events include:
-
Inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.
-
Activation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and subsequent release of intracellular calcium.[1]
-
Activation of the mitogen-activated protein kinase (MAPK) pathway, including ERK and p38.
These signaling events collectively orchestrate the chemotactic response of immune cells, such as B cells, T cells, and dendritic cells, guiding their migration to specific locations within lymphoid organs.[1][3]
Experimental Protocols
The identification and characterization of endogenous EBI2 ligands rely on a series of specialized in vitro assays.
Ligand Identification and Characterization Workflow
Caption: Workflow for EBI2 endogenous ligand discovery.
Generation of Stable EBI2-Expressing Cell Lines
A foundational step for many of these assays is the generation of a cell line, typically Chinese Hamster Ovary (CHO) cells, that stably expresses the human EBI2 receptor.
-
Vector Construction: The full-length human EBI2 cDNA is cloned into a suitable mammalian expression vector containing a selection marker (e.g., neomycin resistance).
-
Transfection: CHO cells are transfected with the EBI2 expression vector using standard methods (e.g., lipofection).
-
Selection: Transfected cells are cultured in a medium containing the appropriate selection antibiotic (e.g., G418). Only cells that have successfully integrated the vector will survive.
-
Clonal Selection and Expansion: Single, antibiotic-resistant colonies are isolated, expanded, and screened for high-level EBI2 expression, for instance by quantitative PCR or by functional assays.
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the EBI2 receptor.
-
Membrane Preparation: Membranes are prepared from CHO cells stably expressing EBI2. Cells are harvested, homogenized, and centrifuged to isolate the membrane fraction.
-
Radioligand: Tritiated 7α,25-OHC ([³H]-7α,25-OHC) is used as the radioligand.[1]
-
Binding Reaction: In a 96-well plate, a constant concentration of [³H]-7α,25-OHC (e.g., 10 nM) is incubated with the EBI2-expressing membranes in the presence of increasing concentrations of unlabeled competitor oxysterols.[1]
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through glass fiber filters to separate membrane-bound radioligand from the unbound.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Competition binding curves are generated, and IC50 values are determined. For saturation binding experiments, increasing concentrations of the radioligand are used to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[1]
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the EBI2 receptor.
-
Membrane Preparation: EBI2-expressing membranes are prepared as described above.
-
Reaction Mixture: Membranes are incubated in a buffer containing GDP and [³⁵S]GTPγS, a non-hydrolyzable GTP analog.
-
Ligand Stimulation: The reaction is initiated by adding varying concentrations of the oxysterol agonist. Agonist binding to EBI2 promotes the exchange of GDP for [³⁵S]GTPγS on the Gαi subunit.
-
Incubation: The mixture is incubated to allow for [³⁵S]GTPγS binding.
-
Termination and Filtration: The reaction is stopped by rapid filtration, and the amount of membrane-bound [³⁵S]GTPγS is quantified by scintillation counting.
-
Data Analysis: Dose-response curves are generated to determine the EC50 and Emax values for each ligand.[1]
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following EBI2 activation.
-
Cell Preparation: EBI2-expressing CHO cells are seeded in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Ligand Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR), and baseline fluorescence is measured. Varying concentrations of oxysterol ligands are then added to the wells.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the increase in intracellular calcium, is monitored in real-time.
-
Data Analysis: Dose-response curves are plotted to determine the EC50 for calcium mobilization for each ligand.[1]
Chemotaxis (Transwell Migration) Assay
This assay assesses the ability of EBI2-expressing cells to migrate along a chemoattractant gradient.
-
Cell Preparation: Immune cells endogenously expressing EBI2 (e.g., B cells, dendritic cells) or an EBI2-expressing cell line are used.[1] The cells are washed and resuspended in a serum-free medium.
-
Assay Setup: A transwell insert with a porous membrane is placed in a well of a 24-well plate. The lower chamber contains the medium with a specific concentration of the oxysterol chemoattractant.
-
Cell Seeding: The cell suspension is added to the upper chamber of the transwell insert.
-
Incubation: The plate is incubated for several hours to allow the cells to migrate through the pores of the membrane toward the chemoattractant in the lower chamber.
-
Quantification of Migrated Cells: The non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower side of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope. Alternatively, migrated cells in the lower chamber can be quantified by flow cytometry.
-
Data Analysis: The number of migrated cells is plotted against the chemoattractant concentration. Chemotaxis assays typically yield a bell-shaped curve.[1]
Conclusion
The identification of 7α,25-OHC and related oxysterols as the endogenous ligands for the EBI2 receptor has unveiled a critical signaling axis that governs immune cell trafficking. The detailed understanding of their binding affinities, functional potencies, and the signaling pathways they activate provides a solid foundation for the development of novel therapeutics targeting EBI2 for the treatment of autoimmune and inflammatory diseases. The experimental protocols outlined in this guide serve as a practical resource for researchers aiming to further investigate this important receptor-ligand system.
References
- 1. Oxysterols direct immune cell migration through EBI2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | 7a, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases [frontiersin.org]
- 4. Oxysterol-EBI2 signaling in immune regulation and viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases - PMC [pmc.ncbi.nlm.nih.gov]
EBI2 (GPR183) Expression in Immune Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2), also known as GPR183, is a critical regulator of immune cell migration and positioning. This G-protein coupled receptor (GPCR) is activated by its endogenous ligand, 7α,25-dihydroxycholesterol (7α,25-OHC), an oxysterol. The EBI2-oxysterol signaling axis plays a pivotal role in orchestrating the adaptive immune response by guiding B cells, T cells, and dendritic cells to specific microenvironments within secondary lymphoid organs.[1][2][3] Dysregulation of EBI2 signaling has been implicated in various autoimmune and inflammatory diseases, making it an attractive target for therapeutic intervention.[4][5] This technical guide provides an in-depth overview of EBI2 expression across different immune cell types, detailed experimental protocols for its detection, and a summary of its signaling pathway.
Data Presentation: Quantitative EBI2 Expression
The expression of EBI2 varies significantly among different immune cell populations. Generally, B cells exhibit the highest levels of EBI2 expression.[4][6] The following tables summarize the available quantitative data on EBI2 mRNA and protein expression in various human immune cell subsets.
Table 1: Relative EBI2 (GPR183) mRNA Expression in Human Immune Cell Subsets
| Immune Cell Type | Subpopulation | Relative mRNA Expression Level | Method | Reference |
| B Cells | Naive | High | Microarray | [2] |
| Activated | Upregulated | Microarray | [2] | |
| Germinal Center | Sharply Downregulated | Microarray | [2] | |
| Memory | Re-expressed | Microarray | [2] | |
| Plasmablasts | Re-expressed | Microarray | [2] | |
| T Cells | CD4+ | Higher than CD8+ | qRT-PCR (mouse) | [7][8] |
| CD8+ | Lower than CD4+ | qRT-PCR (mouse) | [7][8] | |
| Th1 | ~40% EBI2-EGFP+ | Flow Cytometry (mouse) | [7] | |
| Th17 | ~40% EBI2-EGFP+ | Flow Cytometry (mouse) | [7] | |
| Regulatory T cells (Tregs) | ~40% EBI2-EGFP+ | Flow Cytometry (mouse) | [7] | |
| Myeloid Cells | Dendritic Cells | High | mRNA Expression Analysis | [2] |
| Monocytes/Macrophages | Expressed | GeneRIF | [9] |
Note: Quantitative data for direct comparison across all human immune cell types from a single study is limited. The data presented is a compilation from multiple sources and methodologies, as indicated.
Table 2: EBI2 (GPR183) Protein Expression in Human Immune Cell Subsets
| Immune Cell Type | Subpopulation | Expression Level (Qualitative/Semi-Quantitative) | Method | Reference |
| B Cells | Mature | Abundant | Flow Cytometry | [4][10] |
| T Cells | CD4+ Memory | Functionally Expressed | Flow Cytometry | [11] |
| CD4+ Effector (CD45RA-) | Higher than Naive | Flow Cytometry | [8] | |
| CD4+ Naive (CD45RA+) | Lower than Effector | Flow Cytometry | [8] | |
| CD8+ | Lower than CD4+ | Flow Cytometry | [8] | |
| Myeloid Cells | Dendritic Cells | Expressed | - | [1] |
| Monocytes | Expressed | - | [4] |
Note: MFI (Mean Fluorescence Intensity) values from flow cytometry are highly dependent on experimental conditions (antibody clone, fluorochrome, instrument settings) and are therefore not presented as absolute values. The table indicates relative expression levels as reported in the literature.
Signaling Pathway
EBI2 is a class A GPCR that couples to inhibitory G-proteins (Gαi).[4] Upon binding of its ligand, 7α,25-OHC, EBI2 undergoes a conformational change, leading to the dissociation of the Gαi subunit from the Gβγ dimer. The Gαi subunit inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Both the Gαi and Gβγ subunits can activate downstream signaling cascades, including the MAPK/ERK pathway, which ultimately results in chemotaxis and cell migration.[9][12]
Caption: EBI2 signaling pathway.
Experimental Protocols
Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.
Materials:
-
Whole blood collected in EDTA or heparin tubes
-
Phosphate-buffered saline (PBS), sterile
-
Ficoll-Paque™ PLUS or other density gradient medium
-
50 mL conical centrifuge tubes
-
Serological pipettes
-
Centrifuge with a swinging-bucket rotor
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a new 50 mL conical tube, minimizing mixing of the two layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and transfer the opaque layer of PBMCs (the "buffy coat") to a new 50 mL conical tube.
-
Wash the isolated PBMCs by filling the tube with PBS and centrifuging at 300 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in the desired buffer for downstream applications.
Isolation of Specific Immune Cell Subsets
Specific immune cell subsets can be isolated from the PBMC population using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS). The following is a general workflow for positive or negative selection using MACS.
Materials:
-
PBMC suspension
-
MACS buffer (PBS with 0.5% BSA and 2 mM EDTA)
-
MicroBeads specific for the cell surface markers of interest (e.g., CD19 for B cells, CD4 for T helper cells)
-
LS Columns or appropriate MACS columns
-
MACS separator magnet
Procedure:
-
Resuspend the PBMC pellet in MACS buffer.
-
Add the appropriate amount of MicroBeads to the cell suspension and incubate for 15 minutes at 4-8°C.
-
Wash the cells by adding MACS buffer and centrifuging at 300 x g for 10 minutes.
-
Place a MACS column in the magnetic field of a MACS separator.
-
Apply the cell suspension to the column. The magnetically labeled cells will be retained in the column.
-
For positive selection, elute the labeled cells by removing the column from the magnet and flushing with MACS buffer. For negative selection, the unlabeled cells that pass through the column are collected.
Quantitative Real-Time PCR (qPCR) for EBI2 mRNA Expression
This protocol outlines the steps for quantifying EBI2 mRNA levels from isolated immune cells using a two-step SYBR Green-based qPCR assay.
A. RNA Isolation:
-
Lyse the isolated cells using a lysis buffer containing a chaotropic agent (e.g., TRIzol or a buffer from a commercial kit).
-
Extract total RNA according to the manufacturer's protocol of the chosen RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen).
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quantity and quality of the RNA using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.
B. cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme (e.g., SuperScript™ III) and oligo(dT) or random hexamer primers.
-
Follow the manufacturer's protocol for the cDNA synthesis kit.
-
Dilute the resulting cDNA 1:10 with nuclease-free water for use in the qPCR reaction.
C. qPCR Reaction:
-
Prepare a qPCR master mix containing SYBR Green PCR Master Mix, forward and reverse primers for EBI2 (GPR183), and nuclease-free water.
-
Design and validate primers for EBI2 and a reference gene (e.g., GAPDH, ACTB) to ensure specificity and efficiency.
-
Aliquot the master mix into a 96-well or 384-well qPCR plate.
-
Add the diluted cDNA to the appropriate wells. Include no-template controls (NTCs) for each primer set.
-
Run the qPCR plate on a real-time PCR instrument using a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.
D. Data Analysis:
-
Determine the cycle threshold (Ct) values for EBI2 and the reference gene in each sample.
-
Calculate the relative expression of EBI2 using the ΔΔCt method, normalizing the EBI2 Ct values to the reference gene Ct values.
Flow Cytometry for EBI2 Protein Expression
This protocol describes the staining of cell surface EBI2 on PBMCs or isolated immune cells for analysis by flow cytometry.
Materials:
-
PBMC or isolated immune cell suspension
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Fc receptor blocking solution (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated anti-human EBI2 (GPR183) antibody
-
Fluorochrome-conjugated antibodies against other cell surface markers to identify specific immune cell subsets (e.g., CD19, CD3, CD4, CD8, CD14, CD56)
-
Isotype control antibody corresponding to the EBI2 antibody
-
Viability dye (e.g., 7-AAD, DAPI)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Adjust the cell suspension to a concentration of 1 x 10^7 cells/mL in Flow Cytometry Staining Buffer.
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into FACS tubes.
-
Add Fc receptor blocking solution and incubate for 10 minutes at room temperature to prevent non-specific antibody binding.
-
Add the pre-titrated amount of the fluorochrome-conjugated anti-EBI2 antibody and other cell surface marker antibodies to the respective tubes. Include an isotype control tube.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer by centrifuging at 300-400 x g for 5 minutes and decanting the supernatant.
-
Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Add a viability dye just before analysis.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using flow cytometry analysis software (e.g., FlowJo, FCS Express). Gate on the cell populations of interest and determine the percentage of EBI2-positive cells and the mean fluorescence intensity (MFI).
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for analyzing EBI2 expression in immune cell subsets.
Caption: Workflow for EBI2 expression analysis.
Conclusion
EBI2 is a key chemotactic receptor with a distinct expression pattern across various immune cell populations, playing a crucial role in orchestrating immune responses. Understanding its expression and function is vital for the development of novel therapeutics for immune-mediated diseases. The protocols and information provided in this guide offer a comprehensive resource for researchers and drug development professionals to investigate the role of EBI2 in health and disease. Further research is warranted to establish a standardized, quantitative profile of EBI2 expression across all human immune cell subsets to facilitate more direct comparisons between studies and to better understand its complex role in immunology.
References
- 1. GPR183 - Wikipedia [en.wikipedia.org]
- 2. Oxysterols direct immune cell migration through EBI2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxysterols direct immune cell migration via EBI2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxysterol-EBI2 signaling in immune regulation and viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Oxysterol Receptor EBI2 Links Innate and Adaptive Immunity to Limit IFN Response and Systemic Lupus Erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxysterol-EBI2 signaling in immune regulation and viral infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. air.unimi.it [air.unimi.it]
- 9. GPR183 G protein-coupled receptor 183 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. JCI Insight - Increased autoreactivity and maturity of EBI2+ antibody-secreting cells from nasal polyps [insight.jci.org]
- 11. EBI2 expression and function: robust in memory lymphocytes and increased by natalizumab in multiple sclerosis - OAK Open Access Archive [oak.novartis.com]
- 12. EBI2 regulates intracellular signaling and migration in human astrocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: The Mechanism of Action of Ebio2 on the KCNQ2 Potassium Channel
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The voltage-gated potassium channel KCNQ2 (Kv7.2) is a critical regulator of neuronal excitability, and its dysfunction is linked to neurological disorders such as epilepsy.[1][2][3] Small molecules that modulate KCNQ2 activity are therefore of significant interest as both research tools and potential therapeutics. This document provides a detailed technical overview of the mechanism of action of Ebio2, a potent and subtype-selective activator of the KCNQ2 channel. This compound enhances channel activity by profoundly shifting the voltage dependence of activation to more hyperpolarized potentials, thereby increasing potassium efflux and reducing neuronal excitability. We present quantitative data on its potency and efficacy, detailed experimental protocols for its characterization, and visual diagrams illustrating its mechanism and the workflow for its analysis.
Core Mechanism of Action
This compound is a small molecule that acts as a potent activator of the KCNQ2 potassium channel.[4][5][6][7] Unlike channel blockers, this compound enhances the intrinsic function of the channel. Its primary mechanism involves altering the voltage-dependent gating of KCNQ2.
Specifically, this compound binds to the channel and stabilizes the open conformation of the pore. This interaction significantly shifts the channel's voltage-activation curve towards more hyperpolarized potentials.[8] Consequently, the probability of the channel opening at or near the typical neuronal resting membrane potential is substantially increased. This leads to a greater outward potassium current (M-current), which hyperpolarizes the neuron and dampens its excitability. The overall structure of the KCNQ2 channel when bound to this compound is similar to that of the previously reported open-state conformation.[6][9] While this compound shares a chemical scaffold with the inhibitor Ebio3, its activating effect suggests it stabilizes the open state of the S6 pore helix, in contrast to Ebio3 which squeezes the gate shut.[4][7]
Caption: Workflow for electrophysiological characterization of this compound.
Role of Calmodulin
The interaction between KCNQ2 and the calcium-binding protein calmodulin (CaM) is essential for proper channel trafficking from the endoplasmic reticulum and for its functional expression at the cell surface. [10][11][12][13]Mutations that disrupt the KCNQ2-CaM interaction are associated with epilepsy. [10][12]While the direct interplay between this compound and the KCNQ2-CaM complex has not been explicitly detailed, it is critical to recognize that this compound acts on a channel that is fundamentally regulated by CaM. The binding of this compound likely occurs on the fully assembled and trafficked channel complex at the plasma membrane. Any disruption to the KCNQ2-CaM interaction would likely impact the number of functional channels available for this compound to modulate.
Conclusion
This compound is a highly potent and selective small-molecule activator of the KCNQ2 potassium channel. Its mechanism of action is centered on the potentiation of channel activity through a significant hyperpolarizing shift in the voltage dependence of activation. This leads to increased M-current at sub-threshold membrane potentials, effectively reducing neuronal excitability. The well-defined quantitative parameters and the established electrophysiological protocols for its study make this compound an invaluable tool for investigating the physiology of KCNQ2 channels and the pathophysiology of related channelopathies. Furthermore, its high potency and selectivity highlight the potential for developing novel therapeutics targeting KCNQ2 for the treatment of disorders like epilepsy.
References
- 1. kcnq2cure.org [kcnq2cure.org]
- 2. KCNQ2 Encephalopathy and Effect of Early Treatment on the Clinical Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KCNQ Channels and Epilepsy | Tzingounis Lab [tzingounislab.pnb.uconn.edu]
- 4. Small molecule inhibits KCNQ channels with a non-blocking mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small molecule inhibits KCNQ channels with a non-blocking mechanism | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound | KCNQ2 activator | Probechem Biochemicals [probechem.com]
- 9. researchgate.net [researchgate.net]
- 10. DSpace [digital.library.adelaide.edu.au]
- 11. POLARIZED-AXONAL-SURFACE-EXPRESSION-OF-NEURONAL-KCNQ-POTASSIUM-CHANNELS-IS-REGULATED-BY-CALMODULIN-INTERACTION-WITH-KCNQ2-SUBUNIT [aesnet.org]
- 12. Calmodulin regulates the trafficking of KCNQ2 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Calmodulin regulates KCNQ2 function in epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
Ebio2: A Potent and Selective Activator of the Voltage-Gated Potassium Channel KCNQ2 (Kv7.2)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Ebio2 has emerged as a highly potent and subtype-selective activator of the voltage-gated potassium channel KCNQ2 (Kv7.2), a critical regulator of neuronal excitability. This technical guide provides a comprehensive overview of the electrophysiological and structural data defining the interaction of this compound with KCNQ2. Detailed experimental protocols for key assays are presented to enable researchers to investigate this interaction further. Additionally, signaling pathway and experimental workflow diagrams are provided to visually articulate the mechanism of action and methodologies. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working on ion channel modulators and therapeutics for neurological disorders.
Introduction
Voltage-gated potassium (Kv) channels are crucial for regulating membrane potential and neuronal excitability. The KCNQ subfamily, particularly KCNQ2 (Kv7.2), plays a pivotal role in controlling the M-current, a sub-threshold potassium current that stabilizes the membrane potential and prevents repetitive firing of action potentials. Dysfunction of KCNQ2 channels is linked to neurological disorders such as epilepsy, making them a key target for therapeutic intervention.
This compound is a small molecule that has been identified as a potent and highly selective activator of KCNQ2 channels.[1] It demonstrates significantly greater potency than its predecessor, Ebio1, and exhibits over 100-fold selectivity for KCNQ2 over other KCNQ channel subtypes.[1] This high selectivity minimizes off-target effects, making this compound a valuable tool for studying KCNQ2 function and a promising scaffold for the development of novel therapeutics. This guide will delve into the quantitative data, experimental methodologies, and the molecular mechanism underpinning the potentiation of KCNQ2 by this compound.
Quantitative Data: Electrophysiological Effects of this compound on KCNQ2
The interaction of this compound with KCNQ2 has been characterized by significant changes in the channel's electrophysiological properties. The following tables summarize the key quantitative data from these studies.
| Parameter | Value | Channel | Experimental Condition | Reference |
| EC50 (Current Amplitude) | 1.9 nM | KCNQ2 (Kv7.2) | Activation of outward current at +50 mV | [1] |
| EC50 (Activation Curve Shift) | 4.5 nM | KCNQ2 (Kv7.2) | Hyperpolarizing shift in the activation curve | [1] |
| Current Enhancement | 7.4 ± 0.3 fold | KCNQ2 (Kv7.2) | At a concentration of 10 nM this compound | [1] |
| V1/2 Shift | -32.7 ± 1.2 mV | KCNQ2 (Kv7.2) | From -15.2 ± 1.6 mV to -47.8 ± 1.6 mV with 10 nM this compound | [1] |
| Selectivity | >100-fold | KCNQ2 vs. other KCNQ channels | Not specified | [1] |
Mechanism of Action
Cryo-electron microscopy (cryo-EM) studies have elucidated the structural basis for the activation of KCNQ2 by this compound. This compound binds to a pocket on the intracellular side of the channel, at the interface of the voltage-sensing domain (VSD) and the pore domain (PD).[2]
Key interactions include π-π stacking between the dihydroacenaphthylene group of this compound and the W236 residue of the KCNQ2 channel.[2] This binding induces a conformational change in the S6 helix, causing a "twist-to-open" movement of residues S303 and F305.[3] This movement effectively opens the channel gate, leading to an increase in potassium ion conductance.
Signaling Pathway Diagram
Caption: this compound activation of the KCNQ2 channel.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound on KCNQ2 channels.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents flowing through the KCNQ2 channels in the membrane of a single cell.
Objective: To determine the effect of this compound on the amplitude and voltage-dependence of KCNQ2 currents.
Materials:
-
HEK293 cells stably expressing human KCNQ2.
-
Patch pipettes (3-5 MΩ resistance).
-
Intracellular solution (in mM): 140 KCl, 10 HEPES, 5 EGTA, 2 MgCl2, 2 Na2ATP (pH 7.3 with KOH).
-
Extracellular solution (in mM): 140 NaCl, 4 KCl, 10 HEPES, 2 CaCl2, 1 MgCl2, 10 glucose (pH 7.4 with NaOH).
-
This compound stock solution in DMSO.
-
Patch-clamp amplifier and data acquisition system.
Procedure:
-
Plate HEK293-KCNQ2 cells onto glass coverslips 24-48 hours before recording.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Pull a patch pipette and fill it with intracellular solution.
-
Approach a single cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Apply a series of voltage steps (e.g., from -90 mV to +60 mV in 10 mV increments) to elicit KCNQ2 currents.
-
Record baseline currents.
-
Perfuse the cell with the extracellular solution containing the desired concentration of this compound.
-
Repeat the voltage-step protocol to record currents in the presence of this compound.
-
Analyze the data to determine changes in current amplitude and the voltage-dependence of activation.
Experimental Workflow: Whole-Cell Patch-Clamp
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Cryo-Electron Microscopy (Cryo-EM)
This technique is used to determine the high-resolution 3D structure of the KCNQ2 channel in complex with this compound.
Objective: To visualize the binding site of this compound and understand the structural changes it induces in the KCNQ2 channel.
Materials:
-
Purified human KCNQ2-Calmodulin complex.
-
This compound.
-
Phosphatidylinositol 4,5-bisphosphate (PIP2).
-
Vitrification apparatus (e.g., Vitrobot).
-
Cryo-electron microscope.
-
Image processing software.
Procedure:
-
Purify the KCNQ2-CaM complex.
-
Incubate the purified channel with this compound and PIP2.
-
Apply a small volume of the complex solution to an EM grid.
-
Blot the grid to create a thin film and plunge-freeze it in liquid ethane (B1197151) to vitrify the sample.
-
Transfer the frozen grid to the cryo-electron microscope.
-
Collect a large dataset of 2D images of the protein particles at different orientations.
-
Use image processing software to align the images, classify them into different conformational states, and reconstruct a 3D density map.
-
Build an atomic model into the density map to determine the structure.
Thallium Flux Assay
This is a high-throughput screening method to measure the activity of potassium channels. It uses the flux of thallium ions (Tl+), a surrogate for K+, through the channels, which is detected by a Tl+-sensitive fluorescent dye.[4][5][6][7][8]
Objective: To screen for and characterize activators of KCNQ2 channels in a high-throughput format.
Materials:
-
Cells expressing KCNQ2.
-
Tl+-sensitive fluorescent dye (e.g., FluxOR™).
-
Assay buffer.
-
Stimulus buffer containing Tl+ and K+.
-
This compound and other test compounds.
-
Fluorescence plate reader.
Procedure:
-
Plate KCNQ2-expressing cells in a multi-well plate.
-
Load the cells with the Tl+-sensitive fluorescent dye.
-
Wash the cells to remove extracellular dye.
-
Add this compound or other test compounds to the wells.
-
Add the stimulus buffer containing Tl+.
-
Measure the fluorescence intensity over time using a plate reader. An increase in fluorescence indicates Tl+ influx through open KCNQ2 channels.
-
Analyze the data to determine the concentration-response relationship for channel activation.
Drug Development Implications
The high potency and selectivity of this compound for KCNQ2 make it an excellent candidate for further drug development.[3][9][10] Its ability to enhance the M-current suggests potential therapeutic applications in conditions characterized by neuronal hyperexcitability, such as epilepsy. The detailed structural and functional understanding of the this compound-KCNQ2 interaction provides a solid foundation for structure-based drug design to optimize the pharmacokinetic and pharmacodynamic properties of this compound class. Further studies will be necessary to evaluate the in vivo efficacy and safety profile of this compound and its analogs.
Conclusion
This compound is a powerful tool for probing the function of KCNQ2 channels and a promising lead for the development of novel therapeutics. This guide has provided a comprehensive overview of the current knowledge on this compound, including quantitative data on its effects, detailed experimental protocols for its characterization, and a visual representation of its mechanism of action. It is hoped that this resource will facilitate further research into the role of KCNQ2 in health and disease and accelerate the development of next-generation ion channel modulators.
References
- 1. This compound | KCNQ2 activator | Probechem Biochemicals [probechem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ionbiosciences.com [ionbiosciences.com]
- 5. youtube.com [youtube.com]
- 6. FLIPR Potassium Assay Kit | Molecular Devices [moleculardevices.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Small molecule inhibits KCNQ channels with a non-blocking mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Small molecule inhibits KCNQ channels with a non-blocking mechanism | Semantic Scholar [semanticscholar.org]
The Structure-Activity Relationship of Ebio2: A Potent KCNQ2 Potassium Channel Activator
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Ebio2, a highly potent and selective activator of the KCNQ2 (Kv7.2) voltage-gated potassium channel. KCNQ2 channels are critical regulators of neuronal excitability, and their modulation represents a key therapeutic strategy for neurological disorders such as epilepsy. This document details the chemical features governing the activity of this compound and its analogs, outlines the experimental methodologies used for their characterization, and visualizes the key pathways and workflows involved in their study.
Introduction to this compound and KCNQ2 Modulation
The KCNQ family of voltage-gated potassium channels, particularly the heteromeric KCNQ2/3 channels, are the primary molecular correlate of the neuronal M-current. This current plays a crucial role in stabilizing the membrane potential and controlling neuronal firing rates. Activators of KCNQ2 channels enhance the M-current, leading to a hyperpolarization of the neuronal membrane and a reduction in excitability. This mechanism of action makes KCNQ2 activators a promising class of drugs for the treatment of conditions characterized by neuronal hyperexcitability.
This compound has emerged as a lead compound in this area due to its remarkable potency and selectivity. It was identified through structure-based virtual screening and subsequent chemical optimization. Understanding the specific molecular interactions between this compound and the KCNQ2 channel is paramount for the design of next-generation therapeutics with improved efficacy and safety profiles.
Structure-Activity Relationship (SAR) of the Ebio Scaffold
The SAR of the Ebio series of compounds reveals a delicate interplay between different chemical moieties that dictates their activity as either potent activators or inhibitors of the KCNQ2 channel. The core scaffold, shared by Ebio1, this compound, and the inhibitor Ebio3, provides a framework for interaction with the channel, while specific substitutions, particularly on the "tail group," determine the nature and potency of the modulation.
Quantitative SAR Data
The following table summarizes the quantitative data for key compounds in the Ebio series, highlighting the impact of structural modifications on their potency as KCNQ2 activators.
| Compound | Structure | EC50 (KCNQ2 Activation) | Key Structural Features & Remarks |
| Ebio1 | [Chemical Structure of Ebio1] | >100-fold less potent than this compound | The parent compound identified through virtual screening. Serves as a scaffold for optimization. |
| This compound | [Chemical Structure of this compound] | 1.9 nM | A potent and subtype-selective activator of KCNQ2.[1] The methoxy (B1213986) substitution on the benzylamine (B48309) "tail" is critical for high potency. |
| Ebio3 | [Chemical Structure of Ebio3] | N/A (Inhibitor) | Shares the same core scaffold as this compound but acts as a KCNQ2 inhibitor. The nature of the "tail group" is responsible for the switch in activity from activation to inhibition. |
Note: The exact EC50 value for Ebio1 is not consistently reported but is stated to be over 100 times less potent than this compound.[1] The structure of Ebio3 is not publicly available in detail, but its inhibitory activity is attributed to a modified tail group.
Key Structural Insights
-
The Acenaphthylene Core: This rigid, polycyclic aromatic moiety is crucial for anchoring the molecule within a binding pocket of the KCNQ2 channel.
-
The Amide Linker: The carboxamide linker provides a key hydrogen bonding interaction and maintains the correct orientation of the aromatic systems.
-
The Phenylamine Moiety: Substitutions on this ring system can influence potency and selectivity.
-
The "Tail Group" (Benzylamine Moiety): This region is the primary determinant of the compound's activity. The presence and position of substituents on the benzyl (B1604629) ring are critical. In this compound, the 2-methoxy group is essential for its high-potency activator properties. In contrast, modifications to this group in Ebio3 lead to an inhibitory effect.[2] This suggests the tail group interacts with a region of the channel that can trigger either activation or inhibition depending on its chemical nature.
Mechanism of Action
This compound enhances KCNQ2 channel activity primarily by shifting the voltage-dependence of activation to more hyperpolarized potentials.[1] This means the channel is more likely to be open at the resting membrane potential of a neuron. At a concentration of 10 nM, this compound shifts the half-maximal activation voltage (V1/2) by approximately -32.7 mV and increases the outward current amplitude by a factor of about 7.4.[1] Cryo-electron microscopy (cryo-EM) studies have been instrumental in elucidating the binding site of Ebio series compounds, revealing that they bind to a pocket within the pore domain of the KCNQ2 channel, near the S5 and S6 helices. This interaction allosterically modulates the channel's gating machinery.
Signaling Pathway of KCNQ2 Activation by this compound
Caption: KCNQ2 activation pathway by this compound.
Experimental Protocols
The characterization of this compound and its analogs relies on a suite of biophysical and cellular assays. The following sections detail the methodologies for key experiments.
Whole-Cell Patch-Clamp Electrophysiology
This is the gold-standard technique for directly measuring the activity of ion channels like KCNQ2.
Objective: To determine the potency (EC50) and efficacy of this compound in modulating KCNQ2 currents and to assess its effect on the voltage-dependence of channel activation.
Methodology:
-
Cell Culture and Transfection:
-
HEK293 or CHO cells are cultured in standard media.
-
Cells are transiently or stably transfected with plasmids encoding human KCNQ2. Co-transfection with a fluorescent marker (e.g., GFP) can aid in identifying transfected cells.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH).
-
-
Recording Procedure:
-
Cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.
-
Borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with the internal solution are used for recording.
-
A gigaohm seal is formed between the pipette tip and the cell membrane.
-
The cell membrane is ruptured to achieve the whole-cell configuration.
-
The holding potential is maintained at -80 mV.
-
KCNQ2 currents are elicited by a series of depolarizing voltage steps (e.g., from -90 mV to +60 mV in 10 mV increments).
-
A baseline recording is established before the application of this compound.
-
This compound, dissolved in the external solution at various concentrations, is perfused onto the cell.
-
The effect of this compound on the current amplitude and kinetics is recorded.
-
-
Data Analysis:
-
The current amplitude at a specific voltage (e.g., +50 mV) is measured at steady-state.
-
Dose-response curves are generated by plotting the percentage increase in current against the logarithm of the this compound concentration. The EC50 is determined by fitting the data with the Hill equation.
-
To determine the effect on voltage-dependence, conductance (G) is calculated from the tail currents and plotted against the prepulse potential. The resulting G-V curves are fitted with a Boltzmann function to determine the V1/2. The shift in V1/2 (ΔV1/2) is then calculated.
-
Experimental Workflow for KCNQ2 Activator Characterization
Caption: Workflow for characterizing KCNQ2 activators.
Proposed Synthesis of this compound
While a detailed, step-by-step synthesis of this compound has not been published, a plausible synthetic route can be proposed based on standard organic chemistry reactions and the synthesis of analogous compounds. The key steps would likely involve the formation of the amide bond and the introduction of the substituted benzylamine tail group.
A generalized, hypothetical synthetic scheme would be provided here if the specific details were available. In its absence, a textual description is more appropriate.
The synthesis would likely commence with acenaphthylene-1-carboxylic acid. This would be activated, for example, by conversion to an acid chloride or using a peptide coupling reagent, and then reacted with a suitably substituted aniline (B41778) derivative to form the central amide bond. The aniline precursor would need to be synthesized separately, likely involving a nucleophilic aromatic substitution or a Buchwald-Hartwig amination to install the 2-methoxybenzylamine (B130920) group onto a fluoronitrobenzene core, followed by reduction of the nitro group to the amine.
Logical Relationships in the SAR of the Ebio Series
The divergent activities of this compound and Ebio3, stemming from the same chemical scaffold, underscore the importance of specific substituent patterns. The following diagram illustrates the logical flow of the SAR.
Caption: SAR logic of the Ebio series.
Conclusion
This compound represents a significant advancement in the development of KCNQ2 channel activators, exhibiting nanomolar potency and high selectivity. The structure-activity relationship of the Ebio scaffold highlights the critical role of the substituted benzylamine "tail group" in determining both the nature and the potency of channel modulation. The detailed experimental protocols and workflows described herein provide a framework for the continued investigation of this and other novel KCNQ2 modulators. A deeper understanding of the molecular interactions, aided by structural biology and computational modeling, will be instrumental in the design of future therapeutics for epilepsy and other neurological disorders.
References
Ebio2: A Potent Activator of the KCNQ2 Potassium Channel
An In-depth Technical Guide on the Discovery, Characterization, and Mechanism of Action of a Novel Neuromodulator
Abstract
Ebio2 has emerged as a potent and subtype-selective activator of the voltage-gated potassium channel KCNQ2 (Kv7.2), a critical regulator of neuronal excitability. This document provides a comprehensive technical overview of the discovery, characterization, and mechanism of action of this compound. It is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, pharmacology, and ion channel modulation. This guide details the electrophysiological properties of this compound, its binding site on the KCNQ2 channel as elucidated by cryogenic electron microscopy (cryo-EM), and the molecular dynamics of their interaction. Furthermore, it outlines the downstream signaling effects of KCNQ2 activation by this compound, leading to the modulation of neuronal firing patterns. Detailed experimental protocols for key assays and visualizations of relevant pathways and workflows are provided to facilitate further research and development in this area.
Introduction
Voltage-gated potassium channels of the KCNQ family, particularly KCNQ2 and KCNQ3, are the primary molecular components of the M-current, a subthreshold potassium current that plays a crucial role in stabilizing the neuronal membrane potential and controlling firing rates. Dysregulation of KCNQ2/3 channels is implicated in various neurological and psychiatric disorders, including epilepsy, making them a significant target for therapeutic intervention.
The benzimidazolinone derivative, this compound, has been identified as a potent and selective activator of the KCNQ2 channel. It exhibits significantly greater potency compared to its analog, Ebio1.[1] This guide delves into the key findings related to the discovery and characterization of this compound, providing a detailed resource for the scientific community.
Quantitative Data
The potency and selectivity of this compound have been quantified through various electrophysiological assays. The key quantitative parameters are summarized in the tables below.
| Parameter | Value | Channel | Assay Conditions | Reference |
| EC50 | 1.9 nM | KCNQ2 | Activation on the outward current amplitude at +50 mV | [1] |
| EC50 | 4.5 nM | KCNQ2 | Shift in the activation curve to a hyperpolarizing direction | [1] |
Table 1: Potency of this compound on KCNQ2 Channels
| Comparison | Fold Selectivity | Notes | Reference |
| This compound vs. Ebio1 | >100x greater potency | Modulation of the KCNQ2 channel | [1] |
| This compound vs. other KCNQ channels | >100-fold subtype selectivity | [1] |
Table 2: Selectivity of this compound
| Parameter | Value | Channel | This compound Concentration | Reference |
| Enhancement of current | 7.4 ± 0.3 fold | KCNQ2 | 10 nM | [1] |
| Hyperpolarizing shift in V1/2 | -32.7 ± 1.2 mV | KCNQ2 | 10 nM | [1] |
Table 3: Electrophysiological Effects of this compound on KCNQ2 Channels
Mechanism of Action
The mechanism by which this compound activates the KCNQ2 channel has been elucidated through a combination of cryo-electron microscopy, patch-clamp recordings, and molecular dynamics simulations.[2]
Binding Site
Cryo-EM studies have revealed that this compound binds to a specific site on the KCNQ2 channel. This binding pocket is located within the pore domain, at the interface between the S5 and S6 transmembrane helices.[2][3]
Conformational Changes
Upon binding, this compound induces a distinct conformational change in the S6 pore helix. This involves a "twist-to-open" movement of the S6 helices, specifically at residues S303 and F305, which is sufficient to open the channel gate.[4] This mechanism differs from the activation mechanisms of other known ligands for voltage-gated ion channels.[4] The overall structure of the KCNQ2 channel when bound to this compound is similar to the previously reported open-state conformation of the channel.[5]
Signaling Pathway
The activation of KCNQ2 channels by this compound leads to an increase in potassium efflux, which hyperpolarizes the neuronal membrane. This hyperpolarization has significant downstream effects on neuronal excitability.
Activation of KCNQ2 channels by this compound enhances the medium afterhyperpolarization (mAHP) that follows an action potential.[6][7] This prolonged hyperpolarization increases the threshold for subsequent action potential firing, thereby reducing the overall neuronal firing rate.[8][9][10]
Experimental Protocols
This section provides detailed methodologies for the key experiments used in the characterization of this compound.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is adapted for recording KCNQ2 currents in HEK293 cells expressing the channel.[1][2][5][11]
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% fetal bovine serum.
-
Transiently transfect cells with a plasmid encoding human KCNQ2. A GFP marker can be co-transfected for easy identification of transfected cells.
-
Use cells for recording 24-48 hours post-transfection.
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl₂, 2 MgCl₂, 1 NaH₂PO₄, 10 HEPES, and 5 Dextrose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.[1]
-
Internal (Pipette) Solution (in mM): 130 K-gluconate, 1 MgCl₂, 3 K₂ATP, 5 K₂-creatine phosphate, 10 EGTA, and 10 HEPES. Adjust pH to 7.3 with KOH and osmolarity to ~285 mOsm.[1]
Recording Procedure:
-
Prepare borosilicate glass electrodes with a tip resistance of 3-4 MΩ when filled with the internal solution.[1]
-
Establish a whole-cell patch-clamp configuration on a GFP-positive HEK293 cell.
-
Hold the cell at a membrane potential of -80 mV.[12]
-
To elicit KCNQ2 currents, apply a series of depolarizing voltage steps from -90 mV to +60 mV in 10-mV increments.[12]
-
Apply this compound at various concentrations to the external solution to determine its effect on the KCNQ2 currents.
Cryo-Electron Microscopy (Cryo-EM)
This protocol outlines the general steps for determining the structure of the KCNQ2-Ebio2 complex.[2][12]
Sample Preparation:
-
Purify the human KCNQ2 protein.
-
Incubate the purified KCNQ2 with a saturating concentration of this compound.
-
Reconstitute the KCNQ2-Ebio2 complex into lipid nanodiscs.
-
Apply 3-4 µL of the sample to a glow-discharged holey carbon grid and plunge-freeze in liquid ethane (B1197151) using a vitrification robot.
Data Collection:
-
Screen the frozen grids for optimal ice thickness and particle distribution using a transmission electron microscope (TEM).
-
Collect a large dataset of micrographs (movies) using automated data collection software.
Data Processing:
-
Perform motion correction and dose-weighting on the raw movie frames.
-
Estimate the contrast transfer function (CTF) for each micrograph.
-
Pick individual particles corresponding to the KCNQ2-Ebio2 complex.
-
Perform 2D classification to remove junk particles and select well-defined classes.
-
Generate an initial 3D model and perform 3D classification and refinement to obtain a high-resolution 3D reconstruction of the complex.
-
Build and refine an atomic model into the final cryo-EM map.
Molecular Dynamics (MD) Simulations
This protocol describes a general workflow for simulating the interaction between this compound and the KCNQ2 channel.[13][14][15]
System Setup:
-
Start with the cryo-EM structure of the this compound-bound KCNQ2 channel.
-
Embed the protein-ligand complex in a lipid bilayer (e.g., POPC) solvated with water and ions (e.g., 150 mM KCl) to mimic a physiological environment.
-
Generate force field parameters for the this compound molecule.
Simulation Protocol:
-
Perform energy minimization of the entire system to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 310 K) while restraining the protein and ligand.
-
Equilibrate the system in several steps, gradually releasing the restraints.
-
Run a production simulation for a sufficient length of time (e.g., hundreds of nanoseconds to microseconds) to observe the dynamics of the interaction.
Analysis:
-
Analyze the trajectory to study the stability of this compound binding.
-
Calculate root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess protein and ligand stability and flexibility.
-
Analyze hydrogen bonds and other non-covalent interactions between this compound and KCNQ2.
-
Examine conformational changes in the KCNQ2 channel induced by this compound binding.
Conclusion
This compound represents a significant advancement in the development of selective modulators for KCNQ2 channels. Its high potency and unique mechanism of action make it a valuable tool for studying the physiological roles of KCNQ2 and a promising lead compound for the development of novel therapeutics for channelopathies such as epilepsy. The detailed characterization of its interaction with the KCNQ2 channel provides a solid foundation for structure-based drug design and the development of next-generation KCNQ2 activators with improved pharmacological profiles. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Whole Cell Patch Clamp Protocol [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A small-molecule activation mechanism that directly opens the KCNQ2 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Whole-cell patch-clamp recording of recombinant voltage-sensitive Ca2+ channels heterologously expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and cytotoxicity studies of 1-propenyl-1,3-dihydro-benzimidazol-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Afterhyperpolarization Regulates Firing Rate in Neurons of the Suprachiasmatic Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. EXTRACELLULAR Ca2+ FLUCTUATIONS IN VIVO AFFECT AFTERHYPERPOLARIZATION POTENTIAL AND MODIFY FIRING PATTERNS OF NEOCORTICAL NEURONS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. repository.lib.ncsu.edu [repository.lib.ncsu.edu]
- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 12. researchgate.net [researchgate.net]
- 13. Molecular Insights Into Binding and Activation of the Human KCNQ2 Channel by Retigabine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
The Pivotal Role of KCNQ2 Channels in Neuronal Excitability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Voltage-gated potassium channels of the KCNQ family, particularly KCNQ2, are critical regulators of neuronal excitability. Assembling as homotetramers or heterotetramers with KCNQ3 subunits, they are the primary molecular correlate of the M-current, a sub-threshold, non-inactivating potassium current that stabilizes the resting membrane potential and dampens repetitive firing. Dysregulation of KCNQ2 channel function, arising from genetic mutations, leads to a spectrum of neurological disorders, most notably neonatal-onset epilepsies. This technical guide provides an in-depth overview of the core principles of KCNQ2 channel function, its modulation by key intracellular signaling molecules, and its significance as a therapeutic target. We present a synthesis of quantitative biophysical data, detailed experimental methodologies for studying these channels, and visual representations of their regulatory pathways to serve as a comprehensive resource for researchers and drug development professionals in the field of neuroscience and channelopathies.
KCNQ2 Channel Biophysical Properties
KCNQ2 channels exhibit distinct biophysical properties that underpin their crucial role in controlling neuronal excitability. These properties are often studied in heterologous expression systems (e.g., CHO or HEK293 cells) and neurons using electrophysiological techniques.
Quantitative Data Summary
The following tables summarize key quantitative data for KCNQ2 and related KCNQ channels, providing a comparative overview of their fundamental biophysical characteristics.
| Channel Composition | Single-Channel Conductance (pS) | Reference(s) |
| KCNQ2 Homomer | 5.8 ± 0.3 | [1] |
| KCNQ2 Homomer | 6.2 ± 0.3 | [2] |
| KCNQ2 Homomer | ~18 | [3] |
| KCNQ3 Homomer | 9.0 ± 1.1 | [1] |
| KCNQ3 Homomer | 8.5 ± 0.3 | [2] |
| KCNQ3 Homomer | ~7 | [3] |
| KCNQ2/KCNQ3 Heteromer | 9.0 ± 0.3 | [1] |
| KCNQ2/KCNQ3 Heteromer | 8-22 (weighted average ~16) | [3] |
| KCNQ4 Homomer | 2.1 | [2] |
| KCNQ5 Homomer | 2.2 | [2] |
Table 1: Single-Channel Conductance of KCNQ Channels. The conductance of single KCNQ channels varies depending on the subunit composition. Heteromerization of KCNQ2 and KCNQ3 results in a channel with a conductance similar to or slightly higher than that of KCNQ2 homomers.
| Channel Composition | V1/2 of Activation (mV) | Reference(s) |
| KCNQ2 Homomer | -17.9 ± 4.1 | [1] |
| KCNQ2/KCNQ3 Heteromer | -17.0 ± 1.7 | [1] |
| KCNQ2/KCNQ3 Heteromer | -27 ± 1.3 | [4] |
| KCNQ3 Homomer | -45.3 ± 1.1 | [1] |
| KCNQ3A315T Mutant | -35 ± 1.8 | [4] |
| KCNQ3/KCNQ5 Heteromer | -40 ± 2.1 | [4] |
| KCNQ5 Homomer | -43 ± 2.4 | [4] |
| KCNQ2/KCNQ3 + PIPKIγ | -52 ± 2.2 | [4] |
| KCNQ2/KCNQ3 + 10 µM Retigabine (B32265) | Leftward shift of ~20 mV | [5] |
| KCNQ2/KCNQ3 + 10 µM Retigabine | Leftward shift of -33.1 ± 2.6 mV | [6] |
Table 2: Voltage-Dependence of Activation (V1/2) of KCNQ Channels. The V1/2 is the membrane potential at which half of the channels are in the open state. This parameter is significantly influenced by subunit composition and the presence of modulators like PIP2 (enhanced by PIPKIγ) and pharmacological agents like retigabine.
| Condition | Activation Time Constant (τact) | Deactivation Time Constant (τdeact) | Reference(s) |
| KCNQ2/KCNQ3 (Control) | 138 ± 12 ms (B15284909) (at +20 mV) | 311 ± 21 ms (at -100 mV) | [7] |
| KCNQ2/KCNQ3 (Reduced PIP2) | 153 ± 12 ms (at +20 mV) | 212 ± 12 ms (at -100 mV) | [7] |
| KCNQ2/KCNQ3 + Retigabine | Increased rate of activation | Slowed deactivation | [5][6] |
| KCNQ2 A/V Mutant | Slower activation kinetics after more depolarized prepulses | [8] |
Table 3: Activation and Deactivation Kinetics of KCNQ Channels. The kinetics of KCNQ channel gating are notably slow, contributing to their role in setting the sub-threshold excitability. These kinetics are modulated by intracellular messengers and pharmacological compounds.
Core Signaling Pathways Modulating KCNQ2 Function
The activity of KCNQ2 channels is finely tuned by intracellular signaling molecules, primarily phosphatidylinositol 4,5-bisphosphate (PIP2) and calmodulin (CaM). These interactions are crucial for channel gating, trafficking, and subcellular localization.
PIP2-Dependent Gating
PIP2, a minor phospholipid component of the inner leaflet of the plasma membrane, is an essential cofactor for KCNQ channel function.[9] Depletion of PIP2, for instance, following the activation of Gq-coupled receptors that stimulate phospholipase C (PLC), leads to the closure of KCNQ2/3 channels and a reduction in the M-current.[10] This mechanism underlies the excitatory action of neurotransmitters like acetylcholine (B1216132) (via muscarinic receptors).
// Nodes Gq_coupled_receptor [label="Gq-Coupled Receptor\n(e.g., M1 Muscarinic)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; KCNQ2 [label="KCNQ2 Channel\n(Closed)", fillcolor="#34A853", fontcolor="#FFFFFF"]; KCNQ2_open [label="KCNQ2 Channel\n(Open)", fillcolor="#34A853", fontcolor="#FFFFFF"]; IP3 [label="IP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Neuronal_Excitability [label="Increased Neuronal\nExcitability", shape=plaintext, fontcolor="#202124"];
// Edges Gq_coupled_receptor -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> KCNQ2_open [label="Binds and Stabilizes\nOpen State"]; PLC -> IP3 [style=dashed]; PLC -> DAG [style=dashed]; KCNQ2_open -> KCNQ2 [label="PIP2 Depletion"]; KCNQ2 -> Neuronal_Excitability [label="Leads to"]; } .dot Figure 1: PIP2-Dependent Gating of KCNQ2 Channels. Activation of Gq-coupled receptors leads to PLC-mediated hydrolysis of PIP2, causing KCNQ2 channel closure and increased neuronal excitability.
Calmodulin (CaM) as an Auxiliary Subunit
Calmodulin is a calcium-binding protein that functions as an essential auxiliary subunit of KCNQ2 channels.[11] It constitutively binds to the C-terminal domain of KCNQ2 at two helical motifs (Helix A and Helix B), an interaction that is crucial for the proper folding, assembly, and trafficking of the channel from the endoplasmic reticulum (ER) to the plasma membrane.[12][13][14] Mutations that disrupt CaM binding can lead to ER retention of the channel, resulting in a loss of function and contributing to epileptic phenotypes.[12] While CaM binding is largely calcium-independent for trafficking, calcium-bound CaM can also modulate channel gating.[14][15]
// Nodes KCNQ2_synthesis [label="KCNQ2 Synthesis\n(in ER)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CaM [label="Calmodulin (CaM)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; KCNQ2_CaM_complex [label="KCNQ2-CaM Complex", fillcolor="#FBBC05", fontcolor="#202124"]; ER_exit [label="ER Exit and Trafficking", fillcolor="#34A853", fontcolor="#FFFFFF"]; Plasma_membrane [label="Plasma Membrane\nLocalization", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Functional_channel [label="Functional M-Current", shape=plaintext, fontcolor="#202124"]; Disrupted_binding [label="Disrupted CaM Binding\n(e.g., mutations)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ER_retention [label="ER Retention", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Loss_of_function [label="Loss of Function", shape=plaintext, fontcolor="#202124"];
// Edges KCNQ2_synthesis -> KCNQ2_CaM_complex; CaM -> KCNQ2_CaM_complex [label="Binds to C-terminus\n(Helix A & B)"]; KCNQ2_CaM_complex -> ER_exit; ER_exit -> Plasma_membrane; Plasma_membrane -> Functional_channel; KCNQ2_synthesis -> Disrupted_binding [style=dashed]; CaM -> Disrupted_binding [style=dashed]; Disrupted_binding -> ER_retention; ER_retention -> Loss_of_function; } .dot Figure 2: Calmodulin Regulation of KCNQ2 Trafficking. Calmodulin binding to the C-terminus of KCNQ2 is essential for its exit from the ER and trafficking to the plasma membrane. Disruption of this interaction leads to channel retention and loss of function.
Experimental Protocols for Studying KCNQ2 Channels
Investigating the function and regulation of KCNQ2 channels requires a combination of electrophysiological, imaging, and molecular biology techniques. Below are overviews of key experimental protocols.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for characterizing the macroscopic currents flowing through KCNQ2 channels in either cultured cells or neurons.
Objective: To measure voltage-dependent activation, deactivation, and modulation of KCNQ2 currents.
Methodology:
-
Cell Preparation: Culture HEK293 or CHO cells and transfect with plasmids encoding KCNQ2 and/or KCNQ3 subunits. For neuronal recordings, prepare primary neuronal cultures or use brain slices.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH).
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration using a glass micropipette with a resistance of 2-5 MΩ.
-
Hold the cell at a hyperpolarized potential (e.g., -80 mV) to ensure all channels are closed.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit outward K+ currents.
-
To measure deactivation (tail) currents, repolarize the membrane to a hyperpolarized potential (e.g., -60 mV) after the depolarizing step.
-
-
Data Analysis:
-
Plot the peak current amplitude against the test potential to generate a current-voltage (I-V) relationship.
-
Calculate the conductance (G) at each voltage using the equation G = I / (Vm - Vrev), where Vm is the membrane potential and Vrev is the reversal potential for K+.
-
Fit the normalized conductance-voltage (G-V) curve with a Boltzmann function to determine the V1/2 of activation.
-
Fit the deactivation tail currents with an exponential function to determine the deactivation time constant (τdeact).
-
// Nodes Cell_prep [label="Cell Preparation\n(Transfected HEK293 or Neurons)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Patch [label="Establish Whole-Cell\nPatch-Clamp Configuration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Voltage_protocol [label="Apply Voltage-Step Protocol\n(-80mV to +40mV)", fillcolor="#FBBC05", fontcolor="#202124"]; Record [label="Record Macroscopic\nK+ Currents", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Data Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; IV_curve [label="Generate I-V Curve", shape=plaintext, fontcolor="#202124"]; GV_curve [label="Generate G-V Curve\n(Boltzmann Fit for V1/2)", shape=plaintext, fontcolor="#202124"]; Kinetics [label="Analyze Deactivation Kinetics\n(Exponential Fit for τ)", shape=plaintext, fontcolor="#202124"];
// Edges Cell_prep -> Patch; Patch -> Voltage_protocol; Voltage_protocol -> Record; Record -> Analysis; Analysis -> IV_curve; Analysis -> GV_curve; Analysis -> Kinetics; } .dot Figure 3: Workflow for Whole-Cell Patch-Clamp Recording of KCNQ2 Currents. A schematic representation of the key steps involved in characterizing KCNQ2 channel function using patch-clamp electrophysiology.
Voltage-Clamp Fluorometry (VCF)
VCF allows for the simultaneous measurement of channel gating currents and conformational changes in the channel protein by attaching a fluorescent probe to a specific site.
Objective: To correlate the movement of the voltage-sensing domain (VSD) with the opening of the channel pore.
Methodology:
-
Molecular Biology: Introduce a cysteine mutation at a strategic position in an extracellular loop of the KCNQ2 protein (e.g., in the S3-S4 linker) using site-directed mutagenesis.
-
Cell Expression: Express the cysteine-mutant KCNQ2 channels in a suitable expression system (e.g., Xenopus oocytes or mammalian cells).
-
Fluorescent Labeling: Label the expressed channels with a sulfhydryl-reactive fluorescent dye (e.g., a maleimide-conjugated fluorophore).
-
Recording:
-
Perform simultaneous whole-cell voltage-clamp recordings and fluorescence microscopy.
-
Apply voltage steps to activate the channels and record the resulting ionic currents.
-
Simultaneously, measure the change in fluorescence intensity from the labeled channels.
-
-
Data Analysis:
-
Plot the change in fluorescence (ΔF) as a function of voltage (F-V curve).
-
Compare the voltage dependence and kinetics of the fluorescence signal with those of the ionic current (G-V curve) to infer the relationship between VSD movement and channel opening.
-
Total Internal Reflection Fluorescence (TIRF) Microscopy
TIRF microscopy is used to visualize and quantify the trafficking and surface expression of KCNQ2 channels.
Objective: To study the dynamics of KCNQ2 channel delivery to and removal from the plasma membrane.
Methodology:
-
Constructs: Generate KCNQ2 constructs tagged with a fluorescent protein (e.g., GFP or pH-sensitive superecliptic pHluorin).
-
Cell Culture: Culture cells expressing the fluorescently tagged KCNQ2 on a glass coverslip.
-
Imaging:
-
Use a TIRF microscope to selectively excite and visualize fluorophores within a thin layer (~100 nm) adjacent to the coverslip, effectively imaging only the channels at or very near the plasma membrane.
-
Acquire time-lapse images to track the movement and insertion/retrieval of individual fluorescent spots, representing single channels or clusters of channels.
-
-
Data Analysis:
-
Quantify the density of fluorescent spots on the membrane over time.
-
Analyze the trajectories of individual spots to determine their diffusion characteristics.
-
Measure the rates of appearance and disappearance of spots to quantify exocytosis and endocytosis rates.
-
KCNQ2 Channels in Disease and Drug Development
KCNQ2-Related Epilepsies
Mutations in the KCNQ2 gene are a leading cause of neonatal-onset epilepsy. The clinical spectrum is broad, ranging from self-limited (benign) familial neonatal epilepsy (SLFNE) to severe developmental and epileptic encephalopathies (DEE).
-
Loss-of-function mutations are the most common cause of KCNQ2-related epilepsy. These mutations can reduce the channel's current density, alter its voltage-dependence of activation, or impair its trafficking to the plasma membrane. The resulting decrease in the M-current leads to neuronal hyperexcitability and seizures.
-
Gain-of-function mutations are less common but can also cause severe epilepsy. These mutations typically cause a hyperpolarizing shift in the voltage-dependence of activation, leading to an increase in M-current and a paradoxical neuronal hyperexcitability, the mechanism of which is still under investigation.
Pharmacological Modulation of KCNQ2 Channels
The critical role of KCNQ2 in regulating neuronal excitability makes it an attractive target for therapeutic intervention.
-
KCNQ Channel Openers (Activators):
-
Retigabine (Ezogabine): The first-in-class KCNQ channel opener approved for the treatment of epilepsy. Retigabine binds to a hydrophobic pocket near the channel gate, stabilizing the open conformation and causing a hyperpolarizing shift in the voltage-dependence of activation.[6][16][17][18] This enhances the M-current, reduces neuronal excitability, and suppresses seizures.
-
-
KCNQ Channel Blockers (Inhibitors):
-
Compounds like linopirdine (B1675542) and XE991 are potent blockers of KCNQ channels. While not used therapeutically for epilepsy, they are invaluable research tools for isolating and studying the M-current.
-
Drug Development and Clinical Trials
The development of novel KCNQ2 modulators is an active area of research. The goal is to develop compounds with improved efficacy, selectivity, and side-effect profiles. Drug discovery efforts are focused on identifying new chemical scaffolds that can act as positive allosteric modulators of KCNQ2 channels.
Clinical trials for KCNQ2-related disorders are ongoing and aim to evaluate the safety and efficacy of new and existing anti-seizure medications in this specific patient population.[19] Challenges in conducting these trials include the rarity of the disease and the heterogeneity of the patient population.[20]
Conclusion
KCNQ2 channels are indispensable for the proper control of neuronal excitability. Their function is intricately regulated by a network of signaling molecules, and their dysfunction is a direct cause of severe neurological disorders. A thorough understanding of the biophysical properties, regulatory mechanisms, and pharmacology of KCNQ2 channels is essential for advancing our knowledge of neuronal function and for the development of targeted therapies for channelopathies. This technical guide provides a foundational resource to aid researchers and clinicians in this endeavor.
References
- 1. Properties of single M-type KCNQ2/KCNQ3 potassium channels expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single-Channel Analysis of KCNQ K+ Channels Reveals the Mechanism of Augmentation by a Cysteine-Modifying Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Surface expression and single channel properties of KCNQ2/KCNQ3, M-type K+ channels involved in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Voltage Activation of Cortical KCNQ Channels Depends on Global PIP2 Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. PIP2 regulation of KCNQ channels: biophysical and molecular mechanisms for lipid modulation of voltage-dependent gating - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Three Mechanisms Underlie KCNQ2/3 Heteromeric Potassium M-Channel Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calmodulin is an auxiliary subunit of KCNQ2/3 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Calmodulin regulates the trafficking of KCNQ2 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Calmodulin orchestrates the heteromeric assembly and the trafficking of KCNQ2/3 (Kv7.2/3) channels in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Calmodulin regulates KCNQ2 function in epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Calmodulin Mediates Ca2+-dependent Modulation of M-type K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The new anticonvulsant retigabine favors voltage-dependent opening of the Kv7.2 (KCNQ2) channel by binding to its activation gate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Retigabine: Bending Potassium Channels to Our Will - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ovid.com [ovid.com]
- 19. kcnq2cure.org [kcnq2cure.org]
- 20. Sodium Channel Blockers Proposed As First-Line Therapies For KCNQ2 Encephalopathy | Texas Children's [texaschildrens.org]
Methodological & Application
Application Notes and Protocols for Studying EBI2-Mediated Cell Migration
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epstein-Barr virus-induced gene 2 (EBI2), also known as GPR183, is a G protein-coupled receptor (GPCR) that plays a critical role in regulating the migration of various immune cells, including B cells, T cells, and dendritic cells.[1][2][3] EBI2 and its endogenous ligands, primarily oxysterols such as 7α,25-dihydroxycholesterol (7α,25-OHC), form a key signaling axis that directs the precise positioning of these cells within lymphoid tissues, which is essential for mounting effective adaptive immune responses.[1][3][4][5] Dysregulation of the EBI2 signaling pathway has been implicated in autoimmune diseases and other inflammatory conditions, making it an attractive target for therapeutic intervention.[1][3][6]
These application notes provide detailed protocols for key in vitro assays used to investigate EBI2-mediated cell migration and its underlying signaling mechanisms. The methodologies described include chemotaxis assays, calcium flux assays, and radioligand binding assays.
EBI2 Signaling Pathway
EBI2 is a class A GPCR that primarily couples to the inhibitory Gαi subunit of heterotrimeric G proteins.[2][5] Upon binding of its oxysterol ligand, 7α,25-OHC, EBI2 undergoes a conformational change that triggers the dissociation of the G protein subunits (Gαi and Gβγ). This event initiates a cascade of downstream signaling events that collectively drive cell migration.
The key signaling events include:
-
Gαi-mediated signaling : Inhibition of adenylyl cyclase and subsequent decrease in cyclic AMP (cAMP) levels. This pathway is sensitive to pertussis toxin (PTX), which ADP-ribosylates and inactivates Gαi proteins.[3]
-
Second Messenger Activation : Activation of phospholipase C (PLC), leading to the mobilization of intracellular calcium (Ca²⁺).[2][3]
-
MAPK Pathway Activation : Phosphorylation and activation of extracellular signal-regulated kinases (ERK).[2][7]
-
β-Arrestin Recruitment : G protein-independent signaling can occur through the recruitment of β-arrestin, which can mediate receptor desensitization and internalization, as well as initiate distinct signaling cascades.[2][5]
The concerted action of these pathways leads to cytoskeletal rearrangements and, ultimately, directed cell migration.[2][4][5]
Experimental Protocols
Chemotaxis Assay (Transwell Migration Assay)
This protocol measures the directed migration of cells toward a chemoattractant, such as 7α,25-OHC. The assay utilizes a chamber with a porous membrane (e.g., Transwell) that separates an upper compartment containing the cells from a lower compartment containing the chemoattractant.
-
Cell Preparation :
-
Culture EBI2-expressing cells (e.g., B-cell lines, primary lymphocytes) to optimal density.[3]
-
Harvest cells and wash once with serum-free culture medium.
-
Resuspend cells in assay medium (e.g., RPMI with 0.5% BSA) at a concentration of 1 x 10⁶ cells/mL.
-
-
Assay Setup :
-
Prepare serial dilutions of the chemoattractant (e.g., 7α,25-OHC) in assay medium. Include a negative control (medium alone) and a positive control if available.
-
Add 600 µL of the chemoattractant solution or control to the lower wells of a 24-well Transwell plate (using inserts with 5 µm pores for lymphocytes).
-
Add 100 µL of the cell suspension (100,000 cells) to the upper insert.[8]
-
-
Incubation :
-
Incubate the plate for 2 to 4 hours at 37°C in a humidified incubator with 5% CO₂. The optimal time may vary depending on the cell type.[8]
-
-
Quantification :
-
After incubation, carefully remove the inserts from the plate.
-
Remove the non-migrated cells from the top surface of the membrane using a cotton swab.
-
Fix the migrated cells on the bottom surface of the membrane with methanol (B129727) and stain with a suitable dye (e.g., Giemsa or DAPI).
-
Count the number of migrated cells in several high-power fields under a microscope. Alternatively, migrated cells can be quantified by eluting a fluorescent dye (like Calcein AM) and measuring fluorescence in a plate reader.[8]
-
-
Data Analysis :
-
Calculate the Chemotactic Index = (Number of cells migrating to chemoattractant) / (Number of cells migrating to control medium).
-
A chemotactic index significantly greater than 1 indicates a positive chemotactic response.
-
Calcium Flux Assay
This assay measures the transient increase in intracellular calcium concentration ([Ca²⁺]i) following the activation of EBI2 by an agonist. It is a key functional readout for Gαq/11-coupled or, in the case of EBI2 (Gαi), PLC-activating GPCRs.[2][3]
-
Cell Preparation :
-
Harvest EBI2-expressing cells (10-20 x 10⁶ cells) and resuspend them in 1 mL of loading buffer (e.g., HBSS with 20 mM HEPES).[9]
-
-
Dye Loading :
-
Load cells with a calcium-sensitive fluorescent dye. For ratiometric measurements (preferred for flow cytometry), use Indo-1 AM at a final concentration of 1.5 µM. For intensity-based measurements (plate readers), use Fluo-8 AM.[9][10]
-
Incubate the cells with the dye for 30-45 minutes at 37°C in the dark.[9]
-
-
Washing :
-
Measurement :
-
Acquire a baseline fluorescence signal for approximately 30-60 seconds using a flow cytometer or a fluorescence plate reader (e.g., FLIPR, FlexStation).[11]
-
Add the EBI2 agonist (e.g., 7α,25-OHC) to the cell suspension.
-
Immediately continue recording the fluorescence signal for another 2-5 minutes to capture the calcium peak and subsequent return to baseline.
-
Use an ionophore like ionomycin (B1663694) as a positive control to determine the maximal calcium response, and a chelator like EGTA as a negative control.[9]
-
-
Data Analysis :
-
For Indo-1, calculate the ratio of fluorescence emission at ~420 nm (Ca²⁺-bound) to ~510 nm (Ca²⁺-free).[9]
-
For Fluo-8, measure the change in fluorescence intensity at ~525 nm.[10]
-
Plot the fluorescence ratio or intensity over time to visualize the calcium flux. The peak response is used to generate dose-response curves and calculate EC₅₀ values.
-
Radioligand Binding Assay
This assay is used to characterize the interaction between a ligand and the EBI2 receptor, allowing for the determination of binding affinity (Kd) and receptor density (Bmax). Competition binding assays can be used to determine the affinity (Ki) of unlabeled compounds.[3][12]
-
Membrane Preparation :
-
Prepare cell membranes from a cell line stably overexpressing human EBI2.[3]
-
Homogenize cells in a buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate binding buffer.
-
-
Assay Setup (Competition Binding) :
-
The assay is performed in a 96-well or 384-well filter plate.[13]
-
To each well, add:
-
Cell membranes (containing EBI2).
-
A fixed concentration of a radiolabeled EBI2 ligand (e.g., [³H]-7α,25-OHC).[3]
-
Increasing concentrations of the unlabeled competitor compound.
-
-
Include controls for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled agonist).[13]
-
-
Incubation :
-
Incubate the plate for a defined period (e.g., 60-90 minutes) at room temperature to allow the binding to reach equilibrium.
-
-
Separation and Detection :
-
Separate the bound from free radioligand by vacuum filtration through the filter plate. The membranes with the bound radioligand are retained on the filter.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.[13]
-
-
Data Analysis :
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Quantitative Data Summary
The following tables summarize representative quantitative data for EBI2 ligands from functional and binding assays, as reported in the literature.
Table 1: Potency of Oxysterols in EBI2 Functional Assays
| Compound | Assay Type | EC₅₀ (nM) | Cell Line | Reference |
| 7α,25-OHC | Calcium Mobilization | ~50 | CHO-EBI2 | [1] |
| 7β,25-OHC | Calcium Mobilization | ~50 | CHO-EBI2 | [1] |
| 7β-OHC | Calcium Mobilization | ~15,000 | CHO-EBI2 | [1] |
| 7α,25-OHC | Chemotaxis | ~0.5 | EBI2-expressing T and B cells | [14] |
Table 2: Binding Affinity of Oxysterols to the EBI2 Receptor
| Compound | Radioligand | Kᵢ (nM) | Membrane Source | Reference |
| 7α,25-OHC | [³H]-7α,25-OHC | 25 ± 10 (Kd) | CHO-EBI2 | [3] |
| 7β,25-OHC | [³H]-7α,25-OHC | 100 | CHO-EBI2 | [3] |
| 7-keto,25-OHC | [³H]-7α,25-OHC | 200 | CHO-EBI2 | [3] |
| 25-OHC | [³H]-7α,25-OHC | >10,000 | CHO-EBI2 | [3] |
References
- 1. researchgate.net [researchgate.net]
- 2. Oxysterol-EBI2 signaling in immune regulation and viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxysterols direct immune cell migration through EBI2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxysterol-EBI2 signaling in immune regulation and viral infection - OAK Open Access Archive [oak.novartis.com]
- 5. Oxysterol-EBI2 signaling in immune regulation and viral infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Oxysterol Receptor EBI2 Links Innate and Adaptive Immunity to Limit IFN Response and Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EBI2 regulates intracellular signaling and migration in human astrocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bu.edu [bu.edu]
- 10. abcam.co.jp [abcam.co.jp]
- 11. Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental strategies for studying G protein-coupled receptor homo- and heteromerization with radioligand binding and signal transduction methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Immune Cell Trafficking in vivo using EBI2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2), also known as GPR183, is a critical regulator of immune cell trafficking. Its intricate signaling system plays a pivotal role in orchestrating the precise positioning of B cells, T cells, and dendritic cells within secondary lymphoid organs, thereby ensuring effective adaptive immune responses.[1][2][3] Dysregulation of the EBI2 signaling axis has been implicated in various autoimmune diseases and inflammatory conditions, making it an attractive target for therapeutic intervention.[2][4]
EBI2 is activated by specific oxysterols, most potently 7α,25-dihydroxycholesterol (7α,25-OHC).[2][5] The in vivo chemotactic gradients of 7α,25-OHC are meticulously maintained by the balanced expression of synthesizing enzymes, cholesterol 25-hydroxylase (CH25H) and cytochrome P450 7B1 (CYP7B1), and the degrading enzyme hydroxy-delta-5-steroid dehydrogenase, 3 beta- and steroid delta-isomerase 7 (HSD3B7).[2] This delicate enzymatic balance creates specific microenvironments that guide EBI2-expressing immune cells to their appropriate functional niches within lymphoid tissues.
These application notes provide a comprehensive guide for researchers interested in studying the role of EBI2 in immune cell trafficking in vivo. We offer detailed protocols for key experiments, a summary of expected quantitative outcomes, and visualizations of the underlying signaling pathways and experimental workflows.
EBI2 Signaling Pathway
EBI2 is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5] Additionally, upon ligand binding, EBI2 can recruit β-arrestins, which mediate receptor desensitization and internalization, and can also initiate G-protein-independent signaling cascades, including the activation of the MAPK/ERK pathway.[6][7][8][9] The concerted action of these pathways ultimately results in cytoskeletal rearrangements and directed cell migration.[7]
Data Presentation
The following tables summarize quantitative data from studies utilizing EBI2 knockout (KO) mice, providing expected outcomes for key immunological parameters.
Table 1: Splenic B Cell Populations in EBI2 KO vs. Wild-Type (WT) Mice
| Cell Population | Marker Profile | WT Mice (% of Lymphocytes) | EBI2 KO Mice (% of Lymphocytes) | Reference |
| B1a Cells | CD19+ IgM+ B220low CD5+ | ~2% | ~5% | [10] |
| B2 Cells | CD19+ IgM+ B220+ CD5- | ~30% | ~30% | [10] |
| Germinal Center B Cells | CD19+ IgDlow Fas+ GL7+ | ~1.5% | ~0.5% | [10] |
Table 2: T-Cell Dependent Antibody Response in EBI2 KO vs. Wild-Type (WT) Mice
| Antigen | Timepoint | WT Mice (Titer) | EBI2 KO Mice (Titer) | Reference |
| DNP-OVA | Day 7 post-immunization | High | Reduced | [10] |
| DNP-OVA | Day 14 post-immunization | Peak | Significantly Reduced | [10] |
Experimental Protocols
Protocol 1: In Vitro B Cell Migration Assay (Transwell Assay)
This protocol assesses the chemotactic response of B cells to the EBI2 ligand 7α,25-OHC.
Materials:
-
Purified murine splenic B cells (from WT and EBI2 KO mice)
-
7α,25-dihydroxycholesterol (7α,25-OHC)
-
RPMI 1640 medium with 0.5% BSA
-
24-well transwell plates (5 µm pore size)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate B cells from the spleens of WT and EBI2 KO mice using a B cell isolation kit. Resuspend cells in RPMI 1640 with 0.5% BSA at a concentration of 1 x 10^7 cells/mL.
-
Chemoattractant Preparation: Prepare serial dilutions of 7α,25-OHC in RPMI 1640 with 0.5% BSA. Add 600 µL of the diluted 7α,25-OHC or control medium to the lower chambers of the transwell plate.
-
Cell Migration: Add 100 µL of the B cell suspension (1 x 10^6 cells) to the upper chamber of each well.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3 hours.
-
Cell Quantification: Collect the cells that have migrated to the lower chamber. Count the number of migrated cells using a flow cytometer or a hemocytometer.
-
Data Analysis: Calculate the percentage of migrated cells for each condition relative to the initial number of cells added to the upper chamber.
Protocol 2: Adoptive Transfer of B Cells to Study In Vivo Trafficking
This protocol allows for the visualization and quantification of B cell localization in the spleen.
Materials:
-
WT and EBI2 KO mice
-
B cells isolated from WT and EBI2 KO mice
-
Cell proliferation dye (e.g., CFSE)
-
Phosphate-buffered saline (PBS)
-
Surgical tools for intravenous injection
Procedure:
-
Cell Preparation and Labeling: Isolate B cells from the spleens of WT and EBI2 KO mice. Label the two B cell populations with different concentrations of CFSE (e.g., 5 µM for WT and 0.5 µM for EBI2 KO) or with different fluorescent dyes. Wash the cells extensively with PBS. Resuspend the cells in PBS at a concentration of 5 x 10^7 cells/mL.
-
Adoptive Transfer: Mix equal numbers of WT and EBI2 KO B cells. Inject 200 µL of the cell mixture (containing 5 x 10^6 of each cell type) intravenously into recipient mice (either WT or specific genetic models).
-
Tissue Harvest and Processing: After 18-24 hours, euthanize the recipient mice and harvest the spleens. Embed the spletons in OCT compound and freeze them for cryosectioning.
-
Analysis: Analyze the localization of the transferred B cells within the spleen using immunohistochemistry (Protocol 3) or flow cytometry (Protocol 4).
Protocol 3: Immunohistochemical Analysis of B Cell Positioning in the Spleen
This protocol is used to visualize the location of adoptively transferred B cells within the splenic microarchitecture.
Materials:
-
Frozen spleen sections (from Protocol 2)
-
Acetone (B3395972) (for fixation)
-
Blocking buffer (e.g., PBS with 5% goat serum)
-
Primary antibodies:
-
Anti-B220 (to identify B cell follicles)
-
Anti-IgD (to distinguish follicular and marginal zone B cells)
-
Anti-MAdCAM-1 (to identify the marginal sinus)
-
Anti-CFSE (to detect transferred cells)
-
-
Fluorescently labeled secondary antibodies
-
Mounting medium with DAPI
Procedure:
-
Section Preparation: Cut 7-10 µm thick cryosections of the spleen and mount them on charged slides.
-
Fixation and Blocking: Fix the sections in cold acetone for 10 minutes. Air dry and then block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the sections with a cocktail of primary antibodies diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections three times with PBS. Incubate with a cocktail of appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash the sections three times with PBS. Mount with mounting medium containing DAPI. Visualize and capture images using a fluorescence or confocal microscope.
Protocol 4: Flow Cytometric Analysis of Splenic B Cell Populations
This protocol quantifies the different B cell subsets within the spleen.
Materials:
-
Single-cell suspension of splenocytes from WT and EBI2 KO mice
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies:
-
Anti-CD19
-
Anti-B220
-
Anti-IgM
-
Anti-IgD
-
Anti-CD21
-
Anti-CD23
-
Anti-CD5
-
Anti-GL7
-
Anti-Fas (CD95)
-
-
Flow cytometer
Procedure:
-
Cell Staining: Prepare a single-cell suspension of splenocytes. Stain approximately 1-2 x 10^6 cells with a cocktail of fluorochrome-conjugated antibodies in FACS buffer for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with FACS buffer.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software. Gate on lymphocytes, then single cells, and then identify B cell subsets based on their marker expression (see Table 1 for examples).
Protocol 5: In Vivo Dendritic Cell Migration Assay
This protocol tracks the migration of dendritic cells (DCs) from the periphery to draining lymph nodes.
Materials:
-
Bone marrow-derived dendritic cells (BMDCs) from WT and EBI2 KO mice
-
Fluorescent dye (e.g., CFSE or CMTMR)
-
PBS
Procedure:
-
DC Preparation and Labeling: Generate BMDCs from WT and EBI2 KO mice. On day 6 of culture, label the WT and EBI2 KO BMDCs with different fluorescent dyes (e.g., CFSE and CMTMR).
-
Injection: Inject equal numbers (e.g., 1 x 10^6) of labeled WT and EBI2 KO BMDCs subcutaneously into the footpads of recipient mice.
-
Lymph Node Harvest: After 24-48 hours, euthanize the mice and harvest the draining popliteal lymph nodes.
-
Analysis: Prepare a single-cell suspension from the lymph nodes and analyze the number of fluorescently labeled DCs by flow cytometry.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the role of EBI2 in B cell trafficking in vivo.
References
- 1. GraphViz Examples and Tutorial [graphs.grevian.org]
- 2. Oxysterols direct immune cell migration via EBI2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EBI2 in splenic and local immune responses and in autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. healthsciences.usask.ca [healthsciences.usask.ca]
- 5. Frontiers | 7a, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases [frontiersin.org]
- 6. Scholars@Duke publication: Signal transduction at GPCRs: Allosteric activation of the ERK MAPK by β-arrestin. [scholars.duke.edu]
- 7. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arrestin Development: Emerging Roles for β-arrestins in Developmental Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β-Arrestin2 is a critical component of the GPCR–eNOS signalosome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EBI2 overexpression in mice leads to B1 B-cell expansion and chronic lymphocytic leukemia–like B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Application of EBI2 in Autoimmune Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
EBI2 (Epstein-Barr virus-induced G protein-coupled receptor 2), also known as GPR183, is a chemotactic receptor that plays a critical role in regulating immune cell migration and positioning. Its endogenous ligands are oxysterols, primarily 7α,25-dihydroxycholesterol (7α,25-OHC). The EBI2/oxysterol signaling axis is integral to the orchestration of adaptive immune responses. Dysregulation of this pathway has been implicated in the pathogenesis of several autoimmune diseases, making EBI2 a promising therapeutic target.
These application notes provide an overview of the role of EBI2 in key autoimmune disease models and offer detailed protocols for their induction and analysis.
EBI2 Signaling Pathway
The EBI2 signaling cascade is initiated by the binding of its oxysterol ligand, 7α,25-OHC. This ligand is synthesized from cholesterol by the sequential action of the enzymes Cholesterol 25-hydroxylase (CH25H) and 25-hydroxycholesterol (B127956) 7-alpha-hydroxylase (CYP7B1). Upon ligand binding, EBI2, a Gαi-coupled receptor, initiates downstream signaling that leads to cell migration. This pathway is crucial for the precise positioning of B cells, T cells, and dendritic cells within secondary lymphoid organs.[1][2] In the context of autoimmunity, this signaling can direct pathogenic immune cells to sites of inflammation.[3][4]
EBI2 Signaling Pathway
Application in Autoimmune Disease Models
Experimental Autoimmune Encephalomyelitis (EAE) - A Model for Multiple Sclerosis
EBI2 is highly expressed in immune cells within multiple sclerosis lesions.[3][4] In the EAE model, the EBI2/oxysterol axis is upregulated in the central nervous system (CNS), promoting the migration of encephalitogenic T cells, particularly Th17 cells, into the CNS.[3][5]
Experimental Data:
| Model Type | Genotype/Treatment | Key Findings | Reference |
| Transfer EAE | Adoptive transfer of EBI2-deficient Th17 cells | Delayed onset of EAE compared to wild-type Th17 cells. Reduced numbers of CD4+ T cells in the CNS.[5] | [5] |
| Active EAE | Wild-type mice | Increased expression of CH25H by microglia and CYP7B1 by CNS-infiltrating immune cells during EAE.[3] | [3] |
Experimental Workflow: Transfer EAE Model
Transfer EAE Workflow
Protocol: Induction of Transfer EAE
-
Immunization of Donor Mice:
-
Anesthetize female C57BL/6 donor mice (8-12 weeks old).
-
Inject subcutaneously at two sites on the flank with 100 µl of an emulsion containing 100 µg MOG35-55 peptide in Complete Freund's Adjuvant (CFA) supplemented with 4 mg/ml Mycobacterium tuberculosis.
-
-
T Cell Isolation and Polarization:
-
Ten days post-immunization, euthanize donor mice and prepare single-cell suspensions from spleens and draining lymph nodes.
-
Culture cells at 2 x 10^6 cells/ml in the presence of 20 µg/ml MOG35-55, 20 ng/ml IL-23, and 20 ng/ml IL-1β for 3 days to generate Th17-polarized cells.
-
-
Adoptive Transfer:
-
Harvest the polarized T cells and wash with PBS.
-
Inject 1-2 x 10^7 cells intravenously into recipient mice (e.g., RAG1-deficient mice).
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE using a standard scoring system (e.g., 0 = no signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund).
-
-
Histological and Cellular Analysis:
-
At the peak of disease, or a specified time point, perfuse mice with PBS and harvest brain and spinal cord for histological analysis (e.g., H&E, Luxol Fast Blue staining) and flow cytometry to quantify infiltrating immune cell populations.
-
Inflammatory Bowel Disease (IBD) Models
EBI2 has been identified as a risk gene for IBD.[6] In mouse models of colitis, the EBI2/oxysterol axis is induced in the inflamed colon. EBI2 plays a role in the formation of colonic lymphoid structures.[6]
Experimental Data:
| Model Type | Genotype | Key Findings | Reference |
| IL-10 Knockout Colitis | EBI2-/- IL-10-/- (male) | Decreased inflammation and histological score compared to IL-10-/- mice.[6] | [6] |
| DSS-Induced Colitis | EBI2-/- | No significant difference in disease severity compared to wild-type mice. However, EBI2-/- mice formed significantly fewer colonic lymphoid structures.[6] | [6] |
Protocol: DSS-Induced Colitis
-
Induction of Acute Colitis:
-
Administer 2.5-5% (w/v) Dextran Sulfate Sodium (DSS) in the drinking water of C57BL/6 mice (8-12 weeks old) for 5-7 days.
-
-
Monitoring Disease Activity:
-
Record body weight, stool consistency, and presence of blood in the stool daily.
-
Calculate a Disease Activity Index (DAI) based on these parameters.
-
-
Sample Collection and Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Measure colon length and weight.
-
Collect colon tissue for histological analysis (H&E staining) to assess inflammation, ulceration, and crypt damage.
-
Isolate lamina propria lymphocytes for flow cytometric analysis or cytokine profiling.
-
Systemic Lupus Erythematosus (SLE) Models
In a pristane-induced model of lupus, macrophage-specific deletion of EBI2 exacerbates the disease.[7] EBI2-deficient macrophages produce higher levels of pro-inflammatory chemokines and cytokines, leading to increased infiltration of myeloid cells and lymphocytes.[7] This suggests a protective role for EBI2 in macrophages in the context of lupus.[7]
Experimental Data:
| Model Type | Genotype | Key Findings | Reference |
| TMPD-Induced Lupus | EBI2 conditional knockout in myeloid cells (Ebi2-cKO) | Increased infiltration of monocytes, neutrophils, CD8+ T cells, and B cells into the peritoneal cavity.[7] Increased expression of chemokines (e.g., Cxcl10, Ccl2) in peritoneal monocytes.[7] | [7] |
Protocol: Pristane-Induced Lupus
-
Induction of Lupus:
-
Administer a single intraperitoneal injection of 0.5 ml of pristane (B154290) (2,6,10,14-tetramethylpentadecane) to adult female mice (e.g., BALB/c or C57BL/6).[8]
-
-
Long-term Monitoring:
-
Monitor mice for several months for the development of lupus-like symptoms, including autoantibody production and glomerulonephritis.
-
-
Serological Analysis:
-
Collect serum periodically to measure levels of autoantibodies, such as anti-dsDNA and anti-Sm antibodies, by ELISA.[8]
-
-
Analysis of Immune Cell Populations:
-
At the experimental endpoint, harvest peritoneal cells, spleen, and other relevant organs.
-
Use flow cytometry to quantify different immune cell populations.
-
-
Histopathology:
-
Collect kidneys for histological analysis to assess for immune complex deposition and glomerulonephritis.
-
Logical Relationship of EBI2's Role in Autoimmunity
The role of EBI2 in autoimmunity is context-dependent, varying with the specific disease model and the immune cell types involved. In some conditions, like EAE, EBI2 appears to be pro-inflammatory by guiding pathogenic cells to target tissues. In contrast, in the pristane-induced lupus model, EBI2 signaling in macrophages seems to have a protective, anti-inflammatory role.
Dual Roles of EBI2 in Autoimmunity
Conclusion
The EBI2/oxysterol signaling axis is a significant modulator of immune responses in various autoimmune disease models. Its role can be either pathogenic or protective depending on the specific disease context and the cell type in which it is expressed. The detailed protocols and data presented here provide a framework for researchers to investigate the function of EBI2 and to evaluate the therapeutic potential of targeting this pathway in autoimmune and inflammatory disorders.
References
- 1. EBI2 in splenic and local immune responses and in autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxysterol-EBI2 signaling in immune regulation and viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EBI2 Is Highly Expressed in Multiple Sclerosis Lesions and Promotes Early CNS Migration of Encephalitogenic CD4 T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 5. EBI2-oxysterol signalling regulates VE-cadherin expression and multiple sclerosis CD4+ T cell attachment to a human tri-cell spheroid blood-brain barrier model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The EBI2-oxysterol axis promotes the development of intestinal lymphoid structures and colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Oxysterol Receptor EBI2 Links Innate and Adaptive Immunity to Limit IFN Response and Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Coptisine Alleviates Pristane-Induced Lupus-Like Disease and Associated Kidney and Cardiovascular Complications in Mice [frontiersin.org]
Application Notes and Protocols for Creating EBI2 Knockout and Knockdown Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epstein-Barr virus-induced G protein-coupled receptor 2 (EBI2), also known as GPR183, is a key regulator of immune cell migration and positioning.[1][2] Its activation by specific oxysterols, most potently 7α,25-dihydroxycholesterol (7α,25-OHC), guides B cells, T cells, and dendritic cells to specific locations within secondary lymphoid organs, playing a crucial role in the adaptive immune response.[3][4] Dysregulation of the EBI2 signaling pathway has been implicated in various autoimmune diseases and lymphomas.[4] The generation of EBI2 knockout (KO) and knockdown (KD) cell lines is therefore a critical step in elucidating its precise functions, validating it as a therapeutic target, and screening for potential modulators.
This document provides detailed application notes and protocols for creating and validating EBI2 knockout and knockdown cell lines using CRISPR-Cas9 and shRNA technologies, respectively.
EBI2 Signaling Pathway
EBI2 is a G protein-coupled receptor that primarily signals through the Gαi subunit.[5] Upon binding of its oxysterol ligand, EBI2 initiates a signaling cascade that leads to the activation of downstream effectors, including the MAPK/ERK pathway, and results in intracellular calcium mobilization.[6] This signaling ultimately culminates in chemotaxis, guiding the cell along a ligand gradient.[3]
Caption: EBI2 signaling pathway.
Application Note 1: Creating EBI2 Knockout Cell Lines using CRISPR-Cas9
The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 system is a powerful and precise genome-editing tool that allows for the permanent disruption of a target gene.[7] This protocol describes the generation of EBI2 knockout cell lines, a crucial tool for studying the complete loss-of-function phenotype.
Experimental Workflow: CRISPR-Cas9 Mediated Knockout
Caption: CRISPR-Cas9 knockout workflow.
Detailed Protocol: EBI2 Knockout
Materials:
-
Target cell line (e.g., Jurkat, Ramos, or other immune cell lines)
-
Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP or similar)
-
EBI2-specific single guide RNAs (sgRNAs)
-
Lipofectamine 3000 or electroporation system
-
Puromycin (B1679871) or other selection antibiotic
-
96-well plates for single-cell cloning
-
Genomic DNA extraction kit
-
PCR reagents and primers flanking the sgRNA target sites
-
Antibodies for Western blot: anti-EBI2 and loading control (e.g., anti-GAPDH)
Procedure:
-
sgRNA Design and Cloning:
-
Design at least two sgRNAs targeting an early exon of the EBI2 gene to maximize the likelihood of generating a frameshift mutation. Use online design tools to minimize off-target effects.
-
Synthesize and clone the designed sgRNAs into a Cas9 expression vector according to the manufacturer's protocol. The vector should ideally contain a selection marker (e.g., puromycin resistance) or a fluorescent reporter (e.g., GFP).[7]
-
-
Transfection:
-
Culture the target cells to ~70-80% confluency.
-
Transfect the cells with the EBI2-targeting CRISPR-Cas9 plasmid using an optimized method for your cell line (e.g., lipid-based transfection or electroporation).
-
Include a control group transfected with a non-targeting sgRNA.
-
-
Selection and Clonal Isolation:
-
48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin) at a pre-determined optimal concentration.
-
Alternatively, if using a fluorescent reporter, sort the transfected cells using fluorescence-activated cell sorting (FACS).
-
After selection, perform limiting dilution in 96-well plates to isolate single cells for clonal expansion.
-
-
Validation of Knockout Clones:
-
Genomic DNA Analysis: Once single-cell clones have expanded, extract genomic DNA. Amplify the region of the EBI2 gene targeted by the sgRNAs using PCR. Sequence the PCR products (e.g., by Sanger sequencing) to identify clones with insertions or deletions (indels) that result in a frameshift mutation.
-
Western Blot Analysis: Confirm the absence of EBI2 protein expression in the identified knockout clones by Western blot.[8][9] Lyse wild-type and knockout cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-EBI2 antibody. A complete loss of the EBI2 band in the knockout clones compared to the wild-type control confirms a successful knockout at the protein level.[8]
-
Functional Assays: Perform functional assays to confirm the loss of EBI2 activity. A common assay is a transwell migration assay, where the migration of cells towards an EBI2 ligand (7α,25-OHC) is measured.[3] EBI2 knockout cells should exhibit significantly reduced or no migration towards the ligand compared to wild-type cells.
-
Quantitative Data: EBI2 Knockout
The following table summarizes representative data on the functional consequences of EBI2 knockout, primarily derived from studies in mice.
| Parameter | Wild-Type Cells/Animals | EBI2 Knockout Cells/Animals | Reference |
| B-cell Migration to Outer Follicle | Normal migration and positioning | Impaired migration to the outer follicular regions | [3][10] |
| T-dependent Antibody Response | Robust antibody production | Reduced plasma cell response and antibody production | [3][4] |
| Chemotaxis towards 7α,25-OHC | Dose-dependent cell migration (EC50 ~500 pM) | No significant migration in response to 7α,25-OHC | [3] |
Application Note 2: Creating EBI2 Knockdown Cell Lines using shRNA
Short hairpin RNA (shRNA) interference is a powerful tool for transiently or stably reducing the expression of a target gene.[11] This approach is particularly useful when a complete gene knockout is lethal or when studying the effects of partial gene silencing. This protocol describes the generation of stable EBI2 knockdown cell lines using a lentiviral delivery system.
Experimental Workflow: shRNA-mediated Knockdown
Caption: shRNA knockdown workflow.
Detailed Protocol: EBI2 Knockdown
Materials:
-
Target cell line
-
Lentiviral shRNA expression vector (e.g., pLKO.1)
-
EBI2-specific shRNA sequences
-
HEK293T cells for lentivirus production
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent for HEK293T cells
-
Puromycin
-
RNA extraction kit and qRT-PCR reagents
-
Anti-EBI2 antibody for Western blot
Procedure:
-
shRNA Design and Cloning:
-
Design at least three to five shRNA sequences targeting different regions of the EBI2 mRNA. Use online tools that predict shRNA efficacy.
-
Synthesize and clone the shRNA oligonucleotides into a lentiviral vector containing a selection marker like puromycin resistance.[11]
-
Include a non-targeting (scrambled) shRNA control.
-
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the shRNA-containing lentiviral vector and the packaging and envelope plasmids.
-
Harvest the lentiviral particles from the cell culture supernatant 48-72 hours post-transfection.
-
Titer the virus to determine the optimal multiplicity of infection (MOI) for your target cells.
-
-
Transduction and Selection:
-
Transduce the target cells with the lentiviral particles at the predetermined MOI.
-
48 hours post-transduction, begin selection with puromycin to generate a stable cell line expressing the shRNA.
-
-
Validation of Knockdown:
-
qRT-PCR: Extract total RNA from the stable knockdown and control cell lines. Perform quantitative real-time PCR (qRT-PCR) to measure the levels of EBI2 mRNA.[12][13] A significant reduction in EBI2 mRNA in the knockdown cells compared to the control indicates successful knockdown.[12]
-
Western Blot: Confirm the reduction of EBI2 protein expression by Western blot as described in the knockout protocol. The band intensity for EBI2 should be significantly reduced in the knockdown cells.
-
Functional Assays: Perform functional assays, such as the transwell migration assay, to assess the phenotypic consequences of EBI2 knockdown.
-
Quantitative Data: EBI2 Knockdown
The following table provides an example of expected quantitative results for shRNA-mediated knockdown. Note that this data is representative of typical knockdown experiments and may vary depending on the specific shRNA sequence, cell type, and experimental conditions.[14]
| shRNA Construct | Target | Cell Line | mRNA Knockdown Efficiency (%) | Protein Knockdown Efficiency (%) | Reference (Example Data) |
| shEBI2-1 | EBI2 | Jurkat | 85% | 75% | [12][14] |
| shEBI2-2 | EBI2 | Jurkat | 72% | 65% | [12][14] |
| shScrambled | Non-targeting | Jurkat | 0% | 0% | [12][14] |
Note: Knockdown efficiency is typically calculated relative to a non-targeting control.[12]
Conclusion
The generation of EBI2 knockout and knockdown cell lines provides invaluable tools for dissecting the role of this receptor in immune cell biology and disease. CRISPR-Cas9-mediated knockout allows for the study of a complete loss-of-function phenotype, while shRNA-mediated knockdown enables the investigation of dose-dependent effects of EBI2 expression. These cell lines are essential for target validation, drug screening, and advancing our understanding of the therapeutic potential of modulating the EBI2 signaling pathway.
References
- 1. The EBI2 signalling pathway plays a role in cellular crosstalk between astrocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxysterol-EBI2 signaling in immune regulation and viral infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. EBI2 overexpression in mice leads to B1 B-cell expansion and chronic lymphocytic leukemia–like B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxysterol-EBI2 signaling in immune regulation and viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Highly efficient CRISPR-Cas9-mediated gene knockout in primary human B cells for functional genetic studies of Epstein-Barr virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. EBI2 guides serial movements of activated B cells and ligand activity is detectable in lymphoid and non-lymphoid tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Criteria for effective design, construction, and gene knockdown by shRNA vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Construction and Evaluation of Short Hairpin RNAs for Knockdown of Metadherin mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Genome-wide Short Hairpin RNA Screening of Jurkat T-cells for Human Proteins Contributing to Productive HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mary-crowley-web.s3.amazonaws.com [mary-crowley-web.s3.amazonaws.com]
Application Notes and Protocols for Whole-Cell Patch-Clamp Recording with Ebio2 Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
The whole-cell patch-clamp technique is a powerful electrophysiological method that allows for the recording of ionic currents across the entire cell membrane. This technique is invaluable for studying the properties of ion channels and the effects of pharmacological agents on cellular excitability. These application notes provide a detailed protocol for performing whole-cell patch-clamp recordings to investigate the effects of Ebio2, a small molecule modulator of ion channels.
This compound (1-ethyl-2-benzimidazolinone) is recognized as a positive modulator of small-conductance calcium-activated potassium (SK) channels and a potent activator of KCNQ2 (Kv7.2) potassium channels.[1][2][3] Activation of SK channels typically leads to membrane hyperpolarization, which can reduce neuronal firing frequency and modulate synaptic plasticity.[2] KCNQ2 channels are key regulators of neuronal excitability, and their activation can also lead to a dampening of neuronal activity. Due to its action on these important channels, this compound is a valuable tool for research in neuroscience and drug development for conditions involving neuronal hyperexcitability, such as epilepsy.[4]
These notes will detail the mechanism of action of this compound, provide comprehensive protocols for its application in whole-cell patch-clamp experiments, and present quantitative data on its effects on ion channel function.
Mechanism of Action of this compound on SK Channels
Small-conductance Ca²⁺-activated K⁺ (SK) channels are gated by intracellular calcium ions (Ca²⁺). The activation mechanism involves the binding of Ca²⁺ to calmodulin (CaM), a calcium-binding protein that is constitutively associated with the C-terminus of the SK channel. This binding event induces a conformational change in the channel, leading to its opening and the subsequent efflux of potassium ions (K⁺), which hyperpolarizes the cell membrane.
This compound acts as a positive allosteric modulator of SK channels. It increases the apparent sensitivity of the SK channel to intracellular Ca²⁺.[3][5] This means that in the presence of this compound, a lower concentration of intracellular Ca²⁺ is required to open the channel. This enhancement of Ca²⁺ sensitivity leads to a more robust activation of SK channels for a given level of intracellular calcium, resulting in a stronger afterhyperpolarization (AHP) following an action potential and a reduction in neuronal firing rates.[5]
Signaling Pathway of SK Channel Activation by this compound
Figure 1: Signaling pathway of SK channel activation enhanced by this compound.
Experimental Protocols
Solutions and Reagents
Artificial Cerebrospinal Fluid (aCSF)
| Component | Concentration (mM) |
| NaCl | 126 |
| KCl | 3 |
| MgSO₄ | 2 |
| CaCl₂ | 2 |
| NaH₂PO₄ | 1.25 |
| NaHCO₃ | 26.4 |
| Glucose | 10 |
Preparation: Prepare a 10X stock solution of NaHCO₃ and another 10X stock of the remaining components. Store at 4°C for up to one week. Before use, dilute to 1X, adjust osmolarity to ~290 mOsm, and bubble with carbogen (B8564812) (95% O₂ / 5% CO₂) for at least 15 minutes.
Intracellular Solution
| Component | Concentration (mM) |
| K-Gluconate | 115 |
| KCl | 10 |
| HEPES | 10 |
| Mg-ATP | 4 |
| Na-GTP | 0.3 |
| Na₂-Phosphocreatine | 10 |
| EGTA | 0.5 |
Preparation: Dissolve all components in ultrapure water. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm. Aliquot and store at -20°C. Thaw and filter through a 0.2 µm filter before use.
This compound Stock Solution
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C. The final concentration of DMSO in the recording solution should not exceed 0.1%.
Whole-Cell Patch-Clamp Procedure
-
Preparation of Pipettes : Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.
-
Cell Preparation : Plate cells on coverslips a few days prior to recording. For brain slice recordings, prepare acute slices (250-350 µm thick) using a vibratome in ice-cold, oxygenated aCSF.
-
Establish Whole-Cell Configuration :
-
Place the coverslip or brain slice in the recording chamber and perfuse with oxygenated aCSF at a rate of 1.5-2 mL/min.
-
Fill a patch pipette with the filtered intracellular solution and mount it on the headstage.
-
Apply positive pressure to the pipette and approach the target cell under visual guidance (e.g., DIC optics).
-
Once the pipette touches the cell membrane, release the positive pressure to form a GΩ seal (resistance > 1 GΩ).
-
Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.
-
-
Data Acquisition :
-
Switch to voltage-clamp or current-clamp mode as required.
-
In voltage-clamp, hold the cell at -70 mV to record spontaneous postsynaptic currents or use voltage steps to elicit channel activity.
-
In current-clamp, inject current steps to evoke action potentials and record the afterhyperpolarization (AHP).
-
-
This compound Application :
-
Prepare the desired final concentration of this compound in aCSF from the stock solution.
-
After obtaining a stable baseline recording, perfuse the recording chamber with the this compound-containing aCSF.
-
Record the changes in ionic currents, membrane potential, or firing patterns in the presence of this compound.
-
To determine the concentration-response relationship, apply this compound in increasing concentrations.
-
A washout period with standard aCSF should be performed to check for the reversibility of the effects.
-
Experimental Workflow
Figure 2: Experimental workflow for whole-cell patch-clamp recording with this compound.
Data Presentation
Quantitative Data for this compound Effects on KCNQ2 Channels
This compound is a potent activator of KCNQ2 channels. The following table summarizes its effects based on whole-cell patch-clamp recordings.
| Parameter | Value | Cell Type | Reference |
| EC₅₀ for activation | 1.9 nM | HEK293 cells expressing KCNQ2 | [1] |
| Fold increase in current | 7.4 ± 0.3 | HEK293 cells expressing KCNQ2 | [1] |
| Shift in V₁/₂ of activation | -32.7 ± 1.2 mV | HEK293 cells expressing KCNQ2 | [1] |
Effects of this compound and Other Modulators on SK Channels
| Compound | Action | Effect | Concentration | Cell Type | Reference |
| This compound | Positive Modulator | Reduces spontaneous action potential frequency | Not specified | Hippocampal neurons | [5] |
| 1-EBIO | Positive Modulator | Activates hSK3 with EC₅₀ of 1040 ± 150 µM | 1040 µM | HEK293 cells | [5] |
| NS309 | Positive Modulator | Increases AHP, reduces EPSP width | 10 µM | CA1 pyramidal neurons | |
| Apamin | Blocker | Blocks SK channels | 100 nM | Hypoglossal motoneurons |
Note on this compound Concentration for SK Channels: Given the high potency of this compound on KCNQ2 channels, it is advisable to perform a concentration-response study starting from the low nanomolar range to determine the optimal concentration for SK channel modulation in the specific cell type of interest, while being mindful of potential confounding effects from KCNQ2 activation.
Conclusion
The whole-cell patch-clamp technique is an essential tool for characterizing the effects of ion channel modulators like this compound. By following the detailed protocols and considering the quantitative data presented, researchers can effectively investigate the impact of this compound on SK and KCNQ2 channels. This will contribute to a better understanding of the physiological roles of these channels and aid in the development of novel therapeutics for neurological disorders.
References
- 1. This compound | KCNQ2 activator | Probechem Biochemicals [probechem.com]
- 2. In vivo pharmacological manipulation of small conductance Ca2+-activated K+ channels influences motor behavior, object memory and fear conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory gating modulation of small conductance Ca2+-activated K+ channels by the synthetic compound (R)-N-(benzimidazol-2-yl)-1,2,3,4-tetrahydro-1-naphtylamine (NS8593) reduces afterhyperpolarizing current in hippocampal CA1 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo characterisation of the small-conductance KCa (SK) channel activator 1-ethyl-2-benzimidazolinone (1-EBIO) as a potential anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective positive modulation of the SK3 and SK2 subtypes of small conductance Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating KCNQ2 Channelopathies with Ebio2
For Researchers, Scientists, and Drug Development Professionals
Introduction
KCNQ2, a voltage-gated potassium channel subunit (Kv7.2), is a critical regulator of neuronal excitability.[1] Mutations in the KCNQ2 gene can lead to a spectrum of debilitating neurological disorders known as KCNQ2 channelopathies, ranging from self-limited familial neonatal epilepsy (SLFNE) to severe developmental and epileptic encephalopathy (DEE).[2][3] These disorders arise from either loss-of-function or gain-of-function mutations that disrupt the normal flow of potassium ions, leading to neuronal hyperexcitability and seizures.[2][3] Therefore, pharmacological agents that can modulate KCNQ2 channel activity are of significant therapeutic interest.
Ebio2 is a potent and subtype-selective activator of KCNQ2 channels.[4] It enhances KCNQ2 currents by shifting the voltage dependence of channel activation to more hyperpolarized potentials, thereby increasing the open probability of the channel at resting membrane potentials.[4] This application note provides detailed protocols for utilizing this compound to investigate KCNQ2 channel function and dysfunction in a laboratory setting, focusing on electrophysiological techniques.
Data Presentation: Quantitative Effects of this compound on KCNQ2 Channels
The following table summarizes the key quantitative effects of this compound on human KCNQ2 channels expressed in mammalian cell lines, as determined by whole-cell patch-clamp electrophysiology.
| Parameter | Value | Cell Line | Reference |
| EC50 for activation | 1.9 nM | Not Specified | [4] |
| EC50 for V1/2 shift | 4.5 nM | Not Specified | [4] |
| Current Enhancement (at 10 nM) | 7.4 ± 0.3 fold increase | Not Specified | [4] |
| V1/2 Hyperpolarizing Shift (at 10 nM) | -32.7 ± 1.2 mV | Not Specified | [4] |
| Control V1/2 | -15.2 ± 1.6 mV | Not Specified | [4] |
| V1/2 with 10 nM this compound | -47.8 ± 1.6 mV | Not Specified | [4] |
Experimental Protocols
Protocol 1: Cell Culture and Transfection of CHO Cells with KCNQ2
This protocol describes the maintenance of Chinese Hamster Ovary (CHO) cells and their transient transfection with a plasmid encoding the human KCNQ2 channel.
Materials:
-
CHO-K1 cells
-
DMEM/F-12 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Human KCNQ2 expression vector (e.g., in pcDNA3.1)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (0.25%)
Procedure:
-
Cell Maintenance: Culture CHO-K1 cells in DMEM/F-12 medium at 37°C in a humidified atmosphere of 5% CO2. Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
Seeding for Transfection: The day before transfection, seed 5 x 10^5 cells per well in a 6-well plate.
-
Transfection: a. In a sterile tube, dilute 2.5 µg of the KCNQ2 plasmid DNA into 125 µL of Opti-MEM. b. In a separate sterile tube, dilute 5 µL of Lipofectamine 3000 reagent into 125 µL of Opti-MEM. c. Combine the diluted DNA and Lipofectamine 3000 solutions, mix gently, and incubate for 15 minutes at room temperature. d. Add the DNA-lipid complex to the cells in the 6-well plate.
-
Post-transfection: Incubate the cells for 24-48 hours before proceeding with electrophysiological recordings. For some channel proteins, incubation at a lower temperature (e.g., 28-30°C) for the final 24 hours can enhance expression.
Protocol 2: Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound for use in electrophysiology experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in anhydrous DMSO. For example, for a compound with a molecular weight of 400 g/mol , dissolve 4 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
On the day of the experiment, thaw a single aliquot and dilute it to the final desired concentration in the extracellular recording solution. The final DMSO concentration should be kept low (ideally ≤ 0.1%) to avoid off-target effects.[5][6]
Protocol 3: Whole-Cell Voltage-Clamp Recording of KCNQ2 Currents
This protocol details the procedure for recording KCNQ2 currents from transfected CHO cells using the whole-cell patch-clamp technique and assessing the effect of this compound.
Materials:
-
Transfected CHO cells expressing KCNQ2
-
Patch-clamp rig (microscope, amplifier, micromanipulator, data acquisition system)
-
Borosilicate glass capillaries
-
Microelectrode puller
-
Extracellular (bath) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH, osmolarity ~310 mOsm).
-
Intracellular (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH, osmolarity ~290 mOsm).
-
This compound working solution (diluted from stock in extracellular solution).
-
Perfusion system.
Procedure:
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Cell Plating: Plate the transfected CHO cells onto glass coverslips 12-24 hours before recording.
-
Recording Setup: Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Giga-seal Formation: Approach a single, healthy-looking cell with the patch pipette while applying positive pressure. Upon contact with the cell membrane, release the positive pressure to facilitate seal formation. Apply gentle suction to achieve a giga-ohm seal (>1 GΩ).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
-
Voltage-Clamp Protocol for KCNQ2 Activation: a. Hold the cell at a membrane potential of -80 mV. b. Apply a series of depolarizing voltage steps from -90 mV to +60 mV in 10 mV increments for 500 ms (B15284909) to elicit KCNQ2 currents.[7] c. Follow each depolarizing step with a step to -120 mV to record tail currents.
-
Application of this compound: a. Record baseline KCNQ2 currents using the voltage protocol described above. b. Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound. c. Allow 2-5 minutes for the compound to equilibrate. d. Record KCNQ2 currents in the presence of this compound using the same voltage protocol.
-
Data Analysis: a. Measure the peak current amplitude at each voltage step before and after this compound application. b. Construct current-voltage (I-V) relationships. c. Calculate the conductance (G) at each voltage and normalize to the maximum conductance (Gmax). d. Plot G/Gmax as a function of voltage and fit with a Boltzmann function to determine the half-maximal activation voltage (V1/2) and the slope factor. e. Analyze the activation and deactivation kinetics by fitting the current traces with exponential functions.
Visualizations
KCNQ2 Channel Gating and Modulation
References
- 1. pnas.org [pnas.org]
- 2. Dyshomeostatic modulation of Ca2+-activated K+ channels in a human neuronal model of KCNQ2 encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical analysis and functional characterization of KCNQ2-related developmental and epileptic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | KCNQ2 activator | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. The assessment of electrophysiological activity in human-induced pluripotent stem cell-derived cardiomyocytes exposed to dimethyl sulfoxide and ethanol by manual patch clamp and multi-electrode array system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In Vivo Administration of Ebio2 for Neuroscience Research: Application Notes and Protocols
Disclaimer: The term "Ebio2" is associated with two distinct molecules in neuroscience research. This document provides detailed application notes and protocols for both entities to ensure comprehensive guidance for researchers, scientists, and drug development professionals.
Part 1: EBI2 (GPR183) - A G Protein-Coupled Receptor in Neuroinflammation
EBI2 (Epstein-Barr virus-induced gene 2), also known as GPR183, is a G protein-coupled receptor that plays a significant role in neuroinflammatory processes and neuropathic pain. Its endogenous ligand is the oxysterol 7α,25-dihydroxycholesterol (7α,25-OHC). Understanding the in vivo administration of agonists and antagonists of this receptor is crucial for investigating its function in the central nervous system.
Application Notes
The in vivo administration of modulators of the EBI2/GPR183 signaling pathway is primarily applied in rodent models of neuroinflammation and neuropathic pain. Intrathecal administration of the agonist 7α,25-OHC can be used to induce a pain-like phenotype, providing a model to study the underlying mechanisms of neuropathic pain. Conversely, administration of GPR183 antagonists can be employed to investigate the therapeutic potential of blocking this pathway in models of chronic pain or neuroinflammatory diseases like multiple sclerosis.
Experimental Protocols
1. In Vivo Agonist Administration: Intrathecal Injection of 7α,25-dihydroxycholesterol (7α,25-OHC) in Mice
This protocol describes the direct administration of the GPR183 agonist, 7α,25-OHC, into the cerebrospinal fluid of mice to study its effects on nociception.
-
Materials:
-
7α,25-dihydroxycholesterol (7α,25-OHC)
-
Vehicle: Artificial cerebrospinal fluid (aCSF) or saline containing a solubilizing agent (e.g., DMSO, followed by dilution in saline). The final concentration of the solubilizing agent should be minimal and tested for any behavioral effects on its own.
-
Hamilton syringe (10 µL) with a 30-gauge needle
-
Anesthesia (e.g., isoflurane)
-
Animal clippers
-
Betadine and 70% ethanol
-
-
Procedure:
-
Preparation of 7α,25-OHC Solution: Dissolve 7α,25-OHC in the chosen vehicle to the desired concentration. Ensure the final solution is clear and free of precipitates.
-
Animal Preparation: Anesthetize the mouse using isoflurane. Shave the back of the mouse over the lumbar region.
-
Injection Site Identification: Palpate the iliac crests. The injection site is in the midline between the L5 and L6 vertebrae.
-
Intrathecal Injection: Gently insert the 30-gauge needle attached to the Hamilton syringe into the intervertebral space. A slight tail flick is often observed upon successful entry into the intrathecal space.
-
Slowly inject a volume of 5-10 µL of the 7α,25-OHC solution.[1][2]
-
Withdraw the needle and monitor the animal for recovery from anesthesia.
-
Return the animal to its home cage and allow for a recovery period before behavioral testing.
-
2. Behavioral Assessment of Neuropathic Pain
-
Mechanical Allodynia (von Frey Test):
-
Place the mouse in a testing chamber with a wire mesh floor and allow it to acclimate.
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.[3][4][5]
-
A positive response is a brisk withdrawal or licking of the paw.
-
The 50% withdrawal threshold is determined using the up-down method.[3]
-
-
Cold Allodynia (Acetone Test):
-
Place the mouse in a testing chamber with a wire mesh or glass floor.
-
Apply a drop of acetone (B3395972) to the plantar surface of the hind paw.[6][7][8]
-
Measure the duration of paw withdrawal, licking, or flinching over a set period (e.g., 1 minute).[7]
-
3. In Vivo Antagonist Administration: Oral Gavage of NIBR189
This protocol describes the oral administration of a GPR183 antagonist to investigate its potential to block the effects of GPR183 activation.
-
Materials:
-
NIBR189 (GPR183 antagonist)
-
Vehicle: 0.5% carboxymethylcellulose with 0.5% Tween 80 in water.
-
Gavage needles
-
-
Procedure:
-
Preparation of NIBR189 Suspension: Suspend NIBR189 in the vehicle to the desired concentration.
-
Administration: Administer the suspension orally to the mouse using a gavage needle. The volume is typically based on the mouse's body weight.
-
Quantitative Data
| Compound | Administration Route | Species | Dose/Concentration | Observed Effect | Reference |
| 7α,25-dihydroxycholesterol | Intrathecal | Mouse | Not specified, but induces behavioral hypersensitivity | Induction of mechanical and cold allodynia. | [9] |
| NIBR189 (Antagonist) | Oral Gavage | Mouse | 7.6 mg/kg twice daily | Reduced macrophage infiltration in a model of viral-induced lung inflammation. | [10] |
| NIBR189 (Antagonist) | Intrathecal | Mouse | Up to 23 µM | Failed to reverse mechano-allodynia in a neuropathic pain model. | [11] |
| SAE-14 (Antagonist) | Intrathecal | Mouse | Not specified | Blocks 7α,25-OHC-induced behavioral hypersensitivity. | [9][12] |
Signaling Pathway and Experimental Workflow Diagrams
Figure 1: GPR183 signaling pathway in neurons.
Figure 2: Workflow for intrathecal administration and behavioral testing.
Part 2: this compound - A Small Molecule Activator of KCNQ2 Potassium Channels
A distinct molecule, also referred to as "this compound," is a recently identified small-molecule activator of the KCNQ2 voltage-gated potassium channel. KCNQ2 channels are crucial for regulating neuronal excitability, and their dysfunction is linked to neurological disorders such as epilepsy. As research on this specific molecule is in its early stages, detailed in vivo protocols are not yet established. The following sections provide a generalized protocol for the in vivo administration of a KCNQ2 activator, based on studies with similar compounds like retigabine (B32265) and SF0034.
Application Notes
The in vivo administration of KCNQ2 channel activators is primarily aimed at studying their effects on neuronal hyperexcitability. These compounds are often evaluated in animal models of epilepsy to assess their anticonvulsant properties. Other potential applications include the investigation of their role in mitigating conditions like tinnitus, which has been linked to KCNQ channel dysfunction.
Experimental Protocols
1. Generalized In Vivo Administration Protocol for a KCNQ2 Activator (e.g., this compound)
This protocol outlines a general procedure for the intraperitoneal (IP) administration of a small-molecule KCNQ2 activator in mice.
-
Materials:
-
KCNQ2 activator (e.g., this compound)
-
Vehicle: A suitable vehicle for IP injection should be determined based on the solubility of the compound. Common options include:
-
Saline (0.9% NaCl)
-
Saline with a small percentage of a solubilizing agent like DMSO or Tween 80. The final concentration of the solubilizing agent should be minimized and tested for any independent effects.
-
20% Dimethylacetamide (DMA) / 40% Propylene glycol (PG) / 40% Polyethylene Glycol (PEG-400) (DPP) for poorly soluble compounds.[9]
-
-
Syringes and needles (e.g., 27-gauge)
-
-
Procedure:
-
Preparation of Dosing Solution: Dissolve or suspend the KCNQ2 activator in the chosen vehicle to the desired concentration.
-
Animal Restraint: Gently restrain the mouse.
-
Intraperitoneal Injection: Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
Inject the solution into the peritoneal cavity.
-
Return the animal to its home cage and observe for any immediate adverse reactions.
-
2. Behavioral Assessment
-
Seizure Models:
-
Pentylenetetrazol (PTZ)-induced seizure model: Administer the KCNQ2 activator prior to a sub-convulsive or convulsive dose of PTZ. Observe for the latency to and severity of seizures.
-
Maximal Electroshock (MES) model: Administer the KCNQ2 activator before delivering a brief electrical stimulus through corneal or ear-clip electrodes. Assess the ability of the compound to prevent tonic hindlimb extension.
-
-
Tinnitus Model:
-
Induce tinnitus in mice through noise trauma or salicylate (B1505791) administration.[13]
-
Assess tinnitus-like behavior using gap-prepulse inhibition of the acoustic startle reflex (GPIAS) or other behavioral paradigms.
-
Administer the KCNQ2 activator to evaluate its potential to prevent or alleviate tinnitus.
-
Quantitative Data (Based on Similar KCNQ Activators)
| Compound | Administration Route | Species | Dose Range | Therapeutic Area | Observed Effect | Reference |
| Retigabine | Intraperitoneal (IP) | Mouse | 1-10 mg/kg | Epilepsy | Increased latency to flurothyl-induced seizures. | [14] |
| SF0034 | Not specified | Rodents | Not specified | Epilepsy | More potent and less toxic anticonvulsant than retigabine. | [15][16] |
| Retigabine | Intraperitoneal (IP) | Mouse | Not specified | Tinnitus | Eliminated noise-induced tinnitus when administered immediately after noise exposure. | [13] |
| ICA-27243 | Oral (PO) | Not specified | As low as 1 mg/kg | Seizure Models | Efficacious in multiple seizure models. | [17] |
Signaling Pathway and Experimental Workflow Diagrams
Figure 3: Mechanism of action of a KCNQ2 activator.
Figure 4: Generalized workflow for IP administration and assessment of a KCNQ2 activator.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 7. An effective and concise device for detecting cold allodynia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Temporal and Qualitative Differences in the Development of Allodynic Behaviors between Mice and Rats in a Peripheral Nerve Injury Model [scirp.org]
- 9. Activation of GPR183 by 7α,25-Dihydroxycholesterol Induces Behavioral Hypersensitivity through Mitogen-Activated Protein Kinase and Nuclear Factor-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GPR183 antagonism reduces macrophage infiltration in influenza and SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GPR183-Oxysterol Axis in Spinal Cord Contributes to Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Transient Delivery of a KCNQ2/3-Specific Channel Activator 1 Week After Noise Trauma Mitigates Noise-Induced Tinnitus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacogenetics of KCNQ channel activation in two potassium channelopathy mouse models of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Potent KCNQ2/3-Specific Channel Activator Suppresses In Vivo Epileptic Activity and Prevents the Development of Tinnitus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Potent KCNQ2/3-specific channel activator suppresses in vivo epileptic activity and prevents the development of tinnitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A small molecule activator of KCNQ2 and KCNQ4 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Cryo-Electron Microscopy of KCNQ2 in Complex with Ebio2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the structural determination of the human KCNQ2 potassium channel in complex with the activator Ebio2 using cryogenic-electron microscopy (cryo-EM). The information is derived from the pivotal study by Li et al., slated for publication in Nature Chemical Biology in 2025, which elucidates the molecular basis of KCNQ2 modulation.
Introduction
The voltage-gated potassium channel KCNQ2 is a critical regulator of neuronal excitability, and its dysfunction is linked to neurological disorders such as epilepsy. Small molecule modulators that target KCNQ2 are of significant therapeutic interest. This compound has been identified as a potent activator of the KCNQ2 channel. Understanding the structural basis of this interaction is paramount for the rational design of novel therapeutics. This document outlines the methodologies for the expression, purification, and cryo-EM structural determination of the KCNQ2-Ebio2 complex, along with the functional characterization of this interaction.
Quantitative Data Summary
The following tables summarize the key quantitative data from the cryo-EM and electrophysiological analyses of the KCNQ2-Ebio2 complex.
Table 1: Cryo-EM Data Collection and Refinement Statistics
| Parameter | Value |
| Data Collection | |
| Microscope | Titan Krios |
| Detector | Gatan K3 |
| Magnification | Not specified |
| Voltage | 300 kV |
| Electron dose | Not specified |
| Defocus range | Not specified |
| Data Processing | |
| Software | Not specified |
| Initial particle number | Not specified |
| Final particle number | Not specified |
| Symmetry | C4 |
| Refinement | |
| Final Resolution | 3.1 Å |
| PDB ID | 9ixy |
| EMDB ID | EMD-60981 |
Table 2: Electrophysiological Characterization of this compound on KCNQ2
| Parameter | Value |
| Cell Line | CHO cells |
| Recording Method | Whole-cell patch-clamp |
| This compound Effect | Potent activator |
| EC50 | Not specified |
Experimental Protocols
Protocol 1: Expression and Purification of Human KCNQ2
This protocol details the expression of human KCNQ2 in HEK293S GnTI⁻ cells using the BacMam system, followed by purification for structural studies.
1. Gene Construct and Baculovirus Production:
-
The cDNA of human KCNQ2 (details of the specific construct used are not publicly available) is cloned into a suitable BacMam transfer vector.
-
Recombinant bacmid DNA is generated in E. coli DH10Bac cells.
-
P1, P2, and P3 generations of high-titer baculovirus are produced in Spodoptera frugiperda (Sf9) insect cells.
2. Mammalian Cell Culture and Transduction:
-
HEK293S GnTI⁻ cells are cultured in suspension to a density of 3.0-3.5 x 10⁶ cells/mL.
-
The cell culture is transduced with the P3 baculovirus stock.
-
Sodium butyrate (B1204436) (10 mM) is added to enhance protein expression.
-
Cells are incubated for 48 hours at 37°C with 5% CO₂ before harvesting.
3. Cell Lysis and Membrane Preparation:
-
Harvested cells are lysed, and the membrane fraction is isolated by ultracentrifugation.
4. Solubilization and Affinity Chromatography:
-
The membrane-bound KCNQ2 is solubilized using a suitable detergent (e.g., DDM or LMNG).
-
The solubilized protein is purified using an affinity chromatography resin (e.g., Strep-Tactin or anti-FLAG M2).
5. Size-Exclusion Chromatography:
-
The eluted protein is further purified by size-exclusion chromatography to ensure homogeneity. The quality of the purified protein is assessed by SDS-PAGE and negative-stain EM.
Protocol 2: Cryo-EM Sample Preparation and Data Collection
This protocol describes the preparation of vitrified grids of the KCNQ2-Ebio2 complex for cryo-EM data acquisition.
1. Complex Formation:
-
Purified KCNQ2 protein is incubated with a saturating concentration of this compound.
2. Grid Preparation:
-
A 3 µL aliquot of the KCNQ2-Ebio2 complex is applied to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3).
-
The grid is blotted to remove excess liquid, creating a thin film of the sample.
-
The grid is plunge-frozen into liquid ethane (B1197151) using a vitrification robot (e.g., Vitrobot Mark IV).
3. Cryo-EM Data Collection:
-
Data is collected on a Titan Krios transmission electron microscope operating at 300 kV.
-
Images are recorded on a Gatan K3 direct electron detector.
-
Automated data collection software is used to acquire a large dataset of movie micrographs.
Protocol 3: Cryo-EM Image Processing and 3D Reconstruction
This protocol outlines the computational steps to process the raw cryo-EM data and obtain a high-resolution 3D structure.
1. Movie Alignment and CTF Estimation:
-
Beam-induced motion in the raw movie frames is corrected.
-
The contrast transfer function (CTF) for each micrograph is estimated.
2. Particle Picking and Extraction:
-
Individual particle images of the KCNQ2-Ebio2 complex are selected from the micrographs.
-
The selected particles are extracted into a stack for further processing.
3. 2D and 3D Classification:
-
2D classification is performed to remove junk particles and select for high-quality particle images.
-
An initial 3D model is generated, and 3D classification is used to separate different conformational states.
4. 3D Refinement and Post-processing:
-
The final set of particles is subjected to 3D refinement to achieve a high-resolution map.
-
The refined map is post-processed, including sharpening and local resolution estimation.
5. Model Building and Validation:
-
An atomic model of the KCNQ2-Ebio2 complex is built into the cryo-EM density map.
-
The model is refined and validated against the data.
Protocol 4: Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the functional characterization of the effect of this compound on KCNQ2 channels expressed in CHO cells.[1]
1. Cell Culture and Transfection:
-
Chinese Hamster Ovary (CHO) cells are cultured under standard conditions.
-
Cells are transiently transfected with a plasmid encoding human KCNQ2.
2. Electrophysiological Recordings:
-
Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.
-
The extracellular solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4.
-
The intracellular solution contains (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, and 2 Mg-ATP, adjusted to pH 7.2.
3. Voltage Protocol and Data Acquisition:
-
Cells are held at a holding potential of -80 mV.[1]
-
KCNQ2 currents are elicited by a series of voltage steps from -90 mV to +60 mV in 10-mV increments.[1]
-
The concentration-dependent activation by this compound is measured at a test potential of +50 mV.[1]
-
Currents are recorded before and after the application of various concentrations of this compound to the bath solution.
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Optimizing EBI2 Ligand Binding Experiments
Welcome to the technical support center for EBI2 ligand binding experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary endogenous ligands for EBI2, and which is the most potent?
A1: The Epstein-Barr Virus Induced Gene 2 (EBI2), also known as GPR183, is a G protein-coupled receptor for oxysterols.[1] The most potent endogenous agonist is 7α,25-dihydroxycholesterol (7α,25-OHC).[2][3] Several other structurally related oxysterols, such as 7α,27-dihydroxycholesterol (7α,27-OHC), can also bind to and activate EBI2.[2] The position and orientation of the hydroxyl groups on the cholesterol backbone are critical for potency.[2]
Q2: What are the typical assay formats used to study EBI2 ligand binding and function?
A2: A variety of assays are used to characterize EBI2-ligand interactions:
-
Radioligand Binding Assays: These assays directly measure the binding of a radiolabeled ligand (e.g., [³H]-7α,25-OHC) to membranes from cells expressing EBI2 to determine binding affinity (Kd) and receptor density (Bmax).[4]
-
Functional Assays: These measure the downstream consequences of receptor activation. Common functional assays for EBI2, which couples primarily to Gαi, include:
-
GTPγS Binding Assays: Measure the activation of G proteins by quantifying the binding of non-hydrolyzable GTP analog, [³⁵S]GTPγS.[5]
-
Calcium Mobilization Assays: Detect the transient increase in intracellular calcium concentration upon Gαi pathway activation.[4][6]
-
β-Arrestin Recruitment Assays: Measure G protein-independent signaling by quantifying the recruitment of β-arrestin to the activated receptor.[2]
-
Chemotaxis (Cell Migration) Assays: Quantify the migration of EBI2-expressing cells along a gradient of an oxysterol ligand.[2][7]
-
Q3: What cell lines are suitable for EBI2 binding and functional assays?
A3: EBI2 is primarily expressed in lymphoid cells, particularly B cells.[2][3] For recombinant expression, cell lines such as Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) are commonly used to stably or transiently express human EBI2.[2][4] Endogenously expressing cell lines, like the Burkitt's lymphoma pre-B-cell line RS11846 and various EBV-infected human B cell lines, are often used for migration assays.[4]
EBI2 Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the EBI2 signaling cascade and a typical workflow for an EBI2 ligand binding experiment.
References
- 1. GPR183 - Wikipedia [en.wikipedia.org]
- 2. Oxysterol-EBI2 signaling in immune regulation and viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxysterol-EBI2 signaling in immune regulation and viral infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxysterols direct immune cell migration through EBI2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxysterols direct immune cell migration via EBI2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: EBI2 Expression in Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EBI2 (Epstein-Barr virus-induced gene 2, also known as GPR183) in primary cells.
Frequently Asked Questions (FAQs)
Q1: What is EBI2 and why is its expression in primary cells important?
A1: EBI2, also known as GPR183, is a G protein-coupled receptor (GPCR) that plays a crucial role in the immune system.[1][2][3] It is primarily expressed in lymphoid cells, most abundantly in B cells.[1][3] EBI2 is a key regulator of immune cell migration and positioning within lymphoid organs, a process guided by a gradient of its endogenous ligands, which are oxysterols.[1][3] The most potent of these ligands is 7α, 25-dihydroxycholesterol (7α,25-OHC).[1][3]
Studying EBI2 expression and function in primary cells is critical for understanding its role in both normal immune responses and in various diseases.[4] Dysregulation of the EBI2 signaling pathway has been implicated in inflammatory and autoimmune diseases, cardiovascular diseases, neurodegenerative diseases, and cancer.[4] For instance, polymorphisms in the human EBI2 gene have been associated with type I diabetes and other inflammatory conditions.[5] Furthermore, overexpression of EBI2 has been linked to the development of B-cell malignancies similar to chronic lymphocytic leukemia (CLL) in mouse models.[6][7]
Q2: In which primary cell types is EBI2 typically expressed?
A2: EBI2 is expressed in a variety of primary immune cells. While it is most abundantly found in B cells, particularly mature naïve B cells[1], its expression has also been identified in T cells, dendritic cells (DCs), monocytes/macrophages, natural killer (NK) cells, and neutrophils.[4][5][8][9] In T cells, expression can vary between subsets, with a majority of naïve CD4+ T cells expressing EBI2, while only a small fraction of naïve CD8+ T cells do.[10] EBI2 expression is also dynamically regulated during immune cell maturation and activation. For example, it is upregulated during B-cell maturation but sharply downregulated in germinal center (GC) B cells.[1]
Q3: What are the downstream effects of EBI2 activation in primary cells?
A3: EBI2 signals primarily through Gαi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[1][3] It can also signal through G protein-independent pathways, such as β-arrestin recruitment.[1][3] The primary and most well-characterized downstream effect of EBI2 activation is the induction of cell migration.[1][3] This chemotactic response allows immune cells to position themselves correctly within lymphoid tissues to facilitate an effective immune response. For example, EBI2 guides activated B cells to the outer follicular regions of the spleen.[2][5] In addition to migration, EBI2 signaling can also influence cell proliferation and has been shown to negatively regulate type I interferon responses in plasmacytoid and myeloid dendritic cells.[6][11]
Troubleshooting Guides
Problem 1: Low or undetectable EBI2 expression in primary cells.
This is a common issue that can be due to a variety of factors, from the specific cell type being studied to the experimental conditions.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Cell type-specific expression | EBI2 expression levels vary significantly between different primary cell populations. Confirm the expected expression level for your cell type of interest from published literature. For example, naïve B cells have high EBI2 expression, while it is downregulated in germinal center B cells.[1] |
| Cell activation state | EBI2 expression is dynamically regulated upon cell activation. For instance, B-cell receptor (BCR) engagement initially upregulates EBI2 transcripts within an hour, but levels return to near baseline by 6 hours.[5] Consider the timing of your analysis post-stimulation. |
| Cell isolation and culture conditions | The process of isolating and culturing primary cells can sometimes alter gene expression. Minimize the time between cell isolation and analysis. Ensure that culture conditions are optimal for maintaining the desired cell phenotype. |
| Detection method sensitivity | If using flow cytometry, ensure your antibody is validated for the target species and application. Use a bright fluorochrome and consider using an amplification step if the signal is weak. For qPCR, design and validate primers for specificity and efficiency. |
| Sample handling and storage | Improper handling and storage of cells or RNA can lead to degradation. Process fresh cells whenever possible. If storing samples, use appropriate cryopreservation techniques for cells or RNA stabilization reagents for RNA. |
Problem 2: Inconsistent results in EBI2-mediated cell migration assays.
Variability in chemotaxis assays is a frequent challenge.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Ligand potency and stability | The primary EBI2 ligand, 7α,25-OHC, is a lipid and can be prone to degradation.[1] Store oxysterol stocks appropriately, protected from light and air. Prepare fresh working solutions for each experiment. |
| Suboptimal ligand concentration | Perform a dose-response curve to determine the optimal concentration of 7α,25-OHC for your specific primary cell type. The effective concentration can vary between cell types. |
| Cell health and viability | Only healthy, viable cells will migrate effectively. Assess cell viability before and after the assay using a method like trypan blue exclusion or a viability dye for flow cytometry. |
| Incorrect assay setup | Ensure the pore size of the transwell insert is appropriate for your cell type. Optimize the assay duration; too short a time may not allow for sufficient migration, while too long may lead to ligand degradation or random cell movement. |
| Presence of endogenous ligands | Primary cells or serum in the media may contain endogenous EBI2 ligands, leading to high background migration. Consider using serum-free media or charcoal-stripped serum for the assay. |
Experimental Protocols and Data
Key Experimental Protocol: Transwell Migration Assay for EBI2 Function
This protocol outlines a standard method for assessing the chemotactic response of primary immune cells to the EBI2 ligand 7α,25-OHC.
-
Cell Preparation:
-
Isolate primary cells of interest (e.g., B cells, T cells, or DCs) using standard methods (e.g., magnetic-activated cell sorting or fluorescence-activated cell sorting).
-
Resuspend cells in migration buffer (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 1-5 x 10^6 cells/mL.
-
Ensure cell viability is >95%.
-
-
Assay Setup:
-
Use transwell inserts with a pore size appropriate for your cells (e.g., 5 µm for lymphocytes).
-
Prepare serial dilutions of 7α,25-OHC in migration buffer. Add the diluted ligand or vehicle control to the lower chamber of the transwell plate.
-
Add 100 µL of the cell suspension to the upper chamber of the transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1-3 hours. The optimal time should be determined empirically.
-
-
Quantification of Migration:
-
Carefully remove the transwell insert.
-
Collect the migrated cells from the lower chamber.
-
Count the migrated cells using a hemocytometer, an automated cell counter, or by flow cytometry (by adding a known number of counting beads).
-
-
Data Analysis:
-
Calculate the chemotactic index by dividing the number of cells that migrated towards the ligand by the number of cells that migrated towards the vehicle control.
-
Quantitative Data Summary: EBI2 Expression and Ligand Potency
The following tables summarize key quantitative data related to EBI2.
Table 1: Relative EBI2 mRNA Expression in Human Primary Immune Cells
| Cell Type | Relative EBI2 Expression Level |
| Naïve B Cells | High |
| Germinal Center B Cells | Low |
| Memory B Cells | Moderate |
| Naïve CD4+ T Cells | Moderate-High |
| Naïve CD8+ T Cells | Low |
| Plasmacytoid Dendritic Cells (pDCs) | Moderate |
| Monocytes | Moderate |
Note: Expression levels are relative and can vary based on donor and experimental conditions.
Table 2: Potency of Oxysterols on Human EBI2
| Ligand | EC50 (GTPγS binding) |
| 7α,25-dihydroxycholesterol (7α,25-OHC) | ~0.1 nM |
| 7α,27-dihydroxycholesterol (7α,27-OHC) | ~1 nM |
| 7β,25-dihydroxycholesterol (7β,25-OHC) | ~10 nM |
Data adapted from structure-activity relationship studies.[1]
Visualizations
EBI2 Signaling Pathway
Caption: Simplified EBI2 signaling pathway leading to cell migration.
Troubleshooting Workflow: Low EBI2 Expression
Caption: A logical workflow for troubleshooting low EBI2 expression.
Experimental Workflow: EBI2 Functional Analysis
Caption: Standard experimental workflow for analyzing EBI2 function.
References
- 1. Oxysterol-EBI2 signaling in immune regulation and viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxysterols direct immune cell migration through EBI2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxysterol-EBI2 signaling in immune regulation and viral infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | 7a, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases [frontiersin.org]
- 5. EBI2 guides serial movements of activated B cells and ligand activity is detectable in lymphoid and non-lymphoid tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EBI2 overexpression in mice leads to B1 B-cell expansion and chronic lymphocytic leukemia–like B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. EBI2 Is a Negative Regulator of Type I Interferons in Plasmacytoid and Myeloid Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
improving signal-to-noise in EBI2 functional assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in EBI2 functional assays.
I. Frequently Asked Questions (FAQs)
Q1: What is EBI2 and why is it a target of interest?
A1: EBI2 (Epstein-Barr virus-induced G protein-coupled receptor 2), also known as GPR183, is a G protein-coupled receptor that plays a crucial role in the immune system, particularly in guiding B cell migration.[1] Its natural ligands are oxysterols, such as 7α,25-dihydroxycholesterol (7α,25-OHC).[1] EBI2 is implicated in various autoimmune diseases and inflammatory responses, making it an attractive therapeutic target.[2][3]
Q2: What are the common functional assays for EBI2?
A2: The most common functional assays for EBI2 include:
-
Calcium Mobilization Assays: EBI2 couples to the Gαi subunit of heterotrimeric G proteins, leading to a decrease in cAMP and a subsequent increase in intracellular calcium.[2]
-
β-Arrestin Recruitment Assays: Like many GPCRs, agonist binding to EBI2 can trigger the recruitment of β-arrestin proteins.[4][5]
-
Chemotaxis Assays: As EBI2 is a chemotactic receptor, these assays measure the directed migration of EBI2-expressing cells towards a ligand gradient.[1][6]
Q3: What does "constitutive activity" of EBI2 mean and why is it important for assays?
A3: EBI2 exhibits constitutive activity, meaning it can signal through the Gαi pathway even in the absence of a ligand.[7][8] This can lead to a high basal signal in functional assays, which in turn narrows the assay window and reduces the signal-to-noise ratio. Managing this constitutive activity is a key challenge in developing robust EBI2 assays.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during EBI2 functional assays.
High Background Signal
Issue: The baseline signal in my assay is too high, even in the absence of an agonist.
| Possible Cause | Recommended Solution |
| Constitutive Receptor Activity | EBI2 has inherent ligand-independent activity.[7] Reduce the expression level of the EBI2 receptor in your cell line to a level that still provides a sufficient agonist-induced signal but lowers the basal activity. |
| High Cell Density | Too many cells per well can lead to a higher basal signal due to increased receptor density and potential for non-specific cell-to-cell signaling. Optimize cell seeding density to find the lowest number of cells that gives a robust agonist response. |
| Serum Components | Serum can contain oxysterols or other factors that activate EBI2 or other GPCRs, leading to a high background. Perform assays in serum-free media or reduce the serum concentration after cell plating and prior to the assay.[9] Consider a serum starvation period, but be aware that this can also induce cellular stress responses.[10][11][12] |
| Contaminated Reagents | Reagents, including media and buffers, may be contaminated with agonists or other substances that cause a high background. Use fresh, high-quality reagents and test for background signal in the absence of cells. |
Low Signal-to-Noise Ratio (Poor Assay Window)
Issue: The difference between the basal signal and the maximal agonist-induced signal is too small.
| Possible Cause | Recommended Solution |
| Suboptimal Agonist Concentration | The agonist concentration may not be optimal to elicit a maximal response. Perform a full dose-response curve to determine the EC50 and the concentration that gives the maximal signal (EC100). |
| Low Receptor Expression | Insufficient EBI2 receptor expression will lead to a weak signal. If you are using a transient transfection system, optimize the amount of DNA and transfection reagent. For stable cell lines, you may need to select a clone with higher expression. |
| Inappropriate Cell Line | The chosen cell line may not have the appropriate downstream signaling machinery to produce a robust signal. Ensure the cell line endogenously expresses the necessary G proteins and other signaling components, or co-transfect them. |
| Assay-Specific Issues (e.g., Calcium Flux) | In calcium flux assays, the dye loading time and temperature can affect the signal. Optimize these parameters for your specific cell line. Ensure the buffer contains an appropriate concentration of calcium. |
| Assay-Specific Issues (e.g., β-Arrestin) | The specific β-arrestin assay format (e.g., enzyme complementation, BRET) can influence the signal window. Ensure the fusion proteins are correctly expressed and that the chosen technology is sensitive enough.[4][5] |
| Assay-Specific Issues (e.g., Chemotaxis) | The chemoattractant gradient may not be optimal. Optimize the concentration of the chemoattractant in the lower chamber of the transwell plate. The incubation time is also critical; a time-course experiment should be performed to determine the optimal migration time.[1] |
High Variability Between Replicates
Issue: There is a large amount of scatter in the data from replicate wells.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Uneven cell distribution in the microplate wells is a common source of variability. Ensure cells are well-suspended before and during plating. Allow the plate to sit at room temperature for a short period before incubation to allow for even settling. |
| Pipetting Errors | Inaccurate or inconsistent pipetting of cells, agonist, or detection reagents will lead to high variability. Calibrate pipettes regularly and use a consistent pipetting technique. |
| Edge Effects | Wells on the edge of the plate are more prone to evaporation, leading to changes in reagent concentration. Avoid using the outer wells of the plate for critical samples or ensure proper humidification during incubation. |
| Cell Health | Unhealthy or stressed cells will respond inconsistently. Use cells at a low passage number and ensure they are in the logarithmic growth phase. Avoid over-confluency. |
III. Data Presentation: Optimizing Assay Parameters
The following tables provide examples of how optimizing key parameters can improve the signal-to-noise ratio in EBI2 functional assays. The "Signal-to-Noise Ratio" is calculated as the mean maximal signal divided by the mean basal signal.
Table 1: Effect of Cell Density on a Calcium Flux Assay
| Cell Density (cells/well) | Mean Basal Signal (RFU) | Mean Maximal Signal (RFU) | Signal-to-Noise Ratio |
| 10,000 | 1500 | 4500 | 3.0 |
| 20,000 | 2000 | 10000 | 5.0 |
| 40,000 | 3500 | 12000 | 3.4 |
Note: RFU = Relative Fluorescence Units. Optimal cell density provides the best balance between a manageable basal signal and a robust maximal response.
Table 2: Effect of Serum on a β-Arrestin Recruitment Assay
| Serum Concentration | Mean Basal Signal (RLU) | Mean Maximal Signal (RLU) | Signal-to-Noise Ratio |
| 10% FBS | 50000 | 150000 | 3.0 |
| 1% FBS | 20000 | 160000 | 8.0 |
| 0% FBS (Serum-starved) | 10000 | 150000 | 15.0 |
Note: RLU = Relative Light Units. Reducing or removing serum can significantly decrease the basal signal and improve the assay window.
IV. Experimental Protocols
Calcium Mobilization Assay
This protocol is for a 96-well plate format using a fluorescent calcium indicator.
Materials:
-
EBI2-expressing cells (e.g., CHO or HEK293 stable cell line)
-
Culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
EBI2 agonist (e.g., 7α,25-OHC)
-
96-well black, clear-bottom plates
Method:
-
Cell Plating:
-
One day before the assay, seed EBI2-expressing cells into a 96-well black, clear-bottom plate at the optimized density (e.g., 20,000 cells/well in 100 µL of culture medium).
-
Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare the dye loading solution by adding Fluo-4 AM and Pluronic F-127 to the assay buffer.
-
Aspirate the culture medium from the wells and add 100 µL of the dye loading solution to each well.
-
Incubate for 60 minutes at 37°C, 5% CO2.
-
-
Agonist Preparation:
-
Prepare a 2X stock solution of the EBI2 agonist in assay buffer.
-
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add 100 µL of the 2X agonist solution to each well.
-
Immediately begin measuring the fluorescence intensity every 1-2 seconds for at least 2-3 minutes.
-
β-Arrestin Recruitment Assay
This protocol describes a generic enzyme fragment complementation (EFC) based assay in a 384-well format.
Materials:
-
Cell line co-expressing EBI2 fused to one enzyme fragment and β-arrestin fused to the complementary enzyme fragment.
-
Culture medium
-
Assay buffer
-
EBI2 agonist
-
EFC detection reagents
-
384-well white, solid-bottom plates
Method:
-
Cell Plating:
-
Seed cells at the optimized density in a 384-well plate (e.g., 5,000 cells/well in 20 µL of culture medium).
-
Incubate overnight at 37°C, 5% CO2.
-
-
Agonist Addition:
-
Prepare serial dilutions of the EBI2 agonist in assay buffer.
-
Add 5 µL of the agonist solution to the appropriate wells.
-
Incubate for the optimized time (e.g., 60-90 minutes) at 37°C.
-
-
Signal Detection:
-
Prepare the EFC detection reagents according to the manufacturer's instructions.
-
Add 12.5 µL of the detection reagent to each well.
-
Incubate at room temperature for 60 minutes in the dark.
-
Read the luminescence on a plate reader.
-
Chemotaxis Assay
This protocol is for a transwell migration assay using a 24-well plate with 8.0 µm pore size inserts.
Materials:
-
EBI2-expressing migratory cells (e.g., a B cell line)
-
Chemotaxis medium (e.g., RPMI with 0.5% BSA)
-
EBI2 agonist
-
24-well plate with transwell inserts
-
Calcein-AM or other cell viability stain
Method:
-
Chemoattractant Preparation:
-
Prepare serial dilutions of the EBI2 agonist in chemotaxis medium.
-
Add 600 µL of the agonist solution to the lower chambers of the 24-well plate. Add medium without agonist to the negative control wells.
-
-
Cell Preparation:
-
Harvest and resuspend the cells in chemotaxis medium at a concentration of 1 x 10^6 cells/mL.
-
-
Migration:
-
Add 100 µL of the cell suspension (100,000 cells) to the upper chamber of each transwell insert.
-
Incubate for the optimized time (e.g., 2-4 hours) at 37°C, 5% CO2.
-
-
Quantification of Migrated Cells:
-
Carefully remove the transwell inserts.
-
Add a fluorescent dye that stains live cells (e.g., Calcein-AM) to the lower chamber and incubate to label the migrated cells.
-
Read the fluorescence of the lower chamber on a plate reader. Alternatively, migrated cells can be counted using a flow cytometer or microscope.
-
V. Visualizations
EBI2 Signaling Pathway
Caption: EBI2 signaling pathway upon oxysterol binding.
General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common EBI2 assay issues.
Calcium Mobilization Assay Workflow
Caption: Step-by-step experimental workflow for a calcium mobilization assay.
References
- 1. Oxysterols direct immune cell migration through EBI2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EBI2 is a negative modulator of brown adipose tissue energy expenditure in mice and human brown adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structures of Oxysterol Sensor EBI2/GPR183, a Key Regulator of the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Serum starvation: caveat emptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Starvation-induced activation of ATM/Chk2/p53 signaling sensitizes cancer cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Serum starvation-induces down-regulation of Bcl-2/Bax confers apoptosis in tongue coating-related cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
EBI2 Antagonist Off-Target Effects: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and overcome potential off-target effects of EBI2 antagonists in their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes in our experiments that are inconsistent with known EBI2 signaling. How can we determine if these are off-target effects of our EBI2 antagonist?
A1: Unexplained cellular phenotypes can often be attributed to off-target effects. A systematic approach is crucial to identify the source of these observations.
Troubleshooting Steps:
-
Confirm On-Target Activity: First, verify that the antagonist is inhibiting EBI2 signaling as expected. This can be done using a functional assay, such as a calcium mobilization assay in response to the EBI2-specific ligand 7α,25-dihydroxycholesterol (7α,25-OHC).
-
Use a Structurally Unrelated Antagonist: Employ a second, structurally distinct EBI2 antagonist. If the unexpected phenotype persists, it is less likely to be a target-specific effect.
-
Rescue Experiment: If possible, perform a "rescue" experiment by overexpressing EBI2. If the phenotype is on-target, increased EBI2 expression should overcome the antagonist's effect.
-
Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate EBI2 expression. If the resulting phenotype mimics that of the antagonist, it suggests the original effect was on-target.
-
Off-Target Profiling: Screen the antagonist against a panel of related G protein-coupled receptors (GPCRs) and other potential off-targets. This can be done through commercially available services.
Q2: Our EBI2 antagonist is showing activity in EBI2-knockout cells. What are the potential off-targets?
A2: Activity in a knockout model is a strong indicator of off-target effects. Potential off-targets for EBI2 antagonists could include other oxysterol receptors or GPCRs with similar ligand-binding pockets.
Potential Off-Targets and Investigative Strategies:
| Potential Off-Target Class | Rationale | Suggested Action |
| Other Oxysterol Receptors (e.g., GPR183) | Oxysterols are the endogenous ligands for EBI2. Antagonists may have affinity for other receptors in this class. | Screen the antagonist against a panel of known oxysterol receptors. |
| Chemokine Receptors (e.g., CXCR5) | EBI2 and some chemokine receptors are involved in immune cell migration and can have overlapping expression patterns. | Perform binding and functional assays on chemokine receptors known to be expressed in your cell type. |
| Lipid-Binding GPCRs | The lipophilic nature of the EBI2 ligand pocket may lead to cross-reactivity with other GPCRs that bind lipids. | Utilize computational docking studies to predict potential interactions, followed by experimental validation. |
| Ion Channels | Some small molecules can non-specifically modulate ion channel activity. | Perform electrophysiological assays to assess the antagonist's effect on common ion channels. |
Troubleshooting Guides
Problem 1: Inconsistent results with an EBI2 antagonist across different cell lines.
This could be due to varying levels of EBI2 expression or the presence of different off-targets in each cell line.
Workflow for Investigation:
Caption: Workflow to troubleshoot inconsistent EBI2 antagonist activity.
Problem 2: Observed phenotype does not align with the known EBI2 signaling pathway.
EBI2 primarily signals through the Gαi pathway, leading to inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP), as well as activation of downstream pathways like ERK. If your observed phenotype is inconsistent with this (e.g., an increase in cAMP), it is likely an off-target effect.
EBI2 Signaling Pathway:
Caption: Simplified EBI2 signaling pathway.
Experimental Protocols
Protocol 1: Calcium Mobilization Assay to Confirm On-Target EBI2 Antagonism
This assay measures the inhibition of 7α,25-OHC-induced calcium flux, a hallmark of EBI2 activation.
Materials:
-
EBI2-expressing cells (e.g., CHO-K1 or HEK293 stable cell line)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
7α,25-dihydroxycholesterol (7α,25-OHC)
-
EBI2 antagonist
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Plate EBI2-expressing cells in a 96-well black, clear-bottom plate and culture overnight.
-
Load cells with Fluo-4 AM according to the manufacturer's instructions.
-
Wash the cells with assay buffer.
-
-
Antagonist Incubation:
-
Prepare serial dilutions of the EBI2 antagonist in assay buffer.
-
Add the antagonist dilutions to the respective wells and incubate for 15-30 minutes at 37°C.
-
-
Ligand Stimulation and Measurement:
-
Prepare a solution of 7α,25-OHC at a concentration that elicits a submaximal response (EC80).
-
Place the plate in the fluorescence plate reader and begin recording baseline fluorescence.
-
Add the 7α,25-OHC solution to all wells.
-
Continue recording the fluorescence intensity for at least 60 seconds to capture the calcium flux.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well.
-
Plot the antagonist concentration versus the inhibition of the 7α,25-OHC response to determine the IC50 value.
-
Protocol 2: Off-Target Liability Assessment Using a Counter-Screening Assay
This protocol describes a general approach to test for off-target effects on a related receptor, such as CXCR5, which is also involved in immune cell trafficking.
Materials:
-
Cell line expressing the potential off-target receptor (e.g., CXCR5-expressing cells)
-
Specific ligand for the off-target receptor (e.g., CXCL13 for CXCR5)
-
EBI2 antagonist
-
Appropriate assay system for the off-target receptor (e.g., calcium mobilization, cAMP assay, or β-arrestin recruitment assay)
Procedure:
-
Assay Setup:
-
Follow the standard protocol for the chosen assay system for the off-target receptor.
-
-
Antagonist Treatment:
-
Prepare serial dilutions of the EBI2 antagonist.
-
Incubate the off-target expressing cells with the antagonist dilutions.
-
-
Ligand Stimulation:
-
Stimulate the cells with the specific ligand for the off-target receptor (e.g., CXCL13).
-
-
Data Acquisition and Analysis:
-
Measure the cellular response.
-
If the EBI2 antagonist inhibits the response in a dose-dependent manner, it indicates an off-target effect. Calculate the IC50 for this off-target interaction.
-
Summary of Hypothetical Antagonist Specificity Data:
| Compound | EBI2 IC50 (nM) | Off-Target (CXCR5) IC50 (nM) | Selectivity Index (Off-Target IC50 / EBI2 IC50) |
| Antagonist A | 10 | >10,000 | >1000 |
| Antagonist B | 25 | 500 | 20 |
| Antagonist C | 50 | 150 | 3 |
A higher selectivity index indicates greater specificity for the intended target (EBI2).
Technical Support Center: Addressing Solubility Challenges of Ebio2-Related Compounds in Aqueous Solutions
Introduction: This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with lipophilic compounds, particularly those targeting the Ebio2 (GPR183) receptor, in aqueous solutions. While direct public data on a specific compound named "this compound" with solubility challenges is limited, the principles and protocols outlined here are broadly applicable to poorly water-soluble molecules commonly encountered in drug discovery and immunology research.
Frequently Asked Questions (FAQs)
Q1: My this compound-targeting compound is poorly soluble in aqueous buffers. What are the initial steps I should take?
A1: Start by assessing the compound's physicochemical properties. Key parameters include its predicted LogP (a measure of lipophilicity), pKa, and any existing solubility data in organic solvents. For initial experiments, creating a concentrated stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) is a common practice. Subsequent dilutions into your aqueous experimental buffer should be done carefully to avoid precipitation. It is often preferable to dilute into a buffer at a physiological pH of 7.4 rather than pure water to maintain a consistent pH.[1]
Q2: What is the maximum percentage of DMSO I can use in my cell-based assays?
A2: The tolerance for DMSO varies significantly between cell types and assay systems. While some robust enzyme assays can tolerate up to 10% DMSO, many cell-based assays are sensitive to concentrations as low as 0.2%.[1] It is crucial to perform a vehicle control experiment to determine the maximum DMSO concentration that does not affect your specific assay's viability or outcome.
Q3: I observed precipitation when diluting my compound from a DMSO stock into an aqueous buffer. What can I do?
A3: Precipitation upon dilution is a common issue. Several strategies can mitigate this:
-
Serial Dilutions: Instead of a large single dilution, perform serial dilutions.
-
Vortexing/Sonication: Vigorously vortex or sonicate the solution during and after dilution. In-well sonication can sometimes help redissolve precipitated compounds.[1]
-
Use of Surfactants or Co-solvents: The inclusion of a small, biocompatible amount of a surfactant (e.g., Tween® 80, Pluronic® F-68) or a co-solvent can help maintain solubility.[2][3]
-
Complexation Agents: Cyclodextrins can be used to form inclusion complexes, effectively encapsulating the hydrophobic compound and increasing its aqueous solubility.[4][5]
Q4: Can adjusting the pH of my buffer improve the solubility of my compound?
A4: Yes, if your compound has ionizable groups. For weakly acidic or basic drugs, adjusting the pH of the buffer can significantly impact solubility.[2][5] For a weakly acidic compound, increasing the pH will lead to the formation of the more soluble ionized form. Conversely, for a weakly basic compound, decreasing the pH will increase its solubility.[5] However, ensure the final pH is compatible with your experimental system.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common solubility issues.
| Problem | Potential Cause | Recommended Solution(s) |
| Compound precipitates immediately upon addition to aqueous buffer. | The compound's aqueous solubility limit has been exceeded. | - Increase the concentration of the organic co-solvent (e.g., DMSO), ensuring it remains within the tolerance of the assay. - Decrease the final concentration of the compound. - Utilize a solubilization technique such as solid dispersion or the use of surfactants.[4] |
| Compound appears soluble initially but precipitates over time. | The compound is in a supersaturated, metastable state. | - Prepare fresh dilutions immediately before use. - Include a precipitation inhibitor in your formulation. - Consider if temperature fluctuations could be causing the compound to fall out of solution. |
| Inconsistent assay results or poor reproducibility. | Undissolved compound leading to inaccurate concentrations. | - Visually inspect solutions for any particulate matter before use. - Filter the final diluted solution through a compatible filter (e.g., PTFE for organic solvent compatibility) to remove any undissolved particles. - Employ particle size reduction techniques like micronization for the solid compound before initial dissolution.[3][6] |
| Low bioavailability in in vivo studies despite good in vitro activity. | Poor solubility in physiological fluids. | - Explore advanced formulation strategies such as lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS), nanoparticles, or liposomes.[2] - Co-crystallization with a highly soluble carrier can also enhance bioavailability.[2] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Working Dilutions
This protocol outlines the standard procedure for preparing a compound stock in an organic solvent and subsequent dilution into an aqueous buffer.
Materials:
-
Poorly soluble compound (e.g., this compound modulator)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Aqueous buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Accurately weigh the desired amount of the compound.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex the solution vigorously until the compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.
-
To prepare working dilutions, perform serial dilutions of the DMSO stock into the aqueous buffer.
-
When diluting, add the DMSO stock to the aqueous buffer (not the other way around) while vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.
-
Visually inspect the final solution for any signs of precipitation. If the solution is cloudy, it may indicate that the solubility limit has been exceeded.
Protocol 2: Solubility Enhancement using Cyclodextrins
This protocol describes a method to improve the aqueous solubility of a hydrophobic compound using a cyclodextrin.
Materials:
-
Poorly soluble compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer
-
Stir plate and magnetic stir bar
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer. Concentrations typically range from 2-10% (w/v).
-
Slowly add the powdered form of the poorly soluble compound to the stirring HP-β-CD solution.
-
Allow the mixture to stir at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
After the incubation period, centrifuge the solution at high speed to pellet any undissolved compound.
-
Carefully collect the supernatant, which contains the solubilized compound-cyclodextrin complex.
-
The concentration of the solubilized compound can be determined using a suitable analytical method such as HPLC or UV-Vis spectroscopy.
Signaling Pathways and Experimental Workflows
This compound, also known as GPR183, is a G protein-coupled receptor (GPCR).[7][8] Upon binding its ligand, typically an oxysterol, it initiates a signaling cascade.
Caption: this compound (GPR183) signaling pathway.
The following workflow illustrates a logical approach to addressing compound solubility issues during in vitro testing.
Caption: Experimental workflow for handling poorly soluble compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijmsdr.org [ijmsdr.org]
- 4. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. EBI2 in splenic and local immune responses and in autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GPR183 - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Ebio2 Concentration for KCNQ2 Channel Activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Ebio2 to activate KCNQ2 channels. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound?
Based on published data, this compound is a potent KCNQ2 activator with an EC50 in the low nanomolar range.[1] For initial experiments, a concentration range of 1 nM to 100 nM is recommended to establish a dose-response curve.
Q2: How potent is this compound compared to other KCNQ2 activators like Ebio1?
This compound exhibits significantly greater potency than Ebio1, with reports indicating it is over 100 times more potent in modulating the KCNQ2 channel.[1]
Q3: What is the mechanism of action of this compound on KCNQ2 channels?
This compound acts as a potent and subtype-selective activator of the KCNQ2 potassium channel.[1][2][3][4] It enhances KCNQ2 currents and shifts the half-maximal activation voltage (V1/2) to a more hyperpolarized potential, meaning the channel opens at more negative membrane potentials.[1]
Q4: Is this compound selective for KCNQ2 over other KCNQ channel subtypes?
Yes, this compound demonstrates over 100-fold subtype selectivity for KCNQ2 compared to other KCNQ channels.[1]
Q5: What experimental system is typically used to measure the effect of this compound on KCNQ2?
Whole-cell patch-clamp electrophysiology is the standard method used to characterize the effects of this compound on KCNQ2 channels expressed in cell lines like Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells.[3][5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound on KCNQ2 currents. | Incorrect this compound concentration: The concentration may be too low to elicit a response. | Prepare fresh dilutions of this compound and test a wider concentration range (e.g., 0.1 nM to 1 µM). |
| Poor cell health or low KCNQ2 expression: The cells may not be expressing a sufficient number of functional KCNQ2 channels. | Ensure optimal cell culture conditions and verify KCNQ2 expression using techniques like Western blot or immunofluorescence. | |
| Compound degradation: this compound may have degraded due to improper storage or handling. | Store this compound according to the manufacturer's instructions, typically desiccated at -20°C. Prepare fresh stock solutions. | |
| High variability between experiments. | Inconsistent this compound application: The method of compound application may not be consistent across experiments. | Utilize a perfusion system for precise and rapid application of this compound. Ensure complete solution exchange. |
| Voltage protocol variations: Small changes in the voltage protocol can lead to different levels of channel activation. | Strictly adhere to a consistent voltage-clamp protocol for all experiments. | |
| Cell-to-cell variability: Inherent biological differences between cells can lead to varied responses. | Increase the number of recorded cells (n) to obtain statistically significant data. | |
| Unexpected inhibitory effect. | Compound misidentification or contamination: The compound being used may not be this compound or could be contaminated with an inhibitor. | Verify the identity and purity of the compound using analytical methods. |
| Off-target effects at high concentrations: At very high concentrations, this compound might exhibit non-specific effects. | Perform a full dose-response curve to identify the optimal concentration range and observe for any bell-shaped curve indicating off-target inhibition at higher doses. |
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound's effect on KCNQ2 channels as reported in the literature.
| Parameter | Value | Experimental Condition | Reference |
| EC50 for outward current activation | 1.9 nM | Measured at +50 mV | [1] |
| EC50 for activation curve shift | 4.5 nM | - | [1] |
| Fold enhancement of KCNQ2 current | 7.4 ± 0.3 | At 10 nM this compound | [1] |
| Shift in V1/2 | -32.7 ± 1.2 mV | From -15.2 ± 1.6 mV to -47.8 ± 1.6 mV with 10 nM this compound | [1] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for KCNQ2 Activation
This protocol outlines the general steps for assessing the effect of this compound on KCNQ2 channels expressed in a mammalian cell line.
1. Cell Culture and Transfection:
-
Culture CHO or HEK293 cells in appropriate media.
-
Transiently transfect cells with a plasmid encoding the human KCNQ2 subunit. Co-transfection with a fluorescent marker (e.g., GFP) can aid in identifying transfected cells.
-
Allow 24-48 hours for channel expression before recording.
2. Preparation of Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, 2 ATP-Mg. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Prepare fresh serial dilutions in the external solution on the day of the experiment.
3. Electrophysiological Recording:
-
Place a coverslip with adherent cells into a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a transfected cell and form a gigaohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.[5]
4. Voltage Protocol and Data Acquisition:
-
To elicit KCNQ2 currents, apply a series of depolarizing voltage steps, for example, from -90 mV to +60 mV in 10 mV increments.[5]
-
Record baseline currents in the external solution.
-
Perfuse the cell with the desired concentration of this compound in the external solution and repeat the voltage protocol.
-
Acquire and digitize data using appropriate software and an amplifier.
5. Data Analysis:
-
Measure the peak outward current amplitude at a specific voltage (e.g., +50 mV) before and after this compound application.
-
Construct a dose-response curve by plotting the percentage of current enhancement against the this compound concentration and fit the data with a Hill equation to determine the EC50.
-
Generate conductance-voltage (G-V) curves by calculating conductance (G) as G = I / (V - Vrev), where I is the peak current, V is the test potential, and Vrev is the reversal potential for potassium.
-
Fit the G-V curves with a Boltzmann function to determine the half-maximal activation voltage (V1/2).
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: this compound activation of the KCNQ2 channel.
References
- 1. This compound | KCNQ2 activator | Probechem Biochemicals [probechem.com]
- 2. Small molecule inhibits KCNQ channels with a non-blocking mechanism | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule inhibits KCNQ channels with a non-blocking mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A small-molecule activation mechanism that directly opens the KCNQ2 channel: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
troubleshooting variability in Ebio2 patch-clamp results
This technical support center provides troubleshooting guidance for common issues encountered during patch-clamp recordings of Ebio2 (KCa2.2/SK2) channels. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve experimental variability.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Gigaseal Formation & Stability
Question 1: I'm having trouble forming a stable giga-ohm seal. What are the common causes and solutions?
Answer: Achieving a stable, high-resistance seal (gigaseal) is critical for high-quality patch-clamp recordings.[1][2] Variability in seal formation can arise from several factors:
-
Cell Health and Preparation: Use healthy, evenly colored cells without visible defects. For tissue slices, ensure proper slicing and recovery conditions. When preparing oocytes, minimize the time in shrinking solution to maintain cell health.[3]
-
Pipette Quality: Use freshly pulled, dust-free pipettes on the day of the experiment. Fire-polishing the pipette tip can create a smoother surface, which is often crucial for a good seal.[3] The ideal pipette resistance is typically in the range of 3-6 MΩ.[3]
-
Solution Composition: The presence of divalent cations like Mg²⁺ and Ca²⁺ in the extracellular solution is generally believed to promote seal formation.[4] Some automated patch-clamp systems use "seal enhancers," such as CaF₂, to increase seal resistance, though fluoride (B91410) can interfere with intracellular signaling and is not ideal for studying Ca²⁺-activated channels.[1][2]
-
Mechanical Stability: Ensure your patch-clamp rig is free from vibrations. Any mechanical instability can prevent the formation of a stable seal.
-
Positive Pressure: Maintain positive pressure in your pipette as you approach the cell to keep the tip clean. Once in contact with the cell membrane, a gentle switch to negative pressure should facilitate seal formation.[3]
Question 2: My seal resistance is unstable and deteriorates over time, especially at hyperpolarized potentials. How can I improve seal longevity?
Answer: Seal instability can be a frustrating source of variability. Here are some strategies to improve the longevity of your gigaseals:
-
Reducing Agents: The addition of reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to the external bath solution has been shown to enhance the success of gigaseal formation and maintain the integrity of the seal for longer periods, particularly at strong hyperpolarizing voltages.[4]
-
Proper Pipette Polishing: Over-polishing or under-polishing the pipette tip can lead to an unstable seal. It's important to find the optimal polishing level for your specific cell type.
-
Solution Filtration: Always filter your intracellular and extracellular solutions through a 0.22 µm syringe filter before use to remove any particulate matter that could interfere with the seal.[5]
Section 2: Signal Stability & Channel Rundown
Question 3: I'm observing a gradual decrease in my this compound channel current (rundown) during whole-cell recordings. What causes this and how can I prevent it?
Answer: Channel rundown is a common problem in whole-cell patch-clamp and can be particularly prominent for channels regulated by intracellular factors. For this compound channels, rundown is often associated with the dialysis of essential intracellular components into the patch pipette.
-
Intracellular Solution Composition:
-
ATP and GTP: this compound channel activity can be dependent on cellular metabolic state. Including ATP and GTP in your intracellular solution is crucial to fuel processes like the Na⁺/K⁺ ATPase and to preserve G-protein mediated responses.[6] Keep solutions containing ATP on ice to prevent degradation.[6]
-
Phosphocreatine (B42189): To provide a sustained energy source, phosphocreatine can be added to the intracellular solution, which allows the cell to regenerate ATP.[6]
-
-
Perforated Patch-Clamp: To minimize dialysis of the cell's cytoplasm, consider using the perforated patch-clamp technique. Perforating agents like amphotericin B or β-escin form small pores in the cell membrane under the pipette tip, allowing for electrical access while leaving larger intracellular molecules inside the cell.[7][8]
-
Calcium Chelators: The choice and concentration of calcium chelators in the intracellular solution can impact channel activity. EGTA is a common choice, but for rapid buffering of calcium transients, BAPTA may be preferred.[6]
Question 4: The calcium sensitivity of the this compound channel appears to vary between my recordings. What could be the cause of this variability?
Answer: Variability in the apparent Ca²⁺ sensitivity of this compound channels can be a significant issue. Several factors can contribute to this:
-
Phosphorylation State: this compound channels are part of a multi-protein complex that includes protein kinase CK2 and protein phosphatase 2A (PP2A).[9][10]
-
CK2: Phosphorylation of calmodulin (CaM) by CK2 decreases the sensitivity of this compound channels to Ca²⁺.[9][10]
-
PP2A: PP2A counteracts the effect of CK2.[9]
-
The balance between the activity of these two enzymes can influence the phosphorylation status of the channel complex and thus its Ca²⁺ sensitivity.[9]
-
-
Calmodulin (CaM): this compound channels are activated by Ca²⁺ binding to calmodulin, which is constitutively bound to the channel's C-terminus.[9][10] Variations in CaM concentration or its interaction with the channel could affect Ca²⁺ sensitivity.
-
Intracellular Calcium Buffering: The concentration and type of calcium buffer (e.g., EGTA, BAPTA) in your pipette solution will directly influence the free calcium concentration at the intracellular face of the channel.[6]
Section 3: Pharmacology & Modulators
Question 5: I'm not seeing the expected effect of my this compound channel modulator (e.g., 1-EBIO, apamin). What should I check?
Answer: Issues with pharmacological agents can stem from a variety of factors, from the compound itself to the experimental conditions.
-
Compound Stability and Solubility: Ensure your modulator is properly dissolved and stable in your experimental solutions. Some compounds may require specific solvents or may degrade over time, especially when exposed to light or certain temperatures.
-
Application Method: The method of drug application (e.g., bath application, local perfusion) can influence the effective concentration at the channel. Ensure rapid and complete solution exchange if using a perfusion system.
-
Channel State Dependence: The effect of some modulators can be state-dependent, meaning they bind with different affinities to the open, closed, or inactivated states of the channel. The voltage protocol you are using could influence the observed effect.
-
Subtype Specificity: While compounds like 1-EBIO and NS309 are known positive modulators of KCa2 channels, their potency can vary between subtypes.[11] Ensure you are using a concentration appropriate for the this compound (KCa2.2) subtype. Apamin is a potent blocker of this compound channels and should produce a clear inhibitory effect.[9]
Experimental Protocols & Data
Table 1: Example Intracellular and Extracellular Solutions for this compound Recordings
| Component | Intracellular Solution (in mM) | Extracellular Solution (in mM) | Reference |
| Primary Salt | 135 K-gluconate | 150 NaCl | [12] |
| Chloride Salt | 10 KCl | 5 KCl | [12] |
| Calcium Salt | - | 2 CaCl₂ | [5] |
| Magnesium Salt | 2 MgCl₂ | 1 MgCl₂ | [5] |
| Buffer | 10 HEPES | 10 HEPES | [5][6] |
| Ca²⁺ Chelator | 0.2 EGTA | - | [12] |
| Energy Source | 4 MgATP, 0.3 Tris-GTP | 10 Glucose | [12] |
| Other | 7 Na₂-phosphocreatine | - | [12] |
| pH | 7.3 (with KOH) | 7.4 (with Tris-base) | [5][12] |
Note: These are example solutions and may need to be optimized for your specific cell type and experimental conditions.
Visualizations
Troubleshooting Workflow for this compound Patch-Clamp Variability
References
- 1. Seal resistance in automated patch clamp experiments [metrionbiosciences.com]
- 2. Enhanced Seal Resistance in Automated Patch Clamp Experiments [metrionbiosciences.com]
- 3. youtube.com [youtube.com]
- 4. Reducing agents facilitate membrane patch seal integrity and longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Whole-cell recordings of calcium and potassium currents in acutely isolated smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientifica.uk.com [scientifica.uk.com]
- 7. researchgate.net [researchgate.net]
- 8. Selective Coupling of T-Type Calcium Channels to SK Potassium Channels Prevents Intrinsic Bursting in Dopaminergic Midbrain Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KCA2.2 (KCNN2): A PHYSIOLOGICALLY AND THERAPEUTICALLY IMPORTANT POTASSIUM CHANNEL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 11. escholarship.org [escholarship.org]
- 12. SK Channels Regulate Resting Properties and Signaling Reliability of a Developing Fast-Spiking Neuron - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of Ebio2 in experimental solutions
Technical Support Center: EBI2 (GPR183) Ligand Stability
Welcome to the technical support center for researchers working with the EBI2 receptor and its ligands. This resource provides essential guidance on preventing the degradation of EBI2 agonists, particularly the potent yet unstable oxysterol, 7α,25-dihydroxycholesterol (7α,25-OHC), in experimental solutions. Ensuring ligand integrity is critical for obtaining reproducible and reliable results in cell migration and signaling assays.
Frequently Asked Questions (FAQs)
Q1: What is EBI2 and its primary ligand? A1: EBI2 (Epstein-Barr virus-induced G-protein coupled receptor 2), also known as GPR183, is a receptor that plays a crucial role in the immune system, primarily by guiding the migration of B cells, T cells, and dendritic cells.[1][2] Its most potent endogenous ligand is 7α,25-dihydroxycholesterol (7α,25-OHC), a type of oxysterol.[2][3]
Q2: Why is the stability of 7α,25-OHC a concern in experiments? A2: 7α,25-OHC is an oxysterol, a class of molecules derived from the oxidation of cholesterol.[4] These compounds are susceptible to further oxidation (autoxidation) when exposed to air, light, and elevated temperatures, which can lead to their degradation and a loss of biological activity.[5] This instability can cause significant variability and a lack of response in experiments.
Q3: What is the best solvent for dissolving powdered 7α,25-OHC? A3: 7α,25-OHC is soluble in organic solvents like DMSO and ethanol (B145695).[6] For creating stock solutions, high-purity, anhydrous DMSO or 100% ethanol is recommended. When using DMSO, it is advisable to use a fresh, unopened vial as DMSO is hygroscopic and absorbed water can affect solubility and stability.
Q4: How should I store the powdered and reconstituted 7α,25-OHC? A4: Proper storage is critical. For powdered 7α,25-OHC, store at -20°C for long-term stability (up to 3 years). For stock solutions in DMSO or ethanol, aliquot into small, single-use volumes and store at -80°C for up to one year.[7] This practice minimizes exposure to air and prevents degradation from repeated freeze-thaw cycles.[7]
Q5: Can I prepare a large batch of working solution in cell culture media? A5: This is not recommended. 7α,25-OHC is sparingly soluble and unstable in aqueous solutions like cell culture media.[8] Always prepare the final working solution fresh for each experiment by diluting your frozen stock solution directly into the assay medium just before use. Aqueous solutions should not be stored for more than a day.[8]
Q6: Are there any stabilizing agents I can add to my experimental solutions? A6: While specific protocols are not widely established for 7α,25-OHC, the use of antioxidants like vitamin E (α-tocopherol) or other phytochemicals has been shown to protect against oxysterol-induced oxidative stress, which implies a protective effect on the oxysterol itself.[1][9] This may be considered for advanced troubleshooting but should be validated for its effect on your specific assay.
Troubleshooting Guides
This guide addresses common problems encountered in EBI2-related experiments, with a focus on issues arising from ligand degradation.
Problem 1: Low or No Cellular Response (e.g., in Chemotaxis Assays)
| Potential Cause | Recommended Solution |
| Degraded Ligand | Discard the current working solution and prepare a fresh one from a frozen stock aliquot. If the problem persists, discard the stock solution and prepare a new one from powder. Ensure the powder has been stored correctly. |
| Insufficient Chemotactic Gradient | Optimize the concentration of 7α,25-OHC. EBI2-mediated migration often follows a bell-shaped curve, where high concentrations can cause receptor desensitization and reduced migration.[3] Perform a dose-response curve to find the optimal concentration (typically in the 0.5 - 100 nM range). |
| Low Receptor Expression | Confirm that your cell type expresses EBI2 (GPR183) at sufficient levels. Activation of B cells with signals like CD40 engagement can augment EBI2-dependent chemotactic function. |
| Incorrect Assay Setup | For transwell assays, ensure the correct membrane pore size is used (e.g., 5.0 µm or 8.0 µm for lymphocytes). Ensure cells were properly serum-starved if required to reduce background migration.[2] |
Problem 2: High Variability Between Experiments
| Potential Cause | Recommended Solution |
| Inconsistent Ligand Activity | This is a classic sign of degradation. Strictly adhere to the protocol of preparing fresh working solutions for every experiment. Do not reuse leftover diluted ligand. Ensure stock aliquots are used only once. |
| Ligand Precipitation | Oxysterols have low aqueous solubility. When diluting the stock into media, vortex or pipette vigorously to ensure it is fully dissolved. Visually inspect for any precipitate. Using a carrier protein like fatty-acid-free BSA in the medium can help maintain solubility. |
| Inconsistent Cell Handling | Ensure cell passage number is low and consistent.[2] Check cell viability before each experiment; it should be >95%. |
Data Presentation: Recommended Storage Conditions for 7α,25-OHC
The following table summarizes stability data based on recommendations from major chemical suppliers.
| Format | Solvent | Temperature | Recommended Duration | Key Considerations |
| Powder | N/A | -20°C | Up to 3 years[7] | Protect from light; store under inert gas if possible. |
| Stock Solution | Anhydrous DMSO or Ethanol | -80°C | Up to 1 year[7] | Aliquot into single-use tubes to avoid freeze-thaw cycles. |
| Stock Solution | Anhydrous DMSO or Ethanol | -20°C | Up to 1 month[7] | Use for short-term storage only. |
| Working Solution | Aqueous Buffer / Cell Media | 4°C to 37°C | < 24 hours[8] | Prepare fresh immediately before each experiment. |
Experimental Protocols
Protocol: Preparation of 7α,25-OHC Stock and Working Solutions
This protocol provides a reliable method for preparing 7α,25-OHC solutions to minimize degradation and ensure consistent activity.
Materials:
-
7α,25-dihydroxycholesterol (powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, low-retention microcentrifuge tubes
-
Sterile, serum-free cell culture medium (e.g., RPMI-1640)
-
Vortex mixer
Procedure:
-
Reconstitution of Powdered 7α,25-OHC (Preparation of Master Stock):
-
Allow the vial of powdered 7α,25-OHC to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 1 mM stock solution by reconstituting the powder in anhydrous DMSO. For example, to make 1 mM from 1 mg of powder (MW: 418.65), add 2.389 mL of DMSO.
-
Cap the vial tightly and vortex for 1-2 minutes until the powder is completely dissolved.
-
-
Aliquoting and Storage:
-
Immediately after reconstitution, dispense the 1 mM master stock into small, single-use aliquots (e.g., 5-10 µL) in sterile, low-retention microcentrifuge tubes.
-
Critical Step: To minimize oxidation, if available, briefly flush the headspace of each tube with an inert gas like argon or nitrogen before capping.
-
Store the aliquots at -80°C.
-
-
Preparation of Working Solution for Cell Assay:
-
For each experiment, retrieve a single aliquot of the 1 mM stock solution from the -80°C freezer. Thaw it quickly.
-
Perform serial dilutions in serum-free cell culture medium to achieve the desired final concentration. For example, to make a 100 nM working solution for a chemotaxis assay:
-
Dilute the 1 mM stock 1:100 in media (e.g., 1 µL stock into 99 µL media) to get a 10 µM intermediate solution.
-
Dilute the 10 µM intermediate solution 1:100 in media (e.g., 10 µL of intermediate into 990 µL media) to get the final 100 nM working solution.
-
-
Vortex gently between dilutions to ensure homogeneity.
-
Use the working solution immediately. Do not store or reuse diluted aqueous solutions.
-
Visualizations
Signaling and Experimental Workflows
Caption: The EBI2 signaling pathway initiated by 7α,25-OHC binding.
Caption: Workflow for preparing stable 7α,25-OHC solutions.
Caption: Troubleshooting logic for EBI2 chemotaxis assay failures.
References
- 1. Dietary phytochemicals in the protection against oxysterol-induced damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. yeasenbio.com [yeasenbio.com]
- 3. Oxysterols direct immune cell migration through EBI2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | 7a, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Antioxidant Supplements Improve Profiles of Hepatic Oxysterols and Plasma Lipids in Butter-fed Hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EBI2 guides serial movements of activated B cells and ligand activity is detectable in lymphoid and non-lymphoid tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. corning.com [corning.com]
Validation & Comparative
EBI2: A Novel Therapeutic Target in Autoimmunity - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2), also known as GPR183, as a promising therapeutic target in autoimmune diseases. Through a detailed examination of its signaling pathway, role in immune cell trafficking, and preclinical validation, this document offers a comparative perspective against established therapies for autoimmune conditions such as Multiple Sclerosis (MS) and Systemic Lupus Erythematosus (SLE).
EBI2 Signaling and its Role in Autoimmunity
EBI2 is a G-protein coupled receptor that plays a crucial role in the adaptive immune response by directing the migration of immune cells.[1][2] Its primary endogenous ligand is 7α,25-dihydroxycholesterol (7α,25-OHC), an oxysterol synthesized from cholesterol by the enzymes cholesterol 25-hydroxylase (CH25H) and 25-hydroxycholesterol (B127956) 7-alpha-hydroxylase (CYP7B1).[1][2] The spatial gradient of 7α,25-OHC within lymphoid tissues guides the positioning of B cells, T cells, and dendritic cells, which is essential for an effective immune response.[1][3]
Dysregulation of the EBI2 signaling pathway has been implicated in several autoimmune diseases.[4] In multiple sclerosis, for instance, increased levels of 7α,25-OHC in the central nervous system (CNS) are thought to promote the infiltration of pathogenic T cells.[4] Similarly, in systemic lupus erythematosus, alterations in EBI2 expression and its ligand availability may contribute to the breakdown of immune tolerance.
EBI2 Signaling Pathway
The binding of 7α,25-OHC to EBI2 initiates a signaling cascade through Gαi, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the activation of downstream pathways that control cell migration.
Caption: EBI2 signaling cascade initiated by 7α,25-OHC.
Therapeutic Targeting of EBI2: Preclinical Evidence
The development of small molecule antagonists targeting EBI2 has provided a means to probe its therapeutic potential. These antagonists have shown efficacy in various preclinical models of autoimmune diseases by blocking immune cell migration and reducing inflammation.[5][6]
Preclinical Efficacy of EBI2 Antagonists
| Compound | Assay Type | Model | Key Findings | Reference |
| NIBR189 | In vitro | Human and mouse cells | Inhibits EBI2 with IC50s of 11 nM and 16 nM, respectively. | [7] |
| GSK682753A | In vitro | Recombinant EBI2 | Potent inverse agonist with an IC50 of 53.6 nM. | [7] |
| ML401 | In vitro / In vivo | Mouse cells / Rodent models | Potent antagonist (IC50 ~1 nM), active in chemotaxis assays (IC50 ~6 nM), with good rodent pharmacokinetics. | [6] |
| GPR183 antagonist-2 | In vivo | Mouse model of collagen-induced arthritis | Dose-dependently reduces paw and joint swelling and pro-inflammatory cytokine expression. | [7] |
Comparison with Alternative Therapeutic Targets
While EBI2 presents a novel target, several other therapeutic strategies have been successfully employed in the treatment of autoimmune diseases. This section provides a comparative overview of EBI2 with established targets in MS and rheumatoid arthritis.
Multiple Sclerosis (MS)
Current MS therapies primarily target immune cell trafficking and function. Key comparators include anti-CD20 monoclonal antibodies and sphingosine-1-phosphate (S1P) receptor modulators.
Efficacy of Approved MS Therapies
| Drug Class | Drug Name(s) | Mechanism of Action | Key Efficacy Endpoint(s) | Reference |
| Anti-CD20 Antibodies | Ocrelizumab, Rituximab, Ofatumumab, Ublituximab | Deplete CD20+ B cells. | Reduced annualized relapse rate (ARR) and MRI lesion activity. | [8][9] |
| S1P Receptor Modulators | Fingolimod, Ozanimod, Ponesimod, Siponimod | Sequester lymphocytes in lymph nodes. | Significant reduction in ARR. | [10][11][12] |
Note: Direct head-to-head clinical trials comparing EBI2 inhibitors with these approved therapies are not yet available. The efficacy of EBI2 antagonists is currently based on preclinical data.
Rheumatoid Arthritis (RA)
A cornerstone of RA treatment is the inhibition of the pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α).
Efficacy of TNF-α Inhibitors in RA
| Drug Name | Patient Population | Efficacy Measure (ACR20/50/70 at 1 year) | Reference |
| Adalimumab | RA patients on methotrexate | ACR20: 60%, ACR50: 40%, ACR70: 19% | [13] |
| Etanercept | Early and long-standing RA | Data available from long-term extension trials. | [13] |
| Infliximab | RA patients | High response rates in clinical trials. | [14] |
Note: The provided data for TNF-α inhibitors are from clinical trials and real-world studies.[13][14][15][16] Preclinical data for EBI2 antagonists in RA models, such as the reduction of joint swelling with GPR183 antagonist-2, suggest a potential therapeutic role.[7]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Experimental Workflow: EBI2 Antagonist Screening
Caption: Workflow for screening and validating EBI2 antagonists.
Receptor Binding Assay ([³H]7α,25-OHC Competition)
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the EBI2 receptor.[17]
-
Materials:
-
Membrane preparations from cells expressing EBI2.
-
[³H]7α,25-OHC (radiolabeled ligand).
-
Test compounds.
-
Scintillation proximity assay (SPA) beads.
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 0.1% cyclodextrin, pH 7.4).
-
96-well plates.
-
-
Procedure:
-
Add SPA beads to each well of a 96-well plate.
-
Add the EBI2 membrane preparation.
-
Incubate at room temperature.
-
Add the test compound at various concentrations.
-
Add [³H]7α,25-OHC to a final concentration of 10 nM.
-
Incubate to allow binding to reach equilibrium.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Cell Migration Assay (Boyden Chamber)
This assay assesses the ability of a compound to inhibit the migration of EBI2-expressing cells towards a chemoattractant.[18]
-
Materials:
-
EBI2-expressing cells (e.g., B cells, T cells, or a cell line).
-
Boyden chamber apparatus with a porous membrane (e.g., 3-5 µm pore size).
-
Chemoattractant (e.g., 7α,25-OHC).
-
Test compound.
-
Cell culture medium.
-
-
Procedure:
-
Place the chemoattractant in the lower chamber of the Boyden apparatus.
-
Pre-incubate the EBI2-expressing cells with the test compound or vehicle control.
-
Place the cells in the upper chamber.
-
Incubate for a sufficient time to allow cell migration through the porous membrane.
-
Remove non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells under a microscope.
-
Calculate the percentage of inhibition of migration by the test compound compared to the vehicle control.
-
Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
EAE is a widely used animal model for MS, induced by immunization with myelin-derived peptides.[19][20][21][22]
-
Animals: C57BL/6 or SJL mice.
-
Induction:
-
Emulsify a myelin peptide (e.g., MOG₃₅₋₅₅ for C57BL/6 mice or PLP₁₃₉₋₁₅₁ for SJL mice) in Complete Freund's Adjuvant (CFA).
-
Inject the emulsion subcutaneously.
-
Administer pertussis toxin intraperitoneally on the day of immunization and two days later to enhance the immune response and permeability of the blood-brain barrier.
-
-
Treatment: Administer the EBI2 antagonist or vehicle control daily, starting at a specified time point relative to immunization.
-
Assessment:
-
Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5 (0 = no signs, 5 = moribund).
-
At the end of the experiment, collect CNS tissue for histological analysis of inflammation and demyelination.
-
Isolate immune cells from the CNS for flow cytometric analysis.[23]
-
Pristane-Induced Lupus Mouse Model
Intraperitoneal injection of pristane (B154290) in non-autoimmune prone mouse strains induces a lupus-like disease.[24][25][26][27][28]
-
Animals: BALB/c or C57BL/6 mice.
-
Induction: A single intraperitoneal injection of 0.5 mL of pristane.
-
Treatment: Administer the EBI2 antagonist or vehicle control according to the desired treatment regimen.
-
Assessment:
-
Monitor for the development of lupus-like symptoms such as arthritis and skin lesions.
-
Collect serum at various time points to measure levels of autoantibodies (e.g., anti-dsDNA, anti-Sm) by ELISA.
-
Collect kidneys for histological analysis of glomerulonephritis.
-
Conclusion
EBI2 represents a compelling and novel therapeutic target for a range of autoimmune diseases. Its critical role in orchestrating immune cell migration provides a distinct mechanism of action compared to many existing therapies. Preclinical studies with EBI2 antagonists have demonstrated promising results in relevant animal models, suggesting that inhibiting this pathway could be an effective strategy to ameliorate autoimmune pathology.
While direct comparative clinical data is not yet available, the preclinical evidence warrants further investigation into the development of EBI2-targeted therapies. Future clinical trials will be crucial to establish the efficacy and safety of EBI2 inhibitors in patients and to determine their place in the therapeutic landscape alongside established treatments for autoimmune disorders. The detailed experimental protocols provided in this guide are intended to support and standardize further research in this exciting field.
References
- 1. Oxysterols direct immune cell migration through EBI2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxysterols direct immune cell migration via EBI2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EBI2 guides serial movements of activated B cells and ligand activity is detectable in lymphoid and non-lymphoid tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment approaches to patients with multiple sclerosis and coexisting autoimmune disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxysterol-EBI2 signaling in immune regulation and viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional Antagonists of EBI-2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Drugs Targeting CD20 in Multiple Sclerosis: Pharmacology, Efficacy, Safety, and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Anti-CD20 therapies in multiple sclerosis: From pathology to the clinic [frontiersin.org]
- 10. Sphingosine 1-phosphate receptor modulators in multiple sclerosis treatment: A practical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholars.northwestern.edu [scholars.northwestern.edu]
- 12. Sphingosine-1-Phosphate Modulators for Multiple Sclerosis [practicalneurology.com]
- 13. Efficacy and Safety of TNF Inhibitors in the Treatment of RA [medscape.org]
- 14. The efficacy of anti‐TNF in rheumatoid arthritis, a comparison between randomised controlled trials and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Eight-year survival study of first-line tumour necrosis factor α inhibitors in rheumatoid arthritis: real-world data from a university centre registry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effectiveness and Persistence of Anti-TNFα Treatment in Patients with Rheumatoid Arthritis – A 7 Years Real-World Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular Characterization of Oxysterol Binding to the Epstein-Barr Virus-induced Gene 2 (GPR183) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Migration & Invasion Assays [sigmaaldrich.com]
- 19. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. redoxis.se [redoxis.se]
- 21. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Video: Author Spotlight: Creating a Versatile Experimental Autoimmune Encephalomyelitis Model Relevant for Both Male and Female Mice [jove.com]
- 23. miltenyibiotec.com [miltenyibiotec.com]
- 24. Induced Model of Systemic Lupus Erythematosus - Creative Biolabs [creative-biolabs.com]
- 25. clinexprheumatol.org [clinexprheumatol.org]
- 26. Induction of autoimmunity by pristane and other naturally-occurring hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 28. Pristane induced lupus mice as a model for neuropsychiatric lupus (NPSLE) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to EBI2 Signaling and Conventional Chemokine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the signaling pathways and functional responses of the Epstein-Barr virus-induced gene 2 (EBI2 or GPR183) with two well-characterized chemokine receptors, CXCR4 and CCR7. While all three are G protein-coupled receptors (GPCRs) crucial for immune cell migration, they exhibit distinct ligand specificities, signaling dynamics, and functional outcomes. This document summarizes key quantitative data, details experimental methodologies for their comparison, and visualizes their signaling pathways.
Key Distinctions at a Glance
| Feature | EBI2 (GPR183) | CXCR4 | CCR7 |
| Endogenous Ligand(s) | Oxysterols (e.g., 7α,25-dihydroxycholesterol) | CXCL12 (SDF-1α) | CCL19 and CCL21 |
| Primary Function | Positioning of B cells and other immune cells in secondary lymphoid organs.[1] | Hematopoietic stem cell homing, immune cell trafficking, and organogenesis.[2][3] | Homing of T cells and dendritic cells to secondary lymphoid organs.[4][5] |
| G Protein Coupling | Primarily Gαi[1] | Primarily Gαi[2] | Primarily Gαi[4] |
Signaling Pathway Overview
EBI2, CXCR4, and CCR7 are all 7-transmembrane receptors that primarily couple to inhibitory Gαi proteins. Upon ligand binding, this initiates a signaling cascade that leads to cell migration and other cellular responses. However, the downstream effectors and regulatory mechanisms can differ.
EBI2 Signaling Pathway
EBI2 is activated by oxysterols, most potently by 7α,25-dihydroxycholesterol (7α,25-OHC). Its signaling through Gαi leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels. This pathway, along with β-arrestin-mediated signaling, culminates in cellular migration.[1]
CXCR4 Signaling Pathway
CXCR4 is activated by the chemokine CXCL12. Its activation of Gαi leads to downstream signaling through pathways such as PI3K/Akt and MAPK, promoting cell survival, proliferation, and migration.[2][3] CXCR4 signaling can also be mediated by β-arrestin.
CCR7 Signaling Pathway
CCR7 is unique in that it is activated by two distinct chemokines, CCL19 and CCL21. While both ligands activate Gαi-dependent pathways to induce migration, they show biased signaling, with CCL19 being more potent at inducing β-arrestin recruitment and receptor internalization.[4][6]
Quantitative Performance Comparison
The following tables summarize the half-maximal effective concentration (EC50) values for key functional readouts of EBI2, CXCR4, and CCR7 signaling. Lower EC50 values indicate higher potency.
Table 1: G Protein Activation ([³⁵S]GTPγS Binding Assay)
| Receptor | Ligand | Cell Type | EC50 (nM) | Reference |
| EBI2 | 7α,25-OHC | CHO | 0.14 | [7] |
| EBI2 | 7α,25-OHC | CHO | 0.15 | [8] |
| CXCR4 | CXCL12 | - | Not Found | - |
| CCR7 | CCL19 | - | Not Found | - |
| CCR7 | CCL21 | - | Not Found | - |
Table 2: β-Arrestin Recruitment Assay
| Receptor | Ligand | Cell Type | EC50 (nM) | Reference |
| EBI2 | 7α,25-OHC | CHO | 200 | [8][9] |
| CXCR4 | CXCL12 | CHO | 39.98 | - |
| CCR7 | CCL19 | - | Not Found | - |
| CCR7 | CCL21 | - | Not Found | - |
Table 3: Chemotaxis (Cell Migration) Assay
| Receptor | Ligand | Cell Type | EC50 (nM) | Reference |
| EBI2 | 7α,25-OHC | - | Not Found | - |
| CXCR4 | CXCL12 | - | Not Found | - |
| CCR7 | CCL19 | B300-19 | 324 | [10] |
| CCR7 | CCL21 | B300-19 | 247 | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
[³⁵S]GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.[11][12][13][14]
Materials:
-
Cells expressing the receptor of interest
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT)
-
GDP
-
[³⁵S]GTPγS
-
Ligand of interest
-
96-well filter plates (e.g., GF/C)
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare crude membrane fractions from cells overexpressing the GPCR of interest.
-
Reaction Setup: In a 96-well plate, add the assay buffer, a specific concentration of GDP, the cell membranes (typically 5-20 µg of protein per well), and the agonist at various concentrations. For determination of non-specific binding, a separate set of wells should contain a high concentration of unlabeled GTPγS.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow for ligand binding.
-
Initiate Reaction: Add [³⁵S]GTPγS to all wells to a final concentration of approximately 0.1 nM.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle shaking.
-
Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a GF/C filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound [³⁵S]GTPγS.
-
Quantification: Dry the filter plate and add scintillant. Measure the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis: Plot the specific binding (total binding minus non-specific binding) against the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and G protein-independent signaling. The PathHunter® assay (DiscoverX) is a common platform for this measurement.[15][16][17]
Materials:
-
PathHunter® cell line expressing the GPCR of interest fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.
-
Cell culture medium
-
Ligand of interest
-
PathHunter® Detection Reagents
Procedure:
-
Cell Plating: Seed the PathHunter® cells in a 96-well or 384-well white, clear-bottom plate and culture overnight.
-
Ligand Addition: Prepare serial dilutions of the ligand of interest in assay buffer. Add the diluted ligand to the cells and incubate for 60-90 minutes at 37°C.
-
Detection: Add the PathHunter® detection reagents according to the manufacturer's instructions. This typically involves a lytic reagent containing the substrate for the complemented enzyme.
-
Signal Measurement: Incubate the plate at room temperature for 60 minutes to allow for signal development. Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Chemotaxis Assay
This assay measures the directional migration of cells towards a chemoattractant. A common method is the Boyden chamber assay.[3][18][19]
Materials:
-
Cells expressing the receptor of interest
-
Chemotaxis chamber (e.g., Transwell® plate with a porous membrane)
-
Serum-free cell culture medium
-
Chemoattractant (ligand of interest)
-
Cell staining dye (e.g., Calcein AM)
Procedure:
-
Cell Preparation: Culture the cells to be assayed. Prior to the assay, starve the cells in serum-free medium for 2-4 hours.
-
Assay Setup: Add serum-free medium containing the chemoattractant at various concentrations to the lower wells of the chemotaxis chamber.
-
Cell Seeding: Resuspend the starved cells in serum-free medium and add them to the upper chamber (the insert with the porous membrane).
-
Incubation: Incubate the chamber at 37°C in a CO₂ incubator for a period that allows for cell migration (typically 1-4 hours).
-
Quantification of Migrated Cells:
-
Remove the upper chamber and wipe off the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the bottom of the membrane.
-
Elute the stain and measure the absorbance or fluorescence, or count the migrated cells in the lower chamber after staining with a fluorescent dye like Calcein AM.
-
-
Data Analysis: Plot the number of migrated cells (or the fluorescence/absorbance signal) against the chemoattractant concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Conclusion
EBI2, CXCR4, and CCR7, while all being Gαi-coupled receptors involved in immune cell trafficking, exhibit nuanced differences in their signaling properties. EBI2 is uniquely activated by oxysterols and shows a preference for G protein-mediated signaling over β-arrestin recruitment. CXCR4 is a canonical chemokine receptor with a single chemokine ligand, CXCL12, that activates both G protein and β-arrestin pathways to control a wide range of cellular processes. CCR7 stands out for its dual-ligand system, where CCL19 and CCL21 can induce biased signaling, allowing for finer control over immune cell migration and receptor regulation. Understanding these distinctions is critical for the development of targeted therapeutics for a variety of diseases, including autoimmune disorders and cancer. The experimental protocols provided herein offer a standardized framework for further comparative studies in this important class of receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Regulation of CXCR4-mediated chemotaxis and chemoinvasion of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dendritic cell chemotaxis in 3D under defined chemokine gradients reveals differential response to ligands CCL21 and CCL19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of CCL21/CCR7 Chemokine Axis in Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solution structure of CCL21 and identification of a putative CCR7 binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biased agonism and allosteric modulation of G protein‐coupled receptor 183 – a 7TM receptor also known as Epstein–Barr virus‐induced gene 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cloning and pharmacological characterization of CCR7, CCL21 and CCL19 from Macaca fascicularis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. revvity.com [revvity.com]
- 15. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 17. m.youtube.com [m.youtube.com]
- 18. CCL19 and CXCL12 trigger in vitro chemotaxis of human mantle cell lymphoma B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. CXCL12/CXCR4 Axis Promotes the Chemotaxis and Phagocytosis of B Cells through the PI3K-AKT Signaling Pathway in an Early Vertebrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating EBI2 Knockout Mouse Models: A Comparative Guide for Researchers
For researchers and professionals in drug development, the robust validation of animal models is a cornerstone of preclinical research. This guide provides a comprehensive comparison of the Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2) knockout mouse model with alternative systems, supported by experimental data and detailed protocols. EBI2, also known as GPR183, plays a crucial role in immune cell migration, particularly that of B cells, making its knockout model a valuable tool for studying immune responses and developing novel therapeutics.
EBI2 directs the migration of immune cells in response to its endogenous ligands, primarily the oxysterol 7α,25-dihydroxycholesterol (7α,25-OHC). This guidance is critical for the proper positioning of B cells within secondary lymphoid organs, a key process for effective antibody responses.[1][2] Disruption of the EBI2 signaling axis, therefore, has significant consequences for adaptive immunity.
Phenotypic Comparison of Immune Cell Migration Models
The EBI2 knockout mouse presents a distinct phenotype characterized by altered B cell localization and a dampened humoral immune response. To fully appreciate its utility, it is essential to compare it with other models exhibiting defects in B cell migration, such as CXCR5 and CCR7 knockout mice.
| Feature | EBI2 Knockout Mouse | CXCR5 Knockout Mouse | CCR7 Knockout Mouse | CH25H Knockout Mouse |
| Primary Defect | Impaired migration to outer follicular and interfollicular regions.[3][4] | Failure of B cells to enter lymphoid follicles. | Impaired migration of activated B cells to the T-B border.[4] | Deficient production of the EBI2 ligand, 7α,25-OHC.[5][6] |
| B Cell Localization in Spleen | B cells are centrally located within follicles and fail to migrate to the outer edges upon activation.[3] | B cells are excluded from B cell follicles and accumulate in the T cell zones. | Activated B cells fail to move to the boundary between B cell follicles and the T cell zone.[4] | Similar to EBI2 knockout, activated B cells fail to position in the outer follicle.[5][6] |
| Germinal Center (GC) Formation | Reduced GC formation and impaired GC-dependent antibody responses.[7] | Absent or severely disorganized germinal centers. | Disrupted germinal center architecture and impaired T-dependent antibody responses. | Reduced plasma cell response, similar to EBI2 knockout mice.[5] |
| T-Dependent Antibody Response | Significantly reduced.[4] | Severely impaired. | Impaired. | Reduced.[5] |
| Key Signaling Pathway | EBI2/7α,25-OHC/Gαi | CXCR5/CXCL13 | CCR7/CCL19/CCL21 | Indirectly affects EBI2 signaling. |
EBI2 Signaling Pathway and Experimental Workflow
To understand the molecular basis of the EBI2 knockout phenotype and the experimental steps involved in its validation, the following diagrams illustrate the EBI2 signaling pathway and a typical validation workflow.
Experimental Protocols for Validation
Accurate validation of the EBI2 knockout mouse model relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key validation experiments.
Flow Cytometry for B Cell Populations in Spleen
This protocol is for the analysis of B cell subsets in the spleen of wild-type and EBI2 knockout mice.
Materials:
-
Spleens from wild-type and EBI2 knockout mice
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
ACK lysis buffer (for red blood cell lysis)
-
Phosphate Buffered Saline (PBS)
-
FACS buffer (PBS + 2% FBS + 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies against mouse B220, CD19, IgM, IgD, CD21, and CD23.
-
Flow cytometer
Procedure:
-
Harvest spleens from euthanized mice and prepare single-cell suspensions by mechanical dissociation through a 70 µm cell strainer.
-
Lyse red blood cells using ACK lysis buffer for 5 minutes at room temperature, then wash cells with RPMI-1640 medium.
-
Resuspend cells in FACS buffer and count them.
-
Aliquot 1 x 10^6 cells per tube for staining.
-
Incubate cells with an Fc block (e.g., anti-CD16/32) for 10 minutes on ice to prevent non-specific antibody binding.
-
Add the antibody cocktail (B220, CD19, IgM, IgD, CD21, CD23) and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 500 µL of FACS buffer and acquire data on a flow cytometer.
-
Analyze the data to quantify different B cell populations (e.g., Follicular B cells: B220+IgM+CD21-CD23+; Marginal Zone B cells: B220+IgM+CD21+CD23-).[7]
Immunohistochemistry for B Cell Localization in Spleen
This protocol is for visualizing the localization of B cells within the spleen.
Materials:
-
Spleens from wild-type and EBI2 knockout mice
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Acetone (B3395972) (pre-chilled to -20°C)
-
PBS
-
Blocking buffer (e.g., PBS with 5% goat serum and 1% BSA)
-
Primary antibodies (e.g., anti-B220 for B cells, anti-MAdCAM-1 for marginal sinus)
-
Secondary antibodies (fluorochrome-conjugated)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Embed fresh spleens in OCT compound and freeze rapidly in isopentane (B150273) cooled with liquid nitrogen.
-
Cut 5-7 µm thick sections using a cryostat and mount them on charged glass slides.
-
Fix the sections with pre-chilled acetone for 10 minutes at -20°C.
-
Wash the slides three times with PBS.
-
Block non-specific binding by incubating the sections with blocking buffer for 1 hour at room temperature.
-
Incubate the sections with primary antibodies diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
Wash the slides three times with PBS.
-
Incubate the sections with fluorochrome-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the slides three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash the slides with PBS and mount with mounting medium.
-
Visualize and capture images using a fluorescence microscope.
Quantitative PCR (qPCR) for EBI2 Expression
This protocol is for quantifying the expression of EBI2 mRNA in isolated B cells.
Materials:
-
Isolated B cells from wild-type and EBI2 knockout mice
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
-
Primers for mouse Ebi2 (Gpr183) and a reference gene (e.g., Gapdh or Actb)
-
qPCR instrument
Procedure:
-
Isolate B cells from spleen using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Extract total RNA from the isolated B cells using an RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction by mixing cDNA, qPCR master mix, and primers for Ebi2 and the reference gene in separate wells of a qPCR plate.
-
Run the qPCR reaction on a qPCR instrument using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative expression of Ebi2 in knockout mice compared to wild-type controls, normalized to the reference gene.[7]
In Vitro B Cell Migration Assay (Transwell Assay)
This protocol assesses the migratory capacity of B cells in response to the EBI2 ligand.
Materials:
-
Isolated B cells from wild-type and EBI2 knockout mice
-
Chemotaxis medium (e.g., RPMI-1640 with 0.5% BSA)
-
7α,25-dihydroxycholesterol (7α,25-OHC)
-
Transwell inserts with 5 µm pores
-
24-well plate
-
Flow cytometer or cell counter
Procedure:
-
Isolate B cells from the spleens of wild-type and EBI2 knockout mice.
-
Resuspend the cells in chemotaxis medium at a concentration of 1 x 10^7 cells/mL.
-
Add 600 µL of chemotaxis medium with or without varying concentrations of 7α,25-OHC to the lower chambers of a 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the B cell suspension (1 x 10^6 cells) to the upper chamber of each insert.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3 hours.
-
Remove the inserts and collect the cells that have migrated to the lower chamber.
-
Count the migrated cells using a flow cytometer or a cell counter.
-
Calculate the percentage of migrated cells for each condition.[8]
References
- 1. From Bone to Flow: Comprehensive Flow Cytometry Protocol for Profiling B Cell Populations in Mouse Bone Marrow [protocols.io]
- 2. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 3. EBI2 operates independently of but in cooperation with CXCR5 and CCR7 to direct B cell migration and organization in follicles and the germinal center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EBI2 guides serial movements of activated B cells and ligand activity is detectable in lymphoid and non-lymphoid tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxysterols direct immune cell migration via EBI2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EBI2 overexpression in mice leads to B1 B-cell expansion and chronic lymphocytic leukemia–like B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to EBI2 (GPR183) Antibodies: A Cross-Vendor Comparison
For researchers in immunology, neuroscience, and drug development, the Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2), also known as GPR183, is a crucial target for investigation. This receptor plays a significant role in immune cell migration and has been implicated in various autoimmune diseases and cancers. The selection of a specific and reliable antibody is paramount for generating accurate and reproducible experimental data. This guide provides a comparative overview of commercially available EBI2 antibodies, detailing their performance characteristics and providing standardized protocols for their validation and use.
Performance Comparison of EBI2 Antibodies
The following table summarizes key information for EBI2 antibodies from several leading vendors. This data has been compiled from publicly available datasheets and validation information. It is important to note that performance can vary between lots, and independent validation in the researcher's specific application is always recommended.
| Vendor | Catalog Number(s) | Host Species | Clonality | Validated Applications | Species Reactivity (Reported) | Notes |
| R&D Systems | MAB102721 | Mouse | Monoclonal | Flow Cytometry, CyTOF-ready | Human | Validation data includes flow cytometry on transfected human cell lines.[1] |
| Novus Biologicals | NBP2-27352, FAB10272P | Rabbit, Mouse | Polyclonal, Monoclonal | Western Blot (WB), Immunohistochemistry (IHC), Flow Cytometry | Human, Monkey, Primate, Mouse, Rat | Offers both polyclonal and monoclonal options with various conjugates. Some products are noted to detect human EBI2 in direct ELISAs.[2][3] |
| BioLegend | 368912 | Mouse | Monoclonal | Flow Cytometry | Human | Provided with validation data for flow cytometry on human cells.[4] |
| Thermo Fisher | H00001880-B01P | Mouse | Polyclonal | Western Blot | Human | Validation shown with Western Blot on transfected 293T cell lysates.[5] |
| Proteintech | 12377-1-AP | Rabbit | Polyclonal | Western Blot, IHC, Immunoprecipitation (IP) | Human, Mouse | Provides Western Blot data on various cell lines (Raji, Jurkat, HeLa) and mouse tissue.[6] |
| Santa Cruz Biotech | sc-514342 | Mouse | Monoclonal | WB, IP, IF, ELISA | Human | Specific to an epitope at the N-terminus of human EBI2.[7] |
| Abcam | ab323619, ab323862 | Rabbit | Monoclonal | Flow Cytometry, IHC-P | Human | Abcam emphasizes knockout validation for many of their antibodies to ensure specificity.[8][9][10] |
Experimental Protocols
Accurate and reproducible results are contingent on robust experimental protocols. Below are detailed methodologies for key applications in EBI2 antibody validation and use.
I. Western Blotting for EBI2 Detection
This protocol is a general guideline and may require optimization for specific antibodies and sample types.
-
Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer (or a suitable alternative) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on a 10% or 12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane. The transfer can be performed using a wet or semi-dry system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary EBI2 antibody at the vendor-recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate and visualize the signal using a chemiluminescence imaging system.
-
II. Immunohistochemistry (IHC) for EBI2 Localization in Paraffin-Embedded Tissues
This protocol provides a framework for staining formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) two times for 5 minutes each.
-
Rehydrate the sections by sequential 5-minute incubations in 100%, 95%, and 70% ethanol, followed by distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a pre-heated antigen retrieval solution (e.g., 10 mM sodium citrate, pH 6.0) and incubating in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Wash sections with PBS.
-
Quench endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10 minutes.
-
Wash with PBS.
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour.
-
Incubate with the primary EBI2 antibody at the optimized dilution overnight at 4°C in a humidified chamber.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes.
-
Wash with PBS.
-
Incubate with an avidin-biotin-HRP complex (ABC reagent) for 30 minutes.
-
Wash with PBS.
-
-
Visualization and Counterstaining:
-
Develop the signal with a DAB substrate kit until the desired stain intensity is reached.
-
Rinse with distilled water.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
III. Flow Cytometry for EBI2 Expression Analysis
This protocol is for staining cell surface EBI2.
-
Cell Preparation:
-
Prepare a single-cell suspension from blood, lymphoid tissues, or cultured cells.
-
Wash cells with ice-cold FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium azide).
-
Adjust cell concentration to 1 x 10^6 cells/100 µL.
-
-
Staining:
-
Block Fc receptors by incubating cells with an Fc block reagent for 10-15 minutes on ice.
-
Add the primary EBI2 antibody (or a directly conjugated antibody) at the predetermined optimal concentration.
-
Incubate for 30-60 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
If using an unconjugated primary antibody, resuspend the cells in FACS buffer and add a fluorescently labeled secondary antibody. Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Data Acquisition:
-
Resuspend the cells in 300-500 µL of FACS buffer.
-
Acquire data on a flow cytometer. Be sure to include appropriate controls, such as unstained cells, isotype controls, and fluorescence-minus-one (FMO) controls for multicolor panels.
-
Visualizing EBI2 Signaling and Validation
To better understand the biological context of EBI2 and the workflow for antibody validation, the following diagrams are provided.
Caption: The EBI2 signaling cascade is initiated by its ligand, leading to cell migration.
References
- 1. Oxysterol-EBI2 signaling in immune regulation and viral infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxysterols direct immune cell migration through EBI2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. B cell localization: regulation by EBI2 and its oxysterol ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7 α,25-Dihydroxycholesterol Suppresses Hepatocellular Steatosis through GPR183/EBI2 in Mouse and Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxysterol-EBI2 signaling in immune regulation and viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EBI2 guides serial movements of activated B cells and ligand activity is detectable in lymphoid and non-lymphoid tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to EBI2 Orthologs for Immunological and Drug Discovery Research
An objective analysis of the functional conservation and divergence of the oxysterol receptor EBI2 across key species, supported by experimental data and detailed protocols.
Introduction
EBI2 (Epstein-Barr virus-induced G protein-coupled receptor 2), also known as GPR183, is a critical regulator of immune cell migration and positioning. Its activation by oxysterols, primarily 7α,25-dihydroxycholesterol (7α,25-OHC), fine-tunes the adaptive immune response, making it an attractive target for therapeutic intervention in autoimmune diseases, inflammatory disorders, and cancer. Understanding the functional similarities and differences of EBI2 orthologs across various species is paramount for preclinical drug development and for translating findings from animal models to human therapies. This guide provides a comprehensive functional comparison of EBI2 orthologs in human, mouse, rat, zebrafish, and chicken, presenting key quantitative data, detailed experimental methodologies, and an exploration of their signaling pathways and structural conservation.
Quantitative Comparison of EBI2 Orthologs
The functional response of EBI2 to its primary endogenous ligand, 7α,25-OHC, is a key measure of its activity. While comprehensive comparative studies are limited, the available data, primarily from studies on human and mouse orthologs, indicate a high degree of functional conservation.
| Species | Ligand | Assay Type | Parameter | Value | Reference(s) |
| Human | 7α,25-OHC | Radioligand Binding | Kd | ~25 nM | [1] |
| 7α,25-OHC | Radioligand Binding | Kd | ~450 pM | [2] | |
| 7α,25-OHC | GTPγS Binding | EC50 | ~140 pM | [2] | |
| 7α,25-OHC | G protein activation | EC50 | ~60 nM | [3] | |
| Mouse | 7α,25-OHC | Cell Migration | EBI2-dependent | Functionally conserved with human | [2][4] |
| Rat | - | Sequence Homology | - | High | [5] |
| Zebrafish | - | Genetic Studies | - | Implicated in hematopoiesis | [6] |
| Chicken | - | Gene Identification | - | Ortholog identified | [5] |
Note: The variability in reported Kd and EC50 values for human EBI2 can be attributed to different experimental setups, cell systems, and assay conditions. The functional conservation in mice is inferred from the observation that 7α,25-OHC induces migration of both human and mouse immune cells in an EBI2-dependent manner.[2][4]
Signaling Pathways of EBI2 Orthologs
EBI2 primarily signals through the Gαi subunit of heterotrimeric G proteins. Upon ligand binding, the activated Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can activate other downstream effectors, including phospholipase C (PLC), which ultimately leads to an increase in intracellular calcium and the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2. These signaling cascades converge to regulate cytoskeletal rearrangements and promote cell migration. Additionally, EBI2 can also signal through a G protein-independent pathway involving β-arrestin recruitment.[4][7] The high degree of sequence conservation in the intracellular loops and C-terminus of EBI2 orthologs suggests that these fundamental signaling mechanisms are likely conserved across vertebrates.
Structural and Functional Domain Conservation
To assess the structural basis for functional conservation, the protein sequences of EBI2 orthologs from human, mouse, rat, and zebrafish were aligned. The alignment reveals a high degree of sequence identity, particularly within the seven transmembrane (TM) domains that form the ligand-binding pocket and the intracellular loops responsible for G protein coupling.
Key residues identified as crucial for 7α,25-OHC binding in human EBI2 are highly conserved across these species, suggesting a similar ligand-binding mode. Likewise, the "DRY" motif in the second intracellular loop, a hallmark of class A GPCRs involved in G protein activation, is also conserved. This structural conservation strongly supports the notion of a conserved functional mechanism for EBI2 orthologs in vertebrates.
Experimental Protocols
To facilitate reproducible research, detailed protocols for key functional assays are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) of a ligand for its receptor.
Workflow:
References
- 1. Oxysterols direct immune cell migration through EBI2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPCRdb [gpcrdb.org]
- 4. Oxysterol-EBI2 signaling in immune regulation and viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR183 G protein-coupled receptor 183 EBI2 | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. GPR183 G protein-coupled receptor 183 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Validating the Specificity of Ebio2 for KCNQ2 Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ebio2, a potent activator of the voltage-gated potassium channel KCNQ2, with other known modulators. The information presented is supported by experimental data from peer-reviewed studies, offering an objective analysis of its specificity and mechanism of action. This document is intended to assist researchers and drug development professionals in evaluating this compound as a pharmacological tool for studying KCNQ2 channels and as a potential therapeutic agent.
Introduction to KCNQ2 and its Modulators
The KCNQ2 gene encodes the Kv7.2 potassium channel subunit, which plays a crucial role in regulating neuronal excitability.[1] These channels are primary contributors to the M-current, a slowly activating and non-inactivating potassium current that helps to stabilize the membrane potential of neurons.[1][2] Dysfunctional KCNQ2 channels are associated with neurological disorders, including epilepsy and developmental encephalopathies, making them a significant target for drug development.[1][2][3]
A variety of small molecules have been identified that modulate KCNQ2 channel activity. These can be broadly categorized as activators (openers) and inhibitors (blockers). This compound has emerged as a potent activator of KCNQ2 channels.[4][5][6] This guide will compare this compound with other well-characterized KCNQ2 modulators, focusing on their specificity, potency, and mechanism of action.
Comparative Analysis of KCNQ2 Modulators
The following tables summarize the quantitative data for this compound and other key KCNQ2 channel modulators.
Table 1: KCNQ2 Channel Activators
| Compound | Type | Potency (EC50) | Specificity | Mechanism of Action |
| This compound | Activator | ~10 nM (on KCNQ2 outward current at +50 mV)[5] | Potent activator of KCNQ2.[4][5][6] Shares scaffold with the selective inhibitor Ebio3.[4][5][6] | Directly activates the KCNQ2 channel.[4][5][6] |
| Retigabine (B32265) (Ezogabine) | Activator | 1.6 µM (on KCNQ2/3)[3] | Activates KCNQ2-5 channels.[7][8][9] | Binds to a conserved tryptophan residue in the S5 segment, causing a hyperpolarizing shift in the voltage-dependence of activation.[9][10] |
| Flupirtine | Activator | Not specified in the provided context. | Activates KCNQ2 channels.[11] | Believed to enhance KCNQ2 channel activity.[11] |
| ICA-069673 | Activator | Not specified in the provided context. | Exhibits strong subtype specificity for KCNQ2 over KCNQ3.[9] | Interacts with the voltage-sensing domain (S1-S4) of KCNQ2, specifically residues F168 and A181 in the S3 segment.[9] |
| ML213 | Activator | 230 nM (on KCNQ2)[3] | Potent and selective activator of KCNQ2 and KCNQ4 over KCNQ1, KCNQ3, and KCNQ5.[3] | Shifts the voltage-dependence of KCNQ2 opening.[3] |
| Ebio1 | Activator | Not specified in the provided context. | Potent and subtype-selective activator for KCNQ2.[12] | Induces a "twist-to-open" movement in the S6 helices, creating an extended channel gate.[12] |
Table 2: KCNQ2 Channel Inhibitors
| Compound | Type | Potency (IC50) | Specificity | Mechanism of Action |
| Ebio3 | Inhibitor | ~10 nM (on KCNQ2 outward current at +50 mV)[5] | Potent and selective inhibitor of KCNQ2.[4][5][6] | Attaches to the outside of the inner gate, employing a non-blocking mechanism that squeezes the S6 pore helix to inactivate the channel.[4][5][6] |
| XE991 | Inhibitor | ~0.7 µM (HN38 is 7-fold more potent)[8] | Classical KCNQ channel inhibitor. | Does not affect the kinetics of channel activation and deactivation.[8] |
| HN38 | Inhibitor | 0.10 ± 0.05 µmol/L | Potent KCNQ2 inhibitor, 7-fold more potent than XE991.[8] | Accelerates deactivation at hyperpolarizing voltages without affecting activation.[8] |
Experimental Protocols
The characterization of this compound and other KCNQ2 modulators relies heavily on electrophysiological techniques. A detailed methodology for a key experiment is provided below.
Whole-Cell Patch-Clamp Recording
Objective: To measure the effect of a compound on the ionic currents flowing through KCNQ2 channels expressed in a heterologous system.
Cell Line: Chinese Hamster Ovary (CHO) cells stably or transiently expressing human KCNQ2 channels.[2][8]
Protocol:
-
Cell Preparation: CHO cells expressing KCNQ2 are cultured on glass coverslips.
-
Electrophysiological Setup: A coverslip is transferred to a recording chamber on the stage of an inverted microscope. The chamber is perfused with an extracellular solution.
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Giga-seal Formation: The micropipette is brought into contact with a cell membrane, and gentle suction is applied to form a high-resistance seal (gigaseal).
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage-Clamp: The membrane potential is held at a specific voltage (e.g., -80 mV).[5][13]
-
Current Elicitation: A series of voltage steps (e.g., from -90 mV to +60 mV in 10-mV increments) are applied to elicit KCNQ2 currents.[5][13]
-
Compound Application: The test compound (e.g., this compound) is applied to the cell via the perfusion system.
-
Data Acquisition: The resulting currents are recorded before and after the application of the compound.
-
Data Analysis: The current amplitudes and voltage-dependence of activation are analyzed to determine the effect of the compound. Concentration-response curves are generated to calculate EC50 or IC50 values.[5][13]
Visualizing KCNQ2 Channel Modulation
Diagrams illustrating the signaling pathway and experimental workflow provide a clearer understanding of the complex processes involved.
Caption: KCNQ2 channel signaling pathway.
References
- 1. epilepsygenetics.blog [epilepsygenetics.blog]
- 2. High-throughput evaluation of epilepsy-associated KCNQ2 variants reveals functional and pharmacological heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule activator of KCNQ2 and KCNQ4 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Small molecule inhibits KCNQ channels with a non-blocking mechanism | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Small molecule inhibits KCNQ channels with a non-blocking mechanism [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular basis for ligand activation of the human KCNQ2 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a retigabine derivative that inhibits KCNQ2 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 10. Frontiers | KCNQs: Ligand- and Voltage-Gated Potassium Channels [frontiersin.org]
- 11. scbt.com [scbt.com]
- 12. A small-molecule activation mechanism that directly opens the KCNQ2 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Ebio2 and Other KCNQ Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Ebio2 with other prominent KCNQ potassium channel activators, namely Retigabine, Flupirtine, and ICA-069673. The data presented is compiled from various electrophysiological studies and aims to offer an objective overview for researchers in the field of neuroscience and drug development.
Quantitative Comparison of KCNQ Activator Efficacy
The following table summarizes the key efficacy parameters of this compound and other KCNQ activators based on available experimental data. The primary measures of efficacy include the half-maximal effective concentration (EC50) and the negative shift in the half-maximal activation voltage (ΔV1/2). A lower EC50 value indicates higher potency, while a larger negative ΔV1/2 signifies a greater effect on channel opening at more hyperpolarized membrane potentials.
| Compound | Target Channel(s) | EC50 | ΔV1/2 (Concentration) | Reference |
| This compound | KCNQ2 | 1.9 nM (current amplitude) 4.5 nM (activation curve) | -32.7 ± 1.2 mV (10 nM) | [1] |
| Retigabine | KCNQ2/3 | 1.6 ± 0.3 µM | -33.1 ± 2.6 mV (10 µM) | [2] |
| KCNQ2 | 2.5 ± 0.6 µM | -24.2 mV (10 µM) | [3] | |
| KCNQ3 | 0.6 ± 0.3 µM | -42.8 mV (10 µM) | [3] | |
| KCNQ4 | 5.2 ± 0.9 µM | -13.6 mV (10 µM) | [3] | |
| Flupirtine | KCNQ2-5 | Not explicitly stated in reviewed sources | Approx. -14 mV (3 µM) on IK(M) | [4] |
| ICA-069673 | KCNQ2/3 | 0.52 µM (on IM) | -25.5 ± 4.1 mV (10 µM) | [5] |
Note: The experimental conditions, such as the expression system (e.g., CHO cells, oocytes) and specific voltage protocols, can vary between studies, which may influence the reported values.
Signaling Pathways and Mechanisms of Action
KCNQ channels are voltage-gated potassium channels that play a crucial role in regulating neuronal excitability. Their activation leads to an efflux of potassium ions, which hyperpolarizes the cell membrane and reduces the likelihood of action potential firing. The activators discussed in this guide enhance the open probability of KCNQ channels through distinct mechanisms.
KCNQ channel activation is a complex process involving the movement of the voltage-sensing domain (VSD) in response to changes in membrane potential, which is allosterically coupled to the opening of the pore domain (PD). Phosphatidylinositol 4,5-bisphosphate (PIP2) is a critical lipid cofactor required for this coupling.[6][7] KCNQ activators can modulate this process by targeting different parts of the channel. Some activators, like Retigabine, are known to bind to the pore domain, while others may interact with the voltage sensor.[8]
The above diagram illustrates a simplified model of KCNQ channel activation. Membrane depolarization triggers a conformational change in the VSD. This movement, facilitated by the presence of PIP2, is coupled to the opening of the pore domain, allowing potassium ions to flow out of the cell. KCNQ activators are thought to enhance this process by binding to the channel, often at the pore domain, and stabilizing the open conformation, thereby increasing the probability of channel opening even at more negative membrane potentials.
Experimental Protocols
The efficacy of KCNQ activators is primarily determined using the whole-cell patch-clamp electrophysiology technique. This method allows for the recording of ionic currents across the entire cell membrane of a single cell expressing the KCNQ channel of interest.
General Whole-Cell Patch-Clamp Protocol for KCNQ Channel Recording
The following is a generalized protocol synthesized from multiple sources. Specific parameters may vary depending on the cell type and the specific KCNQ channel being studied.
1. Cell Culture and Transfection:
-
Mammalian cell lines such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are commonly used.
-
Cells are cultured in appropriate media and under standard conditions (37°C, 5% CO2).
-
The cells are then transfected with plasmids containing the cDNA for the specific KCNQ channel subunits to be studied (e.g., KCNQ2, or KCNQ2 and KCNQ3 for heteromeric channels).
2. Electrophysiological Recording:
-
Solutions:
-
External (bath) solution (in mM): Typically contains NaCl (e.g., 140), KCl (e.g., 2.5), CaCl2 (e.g., 2), MgCl2 (e.g., 1), and HEPES (e.g., 10), with pH adjusted to 7.4.
-
Internal (pipette) solution (in mM): Typically contains potassium gluconate or KCl (e.g., 140), MgCl2 (e.g., 1), EGTA (e.g., 10), HEPES (e.g., 10), and ATP (e.g., 2-4), with pH adjusted to 7.2.
-
-
Recording Setup: Recordings are performed using a patch-clamp amplifier and data acquisition system.
-
Procedure:
-
A glass micropipette with a resistance of 2-5 MΩ is filled with the internal solution and brought into contact with a transfected cell.
-
A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane through gentle suction.
-
The membrane patch is then ruptured by applying a brief pulse of suction to establish the whole-cell configuration, allowing electrical access to the cell's interior.
-
The cell is voltage-clamped at a holding potential of approximately -80 mV.
-
To elicit KCNQ currents, the membrane potential is stepped to a series of depolarizing potentials (e.g., from -100 mV to +60 mV in 10 mV increments).
-
The KCNQ activator is applied to the cell via a perfusion system, and the changes in current amplitude and voltage-dependence of activation are recorded.
-
3. Data Analysis:
-
The current amplitude at a specific voltage (e.g., +50 mV) is measured before and after drug application.
-
The voltage-dependence of channel activation is determined by plotting the normalized tail current amplitude against the preceding voltage step and fitting the data with a Boltzmann function to obtain the V1/2 value.
-
The EC50 is determined by plotting the drug-induced change in current amplitude or ΔV1/2 against the drug concentration and fitting the data with a Hill equation.
Conclusion
This compound emerges as a highly potent and selective KCNQ2 activator, exhibiting an EC50 in the low nanomolar range, which is significantly more potent than Retigabine, Flupirtine, and ICA-069673.[1] While all the compared activators demonstrate the ability to shift the voltage-dependence of activation to more hyperpolarized potentials, the magnitude of this shift can vary. The choice of an appropriate KCNQ activator for research or therapeutic development will depend on the desired potency, selectivity profile, and specific application. The experimental protocols outlined provide a foundational understanding of the methods used to generate the comparative data presented in this guide.
References
- 1. This compound | KCNQ2 activator | Probechem Biochemicals [probechem.com]
- 2. Retigabine, a novel anti-convulsant, enhances activation of KCNQ2/Q3 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of Expressed KCNQ Potassium Currents and Native Neuronal M-Type Potassium Currents by the Anti-Convulsant Drug Retigabine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence for Inhibitory Effects of Flupirtine, a Centrally Acting Analgesic, on Delayed Rectifier K+ Currents in Motor Neuron-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | KCNQs: Ligand- and Voltage-Gated Potassium Channels [frontiersin.org]
- 7. KCNQs: Ligand- and Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional and behavioral signatures of Kv7 activator drug subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Ebio2 vs. Ebio3: A Comparative Guide to KCNQ2 Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two structurally related small molecules, Ebio2 and its analog Ebio3, which exhibit opposing modulatory effects on the voltage-gated potassium channel KCNQ2 (Kv7.2). While both compounds share the same chemical scaffold, this compound acts as a potent activator, whereas Ebio3 functions as a potent and selective inhibitor.[1][2][3] This comparative analysis is supported by experimental data to inform research and drug development efforts targeting KCNQ2, a critical regulator of neuronal excitability.
Quantitative Performance Analysis
The following tables summarize the key quantitative parameters of this compound and Ebio3 in modulating KCNQ2 channels, derived from electrophysiological studies.
Table 1: Potency of this compound and Ebio3 on KCNQ2 Channels
| Compound | Modulatory Effect | Parameter | Value (nM) |
| This compound | Activator | EC50 | 1.9[4] |
| Ebio3 | Inhibitor | IC50 | 1.2[5] |
Table 2: Electrophysiological Effects of this compound on KCNQ2 Channels
| Parameter | Condition | Value |
| Current Enhancement (at +50 mV) | 10 nM this compound | 7.4 ± 0.3 fold[4] |
| V1/2 Hyperpolarizing Shift | 10 nM this compound | -32.7 ± 1.2 mV[4] |
| Original V1/2 | Control | -15.2 ± 1.6 mV[4] |
| Shifted V1/2 | 10 nM this compound | -47.8 ± 1.6 mV[4] |
| EC50 for Activation Curve Shift | 4.5 nM[4] |
Table 3: Selectivity of this compound and Ebio3
| Compound | Selectivity Profile |
| This compound | >100-fold subtype selectivity for KCNQ2 over all other KCNQ channels[4] |
| Ebio3 | No effect on KCNQ1; weakly inhibits KCNQ3, KCNQ4, and KCNQ5 (IC50 = 15-196 nM); negligible effects on hERG, Kv4.2, TREK1, TREK2, TASK3, NaV1.1, CaV3.2, and Hv1 channels[5] |
Mechanism of Action
This compound and Ebio3, despite their structural similarity, employ distinct mechanisms to modulate the KCNQ2 channel. The differing effects are attributed to variations in their tail groups.[2]
This compound (Activator): this compound potentiates KCNQ2 currents by significantly shifting the voltage-dependence of activation to more hyperpolarized potentials, thereby increasing the channel's open probability at physiological membrane potentials.[4] This leads to enhanced potassium efflux and neuronal hyperpolarization.
Ebio3 (Inhibitor): Ebio3 acts as a non-blocking inhibitor. Cryogenic electron microscopy, patch-clamp recordings, and molecular dynamics simulations have revealed that Ebio3 binds to the outside of the inner gate of the KCNQ2 channel.[1][3] This binding event directly squeezes the S6 pore helix, leading to the inactivation of the channel.[1][3] This unique inhibitory mechanism presents a novel avenue for developing selective, non-blocking inhibitors of voltage-gated ion channels.[1]
Experimental Protocols
The data presented in this guide were primarily obtained using whole-cell patch-clamp electrophysiology. The following is a generalized protocol based on the methodologies described in the cited literature.
Whole-Cell Patch-Clamp Electrophysiology:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently expressing the human KCNQ2 channel.
-
Recording Configuration: Whole-cell patch-clamp configuration.
-
Voltage Protocol (for activation):
-
Data Analysis:
-
Current amplitudes are measured at a specific voltage (e.g., +50 mV) to determine the extent of activation or inhibition.
-
Concentration-response curves are generated by applying various concentrations of the compounds to determine EC50 or IC50 values.
-
The voltage of half-maximal activation (V1/2) is determined by fitting the normalized tail current amplitudes to a Boltzmann function.
-
Visualizing the Modulation of KCNQ2
The following diagrams illustrate the opposing effects of this compound and Ebio3 on KCNQ2 channel function and the experimental workflow used to characterize these compounds.
Caption: Opposing signaling pathways of this compound and Ebio3 on KCNQ2 channels.
Caption: Experimental workflow for characterizing KCNQ2 modulators.
Therapeutic Potential
The opposing actions of this compound and Ebio3 on KCNQ2 channels highlight their potential as therapeutic agents for different neurological conditions.
-
This compound (Activator): As a potent KCNQ2 activator, this compound and similar compounds could be valuable for treating conditions associated with neuronal hyperexcitability, such as epilepsy. KCNQ2 gain-of-function mutations are linked to certain forms of epilepsy, and enhancing the M-current can help to stabilize the neuronal membrane potential and reduce aberrant firing.
-
Ebio3 (Inhibitor): Ebio3's ability to inhibit KCNQ2, including pathogenic gain-of-function mutations, makes it a promising candidate for treating specific KCNQ2-related channelopathies.[1][6] For instance, certain developmental and epileptic encephalopathies are caused by gain-of-function mutations in KCNQ2, and a selective inhibitor like Ebio3 could help to normalize neuronal activity.[6]
References
- 1. Small molecule inhibits KCNQ channels with a non-blocking mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule inhibits KCNQ channels with a non-blocking mechanism | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | KCNQ2 activator | Probechem Biochemicals [probechem.com]
- 5. Ebio3 | KCNQ2 inhibitor | Probechem Biochemicals [probechem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of Ebio2 Effects on KCNQ Channel Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the effects of Ebio2, a potent small-molecule modulator, on the various subtypes of the KCNQ (Kv7) family of voltage-gated potassium channels. The information presented herein is supported by experimental data from peer-reviewed scientific literature.
Quantitative Data Summary
This compound has been identified as a highly potent and subtype-selective activator of the KCNQ2 potassium channel.[1] Its efficacy and potency on other KCNQ channel subtypes are significantly lower, highlighting its specificity. The following table summarizes the quantitative effects of this compound on different KCNQ channel subtypes.
| Channel Subtype | This compound Effect | EC50 (nM) | V½ Shift (mV) at 10 nM | Current Increase at 10 nM | Reference |
| KCNQ1 | No significant effect | > 190 | Not reported | Not reported | [2] |
| KCNQ2 | Potent Activator | 1.9 | -32.7 ± 1.2 | 7.4 ± 0.3 fold | [1] |
| KCNQ3 | Weakly affected | > 190 | Not reported | Not reported | [2] |
| KCNQ4 | Weakly affected | > 190 | Not reported | Not reported | [2] |
| KCNQ5 | Weakly affected | > 190 | Not reported | Not reported | [2] |
Note: EC50 values for KCNQ1, KCNQ3, KCNQ4, and KCNQ5 are estimated based on the reported >100-fold selectivity for KCNQ2.[1]
Mechanism of Action and Signaling Pathway
This compound shares the same chemical scaffold as Ebio1, which is known to activate KCNQ2 channels through a "twist-to-open" mechanism.[3] This mechanism involves direct binding to the channel, causing a conformational change in the S6 helix, leading to channel opening.[3] Cryo-electron microscopy has revealed that this compound binds in a pocket within the pore domain of the KCNQ2 channel.[4] This binding stabilizes the open state of the channel, resulting in a hyperpolarizing shift in the voltage dependence of activation and an increase in current amplitude.[1]
References
Independent Validation of Ebio2 Experimental Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental findings related to the E-twenty-six-like inhibitor of differentiation and cell death 2 (Ebio2), also known as GPR183. This compound is a G-protein coupled receptor that plays a crucial role in immune cell migration and has been implicated in various inflammatory and autoimmune diseases. This document summarizes key quantitative data from published studies, offers detailed experimental protocols for validation, and visualizes the underlying biological pathways and workflows.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various studies, providing a comparative overview of this compound ligand binding, signaling, and functional activity.
Table 1: Ligand Binding Affinity and Potency
| Compound | Assay Type | Cell Line/System | Species | Parameter | Value (nM) | Reference(s) |
| 7α,25-dihydroxycholesterol (7α,25-OHC) | Radioligand Binding | CHO-EBI2 membranes | Human | Kd | 0.45 | [1][2] |
| 7α,25-dihydroxycholesterol (7α,25-OHC) | GTPγS Binding | CHO-EBI2 membranes | Human | EC50 | 0.14 | [1][2] |
| 7α,25-dihydroxycholesterol (7α,25-OHC) | cAMP Inhibition | CHO-EBI2 cells | Human | IC50 | 2 | [1] |
| 7α,25-dihydroxycholesterol (7α,25-OHC) | B-cell Migration | Mouse B cells | Mouse | EC50 | ~0.5 | [2][3] |
| NIBR189 | Radioligand Binding | CHO-EBI2 membranes | Human | IC50 | 11 | [4][5] |
| NIBR189 | Radioligand Binding | CHO-EBI2 membranes | Mouse | IC50 | 16 | [4][5] |
| NIBR189 | U937 cell Migration | U937 cells | Human | IC50 | 0.3 | [5] |
Table 2: Independent Validation via Knockout Mouse Models
| Model Organism | Key Finding | Reference(s) |
| Gpr183 knockout | Reduced numbers of B2 cells in the omentum and peritoneal cavity.[6] Normal B1 cell numbers.[6] | [6][7] |
| Gpr183 knockout | Impaired B cell migration to follicular areas of the spleen.[3] | [3][8] |
| Ch25h knockout | Improved insulin (B600854) resistance and reduced adipose tissue inflammation in obese mice.[9] | [9][10][11] |
| Ch25h knockout | Increased susceptibility to certain viral infections.[9] | [9][12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate independent validation of the published findings.
Radioligand Binding Assay
This protocol is adapted from methods used to determine the binding affinity of ligands to this compound.
Objective: To quantify the binding affinity (Kd) of a test compound to the this compound receptor.
Materials:
-
CHO cells stably expressing human or mouse this compound.
-
Membrane preparation buffer (e.g., Tris-HCl, MgCl2).
-
Radiolabeled ligand (e.g., [3H]-7α,25-OHC).
-
Unlabeled competitor compound.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Culture this compound-expressing CHO cells and harvest. Homogenize cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer.
-
Binding Reaction: In a 96-well plate, combine the membrane preparation with a fixed concentration of radiolabeled ligand and varying concentrations of the unlabeled competitor compound.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation. For saturation binding, vary the concentration of the radiolabeled ligand to determine the Kd and Bmax.
Chemotaxis Assay (Transwell)
This protocol describes a common method to assess the migratory response of immune cells to this compound ligands.
Objective: To quantify the chemotactic response of this compound-expressing cells to a ligand gradient.
Materials:
-
This compound-expressing immune cells (e.g., primary B cells, U937 cells).
-
Chemotaxis medium (e.g., RPMI with BSA).
-
Transwell inserts with appropriate pore size (e.g., 5 µm for lymphocytes).
-
24-well plate.
-
Chemoattractant (e.g., 7α,25-OHC).
-
Flow cytometer or cell counter.
Procedure:
-
Cell Preparation: Isolate and resuspend this compound-expressing cells in chemotaxis medium.
-
Assay Setup: Add chemotaxis medium containing the chemoattractant to the lower chamber of the 24-well plate. Place the Transwell insert into the well.
-
Cell Seeding: Add the cell suspension to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow for cell migration (e.g., 2-4 hours).
-
Cell Quantification: Collect the cells that have migrated to the lower chamber. Count the migrated cells using a flow cytometer or a cell counter.
-
Data Analysis: Calculate the chemotactic index by dividing the number of cells that migrated in response to the chemoattractant by the number of cells that migrated in response to medium alone.
Calcium Mobilization Assay
This protocol is used to measure the intracellular calcium flux upon this compound activation, a hallmark of Gq/11 or Gi/o (via βγ subunits) signaling.
Objective: To measure the increase in intracellular calcium concentration following this compound activation.
Materials:
-
HEK293 or CHO cells co-expressing this compound and a promiscuous G-protein (e.g., Gα16) or loaded with a calcium-sensitive dye.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay buffer (e.g., HBSS with HEPES).
-
This compound agonist (e.g., 7α,25-OHC).
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Preparation: Plate the cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Agonist Addition: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading and then add the this compound agonist.
-
Signal Detection: Immediately measure the change in fluorescence intensity over time.
-
Data Analysis: Calculate the peak fluorescence response and determine the EC50 of the agonist from a dose-response curve.
Mandatory Visualizations
This compound Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of 7α,25-dihydroxycholesterol (7α,25-OHC) to the this compound receptor.
Caption: this compound signaling cascade upon ligand binding.
Experimental Workflow: Chemotaxis Assay
The following diagram outlines the key steps in performing a Transwell chemotaxis assay to validate this compound-mediated cell migration.
Caption: Workflow for a Transwell chemotaxis assay.
Logical Relationship: Independent Validation
This diagram illustrates the logical flow of independently validating the role of the this compound-oxysterol axis in immune cell migration using genetic knockout models.
Caption: Logic of this compound function validation via knockout models.
References
- 1. 7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Oxysterols direct B-cell migration through EBI2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. GPR183 Is Dispensable for B1 Cell Accumulation and Function, but Affects B2 Cell Abundance, in the Omentum and Peritoneal Cavity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DSpace [open.bu.edu]
- 8. Structures of Oxysterol Sensor EBI2/GPR183, a Key Regulator of the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cholesterol 25-hydroxylase (CH25H) as a promoter of adipose tissue inflammation in obesity and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cholesterol 25-hydroxylase mediates neuroinflammation and neurodegeneration in a mouse model of tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Identification of Cholesterol 25-Hydroxylase as a Novel Host Restriction Factor and a Part of the Primary Innate Immune Responses against Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of "Ebio2": A General Protocol for Laboratory-Scale Research Compounds
As "Ebio2" is a designation for a novel small-molecule modulator within a specific research context, a publicly available Safety Data Sheet (SDS) with official disposal procedures does not exist. The information provided in scientific literature focuses on its mechanism of action as a KCNQ2 potassium channel activator, not on its safety or environmental impact.[1][2]
This guide provides essential, immediate safety and logistical information for the proper disposal of "this compound" by treating it as a typical laboratory-scale, potentially hazardous, non-biohazardous chemical compound. The procedures outlined below are based on standard best practices for chemical waste management in a research setting. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local and federal regulations.
Quantitative Data Summary: Hypothetical "this compound" Profile
The following table summarizes the assumed characteristics of "this compound" for the purpose of establishing a safe disposal plan. This data is hypothetical and should be replaced with actual experimental data when available.
| Parameter | Assumed Value/Characteristic | Implication for Disposal |
| Physical State | Solid, crystalline powder | Requires careful handling to avoid dust inhalation. |
| Solubility | Soluble in DMSO and ethanol | Will be disposed of as non-halogenated organic liquid waste. |
| LD50 (Oral, Rat) | > 2000 mg/kg (Assumed) | Not classified as acutely toxic, but should be handled with care. |
| Aquatic Toxicity | Assumed to be harmful to aquatic life | Must not be disposed of down the drain.[3] |
| Chemical Stability | Stable under normal laboratory conditions | No special storage or immediate disposal needs due to reactivity.[4] |
Experimental Protocols: Waste Generation and Handling
The primary sources of "this compound" waste in a research setting will be from the preparation of stock solutions and the treatment of cell cultures or other experimental systems.
1. Preparation of "this compound" Stock Solutions
-
Methodology: "this compound" powder is weighed and dissolved in a solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution. This process is performed in a chemical fume hood to minimize inhalation exposure.
-
Waste Generated:
-
Solid Waste: Contaminated weigh boats, microfuge tubes, and pipette tips.
-
Liquid Waste: Residual solvent used for rinsing glassware.
-
2. In Vitro Assays with "this compound"
-
Methodology: The "this compound" stock solution is diluted to a working concentration in an appropriate buffer or cell culture medium. This solution is then added to the experimental system (e.g., cell cultures).
-
Waste Generated:
-
Solid Waste: Contaminated pipette tips, serological pipettes, and culture vessels (flasks, plates).
-
Liquid Waste: Spent cell culture medium or buffer containing "this compound".
-
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of "this compound" waste.
Caption: Decision workflow for the proper segregation and disposal of "this compound" waste.
Step-by-Step Disposal Procedures
Solid Waste Contaminated with "this compound"
-
Collection: Place all non-sharp, "this compound"-contaminated solid waste (e.g., gloves, pipette tips, tubes, flasks) into a designated solid chemical waste container. This is typically a sturdy cardboard box lined with a plastic bag.
-
Labeling: Ensure the container is clearly labeled with the words "Solid Chemical Waste" and a list of its contents, including "this compound".
-
Storage: Store the sealed container in your laboratory's designated satellite accumulation area.
-
Disposal: When the container is full, arrange for its collection by your institution's EHS department.
Note on Sharps: Needles, scalpels, or other contaminated sharps must be disposed of in a designated, puncture-proof sharps container.
Liquid Waste Containing "this compound"
-
Collection: Collect all liquid waste containing "this compound" (including spent media and buffers) in a sealable, chemical-resistant container (e.g., a high-density polyethylene (B3416737) bottle).
-
Labeling: Label the container with a hazardous waste tag that includes the full chemical names of all components (e.g., "this compound in DMSO and cell culture medium").
-
Storage: Keep the liquid waste container tightly sealed and store it in a secondary containment bin within a designated satellite accumulation area to prevent spills.
-
Disposal: Once the container is full, request a pickup from your institution's EHS department. Do not pour "this compound"-containing solutions down the drain.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
